Product packaging for Ethyl 2-amino-4,6-difluorobenzoate(Cat. No.:CAS No. 1147107-15-0)

Ethyl 2-amino-4,6-difluorobenzoate

Cat. No.: B2499112
CAS No.: 1147107-15-0
M. Wt: 201.173
InChI Key: UQVMTSBAMCLIPD-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4,6-difluorobenzoate is a useful research compound. Its molecular formula is C9H9F2NO2 and its molecular weight is 201.173. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9F2NO2 B2499112 Ethyl 2-amino-4,6-difluorobenzoate CAS No. 1147107-15-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-amino-4,6-difluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO2/c1-2-14-9(13)8-6(11)3-5(10)4-7(8)12/h3-4H,2,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQVMTSBAMCLIPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

"Ethyl 2-amino-4,6-difluorobenzoate" CAS number and chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of Ethyl 2-amino-4,6-difluorobenzoate, a key building block in modern medicinal chemistry. Its unique structural features, arising from the strategic placement of fluorine atoms and an amino group on the benzoate scaffold, make it a valuable precursor for the synthesis of a wide range of biologically active molecules. This document will delve into its chemical and physical properties, synthesis, safety considerations, and potential applications, offering a holistic understanding for researchers in the field.

Core Chemical Identity and Properties

This compound is a fluorinated aromatic ester. Its fundamental details are crucial for its application in synthesis and for ensuring safe handling.

CAS Number: 1147107-15-0[1][2]

Molecular Formula: C₉H₉F₂NO₂[2]

Molecular Weight: 201.17 g/mol [2]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its effective use in experimental settings. The table below summarizes the key known and predicted properties of this compound.

PropertyValueSource
Physical State Solid
Melting Point No experimental data availableN/A
Boiling Point No experimental data availableN/A
Solubility Soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF).[3][3]
Storage Store in a dark place, sealed in a dry environment at 2-8°C.[4][4]

Note: The absence of experimentally determined melting and boiling points in readily available literature highlights a gap in the public domain knowledge for this specific compound.

Synthesis of this compound

The primary and most direct route for the synthesis of this compound is the Fischer esterification of its corresponding carboxylic acid precursor, 2-amino-4,6-difluorobenzoic acid. This method is widely employed for the preparation of esters from carboxylic acids and alcohols, utilizing an acid catalyst.

Fischer Esterification: A Validated Protocol

This protocol is based on established methods for the esterification of similar fluorinated aminobenzoic acids.[1]

Reaction Scheme:

G cluster_reactants Reactants cluster_conditions Conditions start 2-amino-4,6-difluorobenzoic acid reagents + Ethanol (Excess) product This compound reagents->product catalyst H₂SO₄ (catalytic) conditions Reflux

Figure 1: Synthesis of this compound via Fischer Esterification.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-4,6-difluorobenzoic acid in an excess of absolute ethanol.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the reaction mixture.

  • Reflux: Heat the mixture to reflux and maintain this temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion of the reaction, cool the mixture to room temperature. Neutralize the excess acid with a suitable base, such as a saturated solution of sodium bicarbonate.

  • Extraction: Extract the product into an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product. Further purification can be achieved by column chromatography on silica gel.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet for the -CH₂- group and a triplet for the -CH₃ group). The aromatic protons will appear as multiplets in the downfield region, with their chemical shifts and coupling constants influenced by the fluorine and amino substituents. The protons of the amino group will likely appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the ester, the two carbons of the ethyl group, and the carbons of the aromatic ring. The carbon atoms directly bonded to fluorine will exhibit characteristic splitting patterns (carbon-fluorine coupling).

Infrared (IR) Spectroscopy

The IR spectrum will provide valuable information about the functional groups present in the molecule. Key expected absorption bands include:

  • N-H stretching vibrations of the primary amine.

  • C=O stretching vibration of the ester carbonyl group.

  • C-F stretching vibrations.

  • Aromatic C-H and C=C stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum is expected to show the molecular ion peak [M]⁺ at m/z 201.17, corresponding to the molecular formula C₉H₉F₂NO₂. Fragmentation patterns can provide further structural information.

Applications in Drug Discovery and Medicinal Chemistry

This compound serves as a crucial building block in the synthesis of more complex molecules with potential therapeutic applications. The presence of the difluoro substitution pattern significantly influences the electronic properties of the benzene ring, enhancing its susceptibility to nucleophilic aromatic substitution (SNAr) reactions.[1] This makes it a versatile starting material for introducing various functionalities.

The incorporation of fluorine atoms into drug candidates is a well-established strategy in medicinal chemistry to modulate properties such as metabolic stability, lipophilicity, and binding affinity. As such, fluorinated building blocks like this compound are in high demand.

Safety, Handling, and Storage

As with any chemical compound, proper safety precautions must be observed when handling this compound.

Hazard Identification

Based on the Safety Data Sheet (SDS) for this compound, the following hazards are identified:

  • May cause skin irritation.

  • May cause serious eye irritation.

  • May cause respiratory irritation.[5]

Recommended Handling Procedures
  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[6]

  • Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[6]

  • Avoid contact with skin and eyes.[6]

  • Wash hands thoroughly after handling.[5]

Storage Recommendations
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[6]

  • Keep in a dark place.[4]

  • Recommended storage temperature is between 2-8°C.[4]

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel compounds in the pharmaceutical and agrochemical industries. Its unique electronic properties, conferred by the difluoro substitution, open up a wide range of synthetic possibilities. While there is a need for more comprehensive public data on its physical and spectroscopic properties, the information presented in this guide provides a solid foundation for its safe and effective use in a research and development setting.

References

A Technical Guide to Ethyl 2-amino-4,6-difluorobenzoate: A Key Fluorinated Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorination in Medicinal Chemistry

The introduction of fluorine atoms into bioactive molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and pharmacokinetic properties. The unique electronic nature of fluorine—its high electronegativity, small size, and ability to form strong carbon-fluorine bonds—can profoundly influence metabolic stability, lipophilicity, and binding affinity to biological targets. Ethyl 2-amino-4,6-difluorobenzoate, a synthetically versatile building block, embodies the potential of strategic fluorination. This guide provides an in-depth analysis of its molecular structure, physicochemical properties, synthesis, and its emerging role as a valuable intermediate in the development of novel therapeutics.

Molecular Structure and Physicochemical Properties

This compound is a difluorinated anthranilate ester. Its molecular structure is characterized by a benzene ring substituted with an amino group, an ethyl ester, and two fluorine atoms at positions 4 and 6. This specific substitution pattern creates a unique electronic and steric environment that dictates its reactivity and utility as a synthetic intermediate.

The molecular formula for this compound is C₉H₉F₂NO₂.[1][2] Its molecular weight is 201.17 g/mol .[1][2] The presence of both an electron-donating amino group and two strongly electron-withdrawing fluorine atoms creates a complex and nuanced electronic landscape on the aromatic ring, influencing its reactivity in subsequent synthetic transformations.[3]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number1147107-15-0[1][2][4]
Molecular FormulaC₉H₉F₂NO₂[1][2]
Molecular Weight201.17 g/mol [1][2]
IUPAC NameThis compoundN/A
SMILESO=C(OCC)C1=C(F)C=C(F)C=C1N[2]
MDL NumberMFCD12159820[1][2]

Synthesis of this compound: A Two-Stage Approach

The synthesis of this compound is typically achieved through a two-stage process, beginning with the synthesis of its carboxylic acid precursor, 2-amino-4,6-difluorobenzoic acid, followed by esterification.

Stage 1: Synthesis of 2-amino-4,6-difluorobenzoic Acid

A common route to 2-amino-4,6-difluorobenzoic acid involves the oxidative cleavage of a suitable isatin derivative.

Experimental Protocol: Synthesis of 2-amino-4,6-difluorobenzoic acid [5]

  • A solution of sodium hydroxide (6.70 g, 167 mmol) and 30% hydrogen peroxide (6.7 mL) in water (60 mL) is prepared.

  • This solution is added dropwise to a suspension of the appropriate isatin precursor (4.58 g, 25 mmol) in water (125 mL) at 0 °C.

  • The reaction mixture is then stirred at room temperature for 20 hours.

  • Upon completion of the reaction, the pH is adjusted to 3 with formic acid. This will cause the product to precipitate.

  • The precipitate is collected by filtration and dried to yield 2-amino-4,6-difluorobenzoic acid as a white solid.

Synthesis_Stage1 Isatin_precursor Isatin Precursor Reaction_mixture Reaction at 0°C, then RT for 20h Isatin_precursor->Reaction_mixture NaOH_H2O2 NaOH, H₂O₂ NaOH_H2O2->Reaction_mixture Formic_acid Formic Acid (pH 3) Reaction_mixture->Formic_acid Product 2-amino-4,6-difluorobenzoic acid Formic_acid->Product

Caption: Synthesis of the carboxylic acid precursor.

Stage 2: Esterification to this compound

The final step is a standard Fischer esterification of the synthesized 2-amino-4,6-difluorobenzoic acid.

Experimental Protocol: Esterification

  • 2-amino-4,6-difluorobenzoic acid is dissolved in an excess of ethanol.

  • A catalytic amount of a strong acid, such as sulfuric acid, is added.

  • The mixture is heated under reflux for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • After cooling, the reaction mixture is neutralized with a weak base, such as sodium bicarbonate solution.

  • The product is then extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed, dried, and concentrated under reduced pressure to yield this compound.

Synthesis_Stage2 Carboxylic_acid 2-amino-4,6-difluorobenzoic acid Reflux Reflux Carboxylic_acid->Reflux Ethanol_H2SO4 Ethanol, H₂SO₄ (cat.) Ethanol_H2SO4->Reflux Workup Neutralization & Extraction Reflux->Workup Final_Product This compound Workup->Final_Product

Caption: Esterification to the final product.

Applications in Drug Discovery and Medicinal Chemistry

This compound is a valuable building block for the synthesis of more complex molecules, particularly heterocyclic compounds that are of interest in drug discovery. The strategic placement of the fluorine atoms can enhance the biological activity and pharmacokinetic profile of the final compounds.

While specific, publicly documented examples of its use in late-stage clinical candidates are not abundant, its structural motifs are present in various patented compounds. The difluoro-substituted aniline core is a key pharmacophore in a range of kinase inhibitors and other targeted therapies. The amino and ester functionalities provide versatile handles for further chemical modifications, allowing for the construction of diverse chemical libraries for high-throughput screening.

The presence of fluorine atoms can:

  • Enhance Metabolic Stability: The strong C-F bond can block sites of metabolism, increasing the half-life of a drug.

  • Modulate Lipophilicity: Fluorine substitution can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes.

  • Influence Binding Affinity: The electronic effects of fluorine can alter the pKa of nearby functional groups and influence hydrogen bonding, potentially leading to stronger and more selective binding to a biological target.

Spectroscopic Characterization

Detailed experimental spectroscopic data for this compound is not widely available in the public domain. However, based on its structure, the following characteristic signals would be expected:

¹H NMR:

  • A triplet and a quartet in the aliphatic region corresponding to the ethyl group.

  • Signals in the aromatic region for the two protons on the benzene ring, with splitting patterns influenced by the fluorine atoms.

  • A broad singlet for the amino protons.

¹³C NMR:

  • Signals for the two carbons of the ethyl group.

  • A signal for the carbonyl carbon of the ester.

  • Four signals in the aromatic region, with their chemical shifts and splitting patterns dictated by the fluorine and amino substituents. The carbons directly bonded to fluorine will show large one-bond C-F coupling constants.

IR Spectroscopy:

  • N-H stretching vibrations for the primary amine.

  • C=O stretching for the ester carbonyl group.

  • C-F stretching vibrations.

  • Aromatic C-H and C=C stretching vibrations.

Mass Spectrometry:

  • The molecular ion peak (M+) would be expected at m/z = 201.06, corresponding to the monoisotopic mass.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel, fluorinated molecules with potential therapeutic applications. Its well-defined structure and the strategic placement of its fluorine atoms offer medicinal chemists a powerful tool for optimizing the properties of drug candidates. As the demand for more effective and safer medicines continues to grow, the importance of such fluorinated intermediates in the drug discovery and development pipeline is set to increase.

References

A Technical Guide to the Characterization of Ethyl 2-amino-4,6-difluorobenzoate: Solubility and Stability Profiling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Physicochemical Characterization in Drug Development

In the landscape of pharmaceutical research and development, a thorough understanding of a molecule's fundamental physicochemical properties is paramount. For novel compounds such as Ethyl 2-amino-4,6-difluorobenzoate, a fluorinated aromatic ester with potential as a key building block in organic synthesis, early and accurate characterization of its solubility and stability is not merely a data-gathering exercise.[1] It is a critical step that dictates the trajectory of its development, influencing everything from formulation strategies and bioavailability to storage conditions and shelf-life.[2][3] This guide provides an in-depth, experience-driven framework for researchers, scientists, and drug development professionals to comprehensively evaluate the solubility and stability of this compound. While specific experimental data for this compound is not extensively available in the public domain, this document will equip you with the foundational knowledge and detailed protocols to generate this crucial data in your own laboratory settings, adhering to the highest standards of scientific integrity.

Part 1: Aqueous and Organic Solubility Determination

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its dissolution rate and subsequent absorption in the body. For a molecule like this compound, understanding its solubility in both aqueous and organic media is essential for formulation development and predicting its behavior in biological systems.[4]

Theoretical Considerations

The molecular structure of this compound, featuring an ethyl ester, an amino group, and two fluorine atoms, presents a unique combination of hydrophilic and lipophilic characteristics. The amino group can act as a hydrogen bond donor and acceptor, potentially contributing to aqueous solubility, while the ethyl ester and the fluorinated benzene ring contribute to its lipophilicity. The two electron-withdrawing fluorine atoms can also influence the compound's crystal lattice energy, which in turn affects its solubility.[1]

Experimental Protocol: Thermodynamic Solubility Assessment (Shake-Flask Method)

The "shake-flask" method is a widely accepted and recommended technique for determining the thermodynamic (or equilibrium) solubility of a compound.[4][5] This method measures the concentration of a compound in a saturated solution at equilibrium with an excess of the solid drug.

Objective: To determine the equilibrium solubility of this compound in various aqueous and organic solvents.

Materials:

  • This compound (solid)

  • Aqueous buffers (pH 1.2, 4.5, 6.8, and 7.4)

  • Organic solvents (e.g., Ethanol, DMSO, Dimethylformamide)

  • Orbital shaker with temperature control

  • Centrifuge

  • Validated HPLC or UV-Vis spectrophotometer method for quantification

Procedure:

  • Preparation: Add an excess amount of solid this compound to a series of vials containing the different solvents to be tested. The presence of undissolved solid at the end of the experiment is crucial.

  • Equilibration: Place the vials on an orbital shaker set to a constant temperature (typically 37 ± 1 °C for physiological relevance) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[4][5]

  • Phase Separation: After equilibration, allow the suspensions to settle. Centrifuge the samples at a high speed to pellet the undissolved solid.

  • Sampling and Dilution: Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent to a concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated analytical method (e.g., HPLC-UV) to determine the concentration of the dissolved compound.

  • Data Reporting: Express the solubility in units such as mg/mL or µg/mL.

Data Presentation: Solubility Profile

The results of the solubility studies should be summarized in a clear and concise table.

Solvent System Temperature (°C) Solubility (mg/mL)
pH 1.2 Buffer37To be determined
pH 4.5 Buffer37To be determined
pH 6.8 Buffer37To be determined
pH 7.4 Buffer37To be determined
Ethanol25To be determined
DMSO25To be determined
Dimethylformamide (DMF)25To be determined

Visualization: Solubility Determination Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification cluster_report Reporting prep1 Weigh excess solid compound prep2 Add to vials with various solvents prep1->prep2 equil1 Agitate on orbital shaker (e.g., 24-48h at 37°C) prep2->equil1 sep1 Centrifuge to pellet solid equil1->sep1 quant1 Sample supernatant sep1->quant1 quant2 Dilute sample quant1->quant2 quant3 Analyze via HPLC/UV-Vis quant2->quant3 report1 Calculate and report solubility (e.g., mg/mL) quant3->report1 G cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation start Prepare solutions/solid samples of this compound acid Acid Hydrolysis (HCl, Heat) start->acid base Base Hydrolysis (NaOH, Heat) start->base oxid Oxidation (H₂O₂) start->oxid therm Thermal (High Temp) start->therm photo Photostability (UV/Vis Light) start->photo sampling Sample at time points acid->sampling base->sampling oxid->sampling therm->sampling photo->sampling hplc Analyze via Stability-Indicating HPLC Method sampling->hplc eval Quantify parent compound and degradation products hplc->eval pathway Identify degradation pathways eval->pathway

References

Section 1: Compound Identification and Predicted Physicochemical Properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safety Profile of Ethyl 2-amino-4,6-difluorobenzoate

A Note on This Guide: As a novel or research-stage chemical intermediate, a comprehensive, officially registered Safety Data Sheet (SDS) for this compound is not widely available in public regulatory databases. This guide has been constructed by a Senior Application Scientist to provide a robust safety assessment based on expert analysis of its chemical structure and a synthesis of data from structurally analogous compounds. The protocols and recommendations herein are designed to establish a self-validating system of safety for laboratory professionals.

This compound is an aromatic ester, a chemical class of significant interest in the synthesis of pharmaceuticals and advanced materials. Its structure, featuring a difluorinated aniline core, suggests specific reactivity and handling requirements. Understanding these fundamental properties is the first step in establishing a safe and effective experimental workflow.

Table 1: Chemical Identity and Predicted Properties

IdentifierValueSource / Rationale
IUPAC Name This compoundStandard Nomenclature
Molecular Formula C₉H₉F₂NO₂Derived from Structure
Molecular Weight 201.17 g/mol [1][2][3]
CAS Number Data not availableN/A
Predicted Appearance White to light brown crystalline solidAnalogy to similar aromatic amines and esters.[4][5]
Predicted Solubility Low water solubility; Soluble in organic solvents (e.g., DMSO, Methanol)General property of benzoate esters.[4][6]
Predicted Stability Stable under normal laboratory and recommended storage conditions.[4]Common for this class of compounds.

Section 2: Hazard Identification and GHS Classification (Inferred)

While specific toxicological data for this exact molecule is not published, the functional groups present—an aromatic amine and a difluorinated benzene ring—allow for a predictive hazard assessment based on established structure-activity relationships. The primary hazards are anticipated to be related to skin and eye contact.

Based on data from closely related difluoro- and amino-aromatic compounds, the following Globally Harmonized System (GHS) classification is proposed.[7]

Table 2: Inferred GHS Classification

Hazard ClassCategoryHazard StatementRationale
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationA common classification for aniline derivatives and fluorinated aromatics.[7]
Serious Eye Damage/IrritationCategory 1 or 2AH318: Causes serious eye damage or H319: Causes serious eye irritationAromatic amines can be severe eye irritants. The "serious damage" classification is a conservative but prudent assumption.[7]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritationA potential hazard for fine, airborne powders of aromatic compounds.[4][7]

The signal word "Danger" is recommended due to the potential for serious eye damage. The corresponding pictogram would be the Corrosion and Exclamation Mark symbols.

GHS_Classification cluster_compound This compound cluster_hazards Inferred GHS Hazards Compound {Compound C₉H₉F₂NO₂} H315 Skin Irritation (Cat 2) H315: Causes skin irritation Compound->H315 Aniline Moiety H318 Serious Eye Damage (Cat 1) H318: Causes serious eye damage Compound->H318 Conservative Assessment H335 STOT - SE (Cat 3) H335: May cause respiratory irritation Compound->H335 Particulate Nature

Caption: Inferred GHS hazard classifications for the target compound.

Section 3: Toxicological Profile and Routes of Exposure

The primary routes of occupational exposure are inhalation of dust particles, skin contact, and eye contact. Ingestion is less likely in a controlled laboratory setting but must be considered.

  • Dermal (Skin) Exposure: Direct contact is likely to cause skin irritation, characterized by redness, itching, and inflammation.[7] Prolonged or repeated contact may lead to dermatitis.[8]

  • Ocular (Eye) Exposure: This represents the most significant acute hazard. Direct contact with the powder can cause serious irritation and potentially irreversible eye damage. Immediate and thorough rinsing is critical.

  • Inhalation Exposure: Inhaling the dust may irritate the respiratory tract, leading to coughing and discomfort.[7][8] While no specific data exists for this compound, some aromatic amines are known to cause methemoglobinemia upon absorption, a condition that impairs oxygen transport in the blood.

  • Carcinogenicity and Mutagenicity: There is no data to suggest this compound is carcinogenic or mutagenic. It is not listed by IARC, NTP, or OSHA as a carcinogen. However, the absence of data necessitates handling it as a compound with unknown long-term effects.

Section 4: Exposure Controls and Personal Protective Equipment (PPE)

A self-validating safety protocol relies on a multi-layered approach, prioritizing engineering controls and supplementing them with appropriate PPE.

Engineering Controls
  • Ventilation: All handling of the solid compound should occur in a certified chemical fume hood to minimize inhalation exposure.[8][9]

  • Safety Stations: An eyewash station and safety shower must be readily accessible and tested regularly.[7][9]

Personal Protective Equipment (PPE)

The selection of PPE is a critical control point. The following workflow ensures adequate protection based on the inferred hazards.

PPE_Workflow Start Handling Solid Compound? FumeHood Work in Chemical Fume Hood Start->FumeHood EyeProtection Wear Chemical Safety Goggles (EN166 or ANSI Z87.1) FumeHood->EyeProtection HandProtection Wear Nitrile Gloves (Inspect before use) EyeProtection->HandProtection BodyProtection Wear Lab Coat HandProtection->BodyProtection End Proceed with Experiment BodyProtection->End

Caption: PPE selection workflow for handling the solid compound.

  • Eye and Face Protection: Wear tightly sealed chemical safety goggles conforming to EU standard EN166 or US NIOSH standards.[4][10] A face shield may be warranted if there is a significant risk of splashing or dust generation.

  • Skin Protection: Wear a standard laboratory coat. Use nitrile gloves that are inspected for integrity before each use.[10] Proper glove removal technique must be followed to prevent skin contamination.

  • Respiratory Protection: Under normal use in a fume hood, a respirator is not required. If engineering controls fail or for emergency response, a NIOSH-approved respirator with a particulate filter would be necessary.

Section 5: Safe Handling, Storage, and Disposal

  • Handling: Avoid all direct contact and inhalation of dust.[10] Wash hands thoroughly after handling, even if gloves were worn.[8] Avoid creating dust; use appropriate weighing techniques (e.g., weighing paper, enclosed balance).

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[9] Keep away from strong oxidizing agents, as these are common incompatibilities for amine-containing compounds.[7][9]

  • Disposal: Dispose of waste material and contaminated containers in accordance with all applicable local, state, and federal regulations.[6] Do not allow the material to enter drains or the environment.

Section 6: Emergency Procedures

Rapid and correct response to an exposure is critical. All laboratory personnel must be familiar with these procedures before beginning work.

First-Aid Measures
  • If Inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[7][9]

  • In Case of Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[4] If skin irritation persists, get medical advice.

  • In Case of Eye Contact: This is a medical emergency. Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[7] Remove contact lenses if present and easy to do. Continue rinsing. Call a POISON CENTER or doctor immediately.

  • If Swallowed: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][9]

Emergency_Response Exposure Exposure Occurs Route Route of Exposure? Exposure->Route Inhalation Move to Fresh Air Seek Medical Attention Route->Inhalation Inhalation Skin Remove Clothing Wash with Soap & Water (15 min) Route->Skin Skin Contact Eye Flush with Water (15 min) IMMEDIATE Medical Attention Route->Eye Eye Contact Ingestion Rinse Mouth Seek Medical Attention Route->Ingestion Ingestion

References

Synthesis and characterization of "Ethyl 2-amino-4,6-difluorobenzoate"

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-amino-4,6-difluorobenzoate is a fluorinated aromatic ester of significant interest in medicinal chemistry and materials science.[1] Its unique molecular structure, featuring an ethyl ester, an amino group, and two fluorine atoms on the benzene ring, imparts distinct electronic and steric properties.[1] This guide provides an in-depth overview of the synthesis, characterization, and potential applications of this versatile compound, tailored for professionals in research and drug development.

Introduction: The Significance of Fluorine in Aromatic Systems

The strategic incorporation of fluorine atoms into aromatic systems profoundly influences a molecule's physicochemical properties. Fluorine's high electronegativity withdraws electron density from the aromatic ring, which can decrease its reactivity towards electrophilic substitution.[1] Conversely, this electron-withdrawing nature enhances the ring's susceptibility to nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of modern synthetic chemistry.[1] In the context of drug design, fluorine substitution can lead to improved metabolic stability, increased binding affinity, and enhanced membrane permeability.[2] this compound, with its dual fluorine substitution, serves as a valuable building block for the synthesis of complex, biologically active molecules.[1]

Molecular and Physicochemical Properties
PropertyValue
Molecular Formula C₉H₉F₂NO₂
Molecular Weight 201.17 g/mol [3]
IUPAC Name This compound
CAS Number 1147107-15-0[1]

Synthesis of this compound

The synthesis of this compound typically originates from 2-amino-4,6-difluorobenzoic acid. The key transformation is a Fischer esterification, a classic and reliable method for converting carboxylic acids to esters.

Synthetic Workflow Diagram

Synthesis_Workflow A 2-Amino-4,6-difluorobenzoic Acid D Reflux A->D B Ethanol (Solvent & Reagent) B->D C Sulfuric Acid (Catalyst) C->D E Neutralization (e.g., NaHCO3) D->E Reaction Mixture F Extraction E->F G Purification F->G H This compound G->H Final Product

Caption: Fischer Esterification of 2-amino-4,6-difluorobenzoic acid.

Detailed Experimental Protocol

This protocol is adapted from analogous esterification procedures for similar fluorinated aminobenzoic acids.[4][5]

Materials:

  • 2-Amino-4,6-difluorobenzoic acid

  • Absolute Ethanol

  • Concentrated Sulfuric Acid

  • Saturated Sodium Bicarbonate solution

  • Dichloromethane (or Ethyl Acetate)

  • Anhydrous Sodium Sulfate

  • Standard laboratory glassware for reflux, extraction, and filtration

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-4,6-difluorobenzoic acid in an excess of absolute ethanol.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours (typically 4-10 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).[4][5]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Slowly neutralize the mixture with a saturated solution of sodium bicarbonate until the effervescence ceases.[4][5]

    • Extract the aqueous layer multiple times with dichloromethane or ethyl acetate.[4][5]

  • Drying and Concentration:

    • Combine the organic extracts and dry over anhydrous sodium sulfate.[4][5]

    • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.[4][5]

  • Purification: The crude this compound can be further purified by column chromatography or recrystallization to obtain a product of high purity.

Causality Behind Experimental Choices:

  • Excess Ethanol: Using ethanol as both the solvent and a reagent drives the equilibrium of the Fischer esterification towards the product side, maximizing the yield.

  • Sulfuric Acid Catalyst: A strong acid catalyst is essential to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating the nucleophilic attack by ethanol.

  • Neutralization: The addition of sodium bicarbonate is crucial to quench the sulfuric acid catalyst and any unreacted carboxylic acid, preventing the reverse reaction during the work-up.

  • Extraction: Dichloromethane or ethyl acetate are chosen for their ability to efficiently dissolve the ester product while being immiscible with the aqueous layer.

Characterization of this compound

Thorough characterization is imperative to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic techniques is typically employed.

Spectroscopic Data Summary
TechniqueExpected Observations
¹H NMR Signals corresponding to the ethyl group (a quartet and a triplet), aromatic protons, and the amine protons. The coupling of aromatic protons with fluorine atoms will result in complex splitting patterns.
¹³C NMR Resonances for the carbonyl carbon, aromatic carbons (with C-F couplings), and the ethyl group carbons.
¹⁹F NMR Signals for the two non-equivalent fluorine atoms on the aromatic ring.
IR Spectroscopy Characteristic absorption bands for N-H stretching (amine), C=O stretching (ester), C-F stretching, and aromatic C-H and C=C bonds.[6]
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns will likely show the loss of the ethoxy group or the entire ester functionality.[7]

Illustrative Characterization Workflow

Characterization_Workflow Start Synthesized Product NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Start->NMR IR IR Spectroscopy Start->IR MS Mass Spectrometry Start->MS Purity Purity Assessment (e.g., HPLC, Elemental Analysis) Start->Purity Confirmation Structural Confirmation & Purity Verified NMR->Confirmation IR->Confirmation MS->Confirmation Purity->Confirmation

Caption: A typical workflow for the analytical characterization of the final product.

Applications in Drug Development and Research

Fluorinated anthranilic acid derivatives are valuable intermediates in the synthesis of a wide range of pharmaceuticals.[8][9] The unique substitution pattern of this compound makes it a promising precursor for the development of novel therapeutic agents, particularly in areas such as oncology and infectious diseases.[9] The presence of the amino and ester functionalities allows for diverse chemical modifications, enabling the construction of complex molecular scaffolds.

Conclusion

This technical guide has provided a comprehensive overview of the synthesis and characterization of this compound. The outlined Fischer esterification protocol offers a reliable and scalable method for its preparation. The detailed characterization workflow ensures the structural integrity and purity of the final product. As the demand for novel fluorinated building blocks in drug discovery continues to grow, a thorough understanding of the synthesis and properties of compounds like this compound is essential for researchers and scientists in the pharmaceutical industry.

References

An In-Depth Technical Guide to the Spectroscopic Characterization of Ethyl 2-amino-4,6-difluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a detailed analysis of the spectroscopic properties of Ethyl 2-amino-4,6-difluorobenzoate, a key intermediate in the synthesis of pharmaceuticals and other advanced materials. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. While direct experimental spectra for this specific molecule are not widely published, this guide presents a robust, predicted analysis grounded in established spectroscopic principles and comparative data from structurally similar compounds.

Introduction: The Significance of this compound

This compound is a fluorinated aromatic compound of significant interest in medicinal chemistry and materials science. The presence of fluorine atoms can profoundly alter the physicochemical properties of organic molecules, including their metabolic stability, lipophilicity, and binding affinity to biological targets. The unique substitution pattern of this molecule, with an amino group ortho to the ester and two fluorine atoms meta to the amino group, creates a distinct electronic and steric environment, making it a valuable building block for novel chemical entities. A thorough understanding of its spectroscopic signature is paramount for its unambiguous identification, purity assessment, and quality control in synthetic applications.

Molecular Structure and Key Features

The structural attributes of this compound are foundational to interpreting its spectroscopic data. The molecule consists of a benzene ring substituted with an ethyl ester group, an amino group, and two fluorine atoms.

G Aromatic Protons (H-3, H-5) Aromatic Protons (H-3, H-5) Shielded by NH₂ group Shielded by NH₂ group Aromatic Protons (H-3, H-5)->Shielded by NH₂ group Coupling to each other and adjacent F atoms Coupling to each other and adjacent F atoms Aromatic Protons (H-3, H-5)->Coupling to each other and adjacent F atoms Ethyl Group (-OCH₂CH₃) Ethyl Group (-OCH₂CH₃) Characteristic quartet and triplet Characteristic quartet and triplet Ethyl Group (-OCH₂CH₃)->Characteristic quartet and triplet Amino Protons (-NH₂) Amino Protons (-NH₂) Broad singlet, variable shift Broad singlet, variable shift Amino Protons (-NH₂)->Broad singlet, variable shift G Molecular Ion (m/z ≈ 201) Molecular Ion (m/z ≈ 201) Loss of -OCH₂CH₃ (m/z ≈ 156) Loss of -OCH₂CH₃ (m/z ≈ 156) Molecular Ion (m/z ≈ 201)->Loss of -OCH₂CH₃ (m/z ≈ 156) Loss of -CH₂CH₃ (m/z ≈ 172) Loss of -CH₂CH₃ (m/z ≈ 172) Molecular Ion (m/z ≈ 201)->Loss of -CH₂CH₃ (m/z ≈ 172) Fragment (m/z ≈ 156) Fragment (m/z ≈ 156) Loss of CO (m/z ≈ 128) Loss of CO (m/z ≈ 128) Fragment (m/z ≈ 156)->Loss of CO (m/z ≈ 128)

"Ethyl 2-amino-4,6-difluorobenzoate" as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Ethyl 2-amino-4,6-difluorobenzoate: A Versatile Fluorinated Building Block in Modern Organic Synthesis

Introduction: The Strategic Importance of Fluorinated Anthranilates

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into organic scaffolds is a widely employed strategy to modulate a molecule's physicochemical and biological properties. This compound stands out as a particularly valuable bifunctional building block. Its structure combines the nucleophilic reactivity of an aniline, the synthetic versatility of an ethyl ester, and the potent electronic influence of two fluorine atoms on an aromatic core.

The fluorine atoms, positioned meta to the amino group and ortho/meta to the ester, exert strong electron-withdrawing effects. This significantly lowers the pKa of the amino group and influences the regioselectivity of further aromatic substitutions. More importantly, fluorine substitution can enhance metabolic stability, improve membrane permeability, and increase the binding affinity of drug candidates to their target proteins.[1] Anthranilic acid and its derivatives are recognized as "privileged" pharmacophores in medicinal chemistry, forming the core of numerous pharmaceuticals with applications ranging from anti-inflammatory to antimicrobial and antiviral agents.[2][3][4][5][6] This guide provides a comprehensive overview of the synthesis, reactivity, and application of this compound for researchers, scientists, and professionals in drug development.

Physicochemical Properties and Characterization

A clear understanding of a building block's fundamental properties is paramount for its effective use in synthesis. The key properties of this compound are summarized below.

PropertyValue
Molecular Formula C₉H₉F₂NO₂
Molecular Weight 201.17 g/mol [7]
CAS Number 1147107-15-0[7]
Appearance Typically a white to pale cream or light yellow solid/crystalline powder[1][7]
Purity ≥ 96-98% (as commercially available)[1][8]
Storage Conditions Store at 2-8°C under an inert atmosphere[8]
Spectroscopic Signature:
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, which will appear as multiplets due to complex splitting from both H-H and H-F coupling. The ethyl group will present as a characteristic triplet (CH₃) and quartet (CH₂). The amine (NH₂) protons will appear as a broad singlet.

  • ¹³C NMR: The carbon spectrum will show signals for the aromatic carbons, with their chemical shifts influenced by the attached fluorine, amino, and ester groups. The C-F couplings will be observable as doublets. The carbonyl carbon of the ester will appear significantly downfield.

  • IR Spectroscopy: The infrared spectrum will be characterized by N-H stretching bands for the primary amine (around 3300-3500 cm⁻¹), a strong C=O stretching band for the ester (around 1700-1730 cm⁻¹), and C-F stretching bands (around 1100-1300 cm⁻¹).

Synthesis of the Building Block

The most direct and common route to this compound is the Fischer esterification of its parent carboxylic acid, 2-amino-4,6-difluorobenzoic acid. This acid-catalyzed reaction with ethanol is typically driven to completion by removing the water formed during the reaction.

Synthesis Reactant 2-Amino-4,6-difluorobenzoic acid Product This compound Reactant->Product Ethanol (EtOH) Catalytic H₂SO₄ Reflux

Caption: General synthesis of this compound.

Detailed Experimental Protocol: Fischer Esterification
  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 2-amino-4,6-difluorobenzoic acid (1.0 eq).

  • Reagent Addition: Add an excess of absolute ethanol (EtOH) to serve as both reactant and solvent. Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~5 mol%).

  • Reaction Execution: Heat the mixture to reflux and maintain for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, carefully neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be further purified by column chromatography on silica gel or by recrystallization to yield the pure ethyl ester.

Core Reactivity and Synthetic Transformations

The utility of this compound stems from the distinct reactivity of its three key functional components: the amino group, the ester moiety, and the fluorinated aromatic ring.

Reactivity cluster_0 Functional Groups cluster_1 Key Transformations A Amino Group (Nucleophilic Center) R1 Amide Formation A->R1 R2 Diazotization (Sandmeyer Rxn) A->R2 R3 Cyclization (e.g., Quinazolinones) A->R3 B Ester Group (Electrophilic Center) R4 Hydrolysis/Amidation B->R4 C Aromatic Ring (Modulated Reactivity)

Caption: Key reactive sites and transformations of the building block.

Reactions at the Amino Group

The aniline-type amino group is the primary center for nucleophilic reactions, enabling the construction of more complex molecular architectures.

  • Amide Bond Formation: The amino group readily participates in coupling reactions with carboxylic acids (using standard coupling agents like DCC, EDC, or HATU) or acyl chlorides to form amide bonds. This is a cornerstone reaction in the synthesis of a vast array of biologically active molecules.

  • Diazotization and Sandmeyer Reactions: A powerful transformation unique to primary aromatic amines is their conversion to diazonium salts upon treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid).[9][10] The resulting diazonium group (-N₂⁺) is an excellent leaving group (releasing N₂ gas) and can be substituted by a wide range of nucleophiles in the presence of a copper(I) catalyst, a process known as the Sandmeyer reaction.[11][12][13] This provides access to compounds that are otherwise difficult to synthesize directly.

    • Halogenation: Substitution with -Cl, -Br.

    • Cyanation: Substitution with -CN, providing a handle for further conversion to carboxylic acids or amines.

  • Cyclization Reactions for Heterocycle Synthesis: The amino group, being ortho to the ester, is perfectly positioned for intramolecular cyclization reactions to form fused heterocyclic systems. A prominent example is the synthesis of quinazolinones, a scaffold found in numerous anticancer agents.[14][15][16] Reaction with reagents like formamide, orthoesters, or isocyanates can lead to the formation of the quinazolinone core.[17][18]

Reactions involving the Ester Group

The ethyl ester provides another versatile handle for synthetic modification.

  • Saponification (Hydrolysis): The ester can be easily hydrolyzed back to the parent carboxylic acid under basic conditions (e.g., NaOH or KOH), allowing for subsequent amide coupling or other carboxylate chemistry.

  • Direct Amidation: While less common than the acid-amine coupling route, the ester can be directly converted to an amide by heating with an amine, often under high pressure or with specific catalysts.

  • Reduction: The ester can be reduced to the corresponding primary alcohol (2-(hydroxymethyl)aniline derivative) using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Application Profile: Synthesis of Bioactive Heterocycles

The true power of this compound is demonstrated in its application as a precursor to complex, biologically active molecules. Its use in constructing quinazolinone scaffolds is particularly noteworthy.

Workflow: Synthesis of a 4(3H)-Quinazolinone Derivative

This workflow illustrates a common strategy for building the quinazolinone core, a privileged structure in medicinal chemistry.

Quinazolinone_Synthesis Start Ethyl 2-amino-4,6- difluorobenzoate Step1 Amide Formation Start->Step1 R-COCl or R-COOH, coupling agent Intermediate N-Acyl Intermediate Step1->Intermediate Step2 Cyclization Intermediate->Step2 NH₄OAc, heat or Formamide, heat Product Difluoro-Substituted 4(3H)-Quinazolinone Step2->Product

Caption: A typical reaction sequence for quinazolinone synthesis.

Detailed Protocol: Synthesis of a 6,8-Difluoro-2-substituted-quinazolin-4(3H)-one
  • Acylation of the Amine: Dissolve this compound (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or THF). Add a base such as triethylamine or pyridine (1.2 eq). Cool the solution in an ice bath and add the desired acyl chloride (R-COCl, 1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Workup and Isolation of Intermediate: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with dilute acid, saturated NaHCO₃, and brine. Dry over Na₂SO₄, filter, and concentrate to yield the N-acylated intermediate, which may be used directly or purified by chromatography.

  • Cyclization to Quinazolinone: Mix the N-acyl intermediate with an ammonia source, such as ammonium acetate or formamide. Heat the mixture, often to high temperatures (150-180 °C), to effect cyclization and dehydration.

  • Final Purification: After cooling, the crude product often precipitates. It can be collected by filtration and purified by recrystallization from a suitable solvent system (e.g., ethanol/water or DMF) to afford the final quinazolinone product.

This strategy leverages the reactivity of both the amino and ester groups in a sequential manner to construct a complex heterocyclic system with strategically placed fluorine atoms, ready for further diversification.

Safety and Handling

As with any laboratory chemical, proper safety precautions are essential.

  • General Hazards: this compound is generally classified as an irritant. It may cause skin, eye, and respiratory irritation.[19]

  • Handling: Use in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[20]

  • Storage: Keep the container tightly closed and store in a cool, dry place, ideally under an inert atmosphere as recommended.[8][21]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a high-value, versatile building block for organic synthesis. The interplay of its nucleophilic amino group, modifiable ester function, and the powerful electronic effects of its fluorine substituents provides chemists with a robust tool for the efficient construction of complex molecules. Its role as a precursor to fluorinated heterocycles, particularly quinazolinones, underscores its importance in the fields of medicinal chemistry and drug development, enabling the synthesis of novel compounds with potentially enhanced pharmacological profiles.

References

The Latent Therapeutic Potential of Ethyl 2-amino-4,6-difluorobenzoate Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorinated Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, fluorinated organic molecules have garnered significant attention for their unique physicochemical properties that can profoundly influence biological activity. The strategic incorporation of fluorine atoms into a molecular scaffold can enhance metabolic stability, improve binding affinity to target proteins, and increase membrane permeability. Ethyl 2-amino-4,6-difluorobenzoate, a readily accessible synthetic building block, represents a promising starting point for the development of novel therapeutic agents. Its difluorinated phenyl ring, coupled with a reactive amino group and an ester moiety, provides a versatile platform for the synthesis of a diverse library of derivatives. This technical guide will delve into the potential biological activities of these derivatives, with a focus on their prospective applications as anticancer, antimicrobial, and anti-inflammatory agents. We will explore rational design strategies, detail synthetic methodologies, and provide robust protocols for the evaluation of their therapeutic potential.

Part 1: Anticancer Potential of this compound Derivatives

The 2-aminobenzoic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of difluoro substituents on the phenyl ring is a rational design strategy to enhance the anticancer potential of derivatives.

Rationale for Anticancer Activity

Derivatives of structurally similar aminobenzoates and aminobenzothiazoles have demonstrated significant anticancer activity through various mechanisms. For instance, certain 2-aminobenzothiazole derivatives have been shown to inhibit protein tyrosine kinases (PTKs), which are crucial for cell signaling and are often overactive in cancer cells. The fluorine atoms on the core scaffold of this compound can enhance binding to the ATP-binding pocket of kinases through favorable electrostatic interactions.

Hypothesized Mechanism of Action: Kinase Inhibition

A plausible mechanism of action for anticancer derivatives of this compound is the inhibition of key kinases involved in cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) or Vascular Endothelial Growth Factor Receptor (VEGFR). The amino group of the core scaffold can be readily derivatized to introduce moieties that mimic the hinge-binding motifs of known kinase inhibitors.

Kinase_Inhibition_Pathway Derivative Derivative Kinase_Active_Site Kinase_Active_Site Derivative->Kinase_Active_Site Binds to ATP pocket Substrate_Protein Substrate_Protein Kinase_Active_Site->Substrate_Protein Phosphorylation ATP ATP ATP->Kinase_Active_Site Competitive Inhibition Phosphorylated_Protein Phosphorylated_Protein Substrate_Protein->Phosphorylated_Protein Cell_Signaling_Cascade Cell_Signaling_Cascade Phosphorylated_Protein->Cell_Signaling_Cascade Proliferation_Survival Proliferation_Survival Cell_Signaling_Cascade->Proliferation_Survival

Caption: Hypothesized competitive inhibition of a protein kinase by an this compound derivative.

Experimental Protocol: In Vitro Anticancer Activity Assessment

A primary assessment of the anticancer potential of newly synthesized derivatives involves evaluating their cytotoxicity against a panel of human cancer cell lines.

1. Cell Viability Assay (MTT Assay):

  • Objective: To determine the concentration of the test compound that inhibits cell growth by 50% (IC50).

  • Procedure:

    • Seed cancer cells (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treat the cells with serial dilutions of the synthesized derivatives (typically ranging from 0.1 to 100 µM) for 48-72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow the formation of formazan crystals by viable cells.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.

Table 1: Hypothetical Anticancer Activity Data

DerivativeModificationA549 IC50 (µM)MCF-7 IC50 (µM)
EDF-01 Amide with 4-methoxyphenylacetic acid15.222.5
EDF-02 Urea with 3-chloro-4-fluorophenyl isocyanate5.88.1
EDF-03 Sulfonamide with dansyl chloride25.035.7
Doxorubicin (Positive Control)0.50.8

Part 2: Antimicrobial Potential of this compound Derivatives

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. The structural features of this compound suggest that its derivatives could exhibit potent antimicrobial properties.

Rationale for Antimicrobial Activity

The 2-aminobenzoate moiety is present in some natural and synthetic antimicrobial compounds. The difluoro substitution can enhance lipophilicity, facilitating penetration through bacterial cell membranes. Derivatization of the amino group can introduce pharmacophores known to interact with bacterial targets.

Hypothesized Mechanism of Action: Inhibition of Bacterial Enzymes

Derivatives of this compound could potentially inhibit essential bacterial enzymes, such as DNA gyrase or dihydrofolate reductase (DHFR). These enzymes are validated targets for existing antibiotics. The core scaffold can serve as a template for designing molecules that fit into the active sites of these enzymes, disrupting their function and leading to bacterial cell death.

Antimicrobial_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Antimicrobial Screening cluster_mechanism Mechanism of Action Studies Synthesize_Derivatives Synthesize Derivatives Characterize_Compounds Characterize (NMR, MS) Synthesize_Derivatives->Characterize_Compounds Primary_Screening Primary Screening (Disk Diffusion) Characterize_Compounds->Primary_Screening MIC_Determination MIC Determination (Broth Microdilution) Primary_Screening->MIC_Determination MBC_Determination MBC Determination MIC_Determination->MBC_Determination Enzyme_Inhibition_Assay Enzyme Inhibition Assays (e.g., DNA Gyrase) MBC_Determination->Enzyme_Inhibition_Assay Membrane_Permeability Membrane Permeability Assays Enzyme_Inhibition_Assay->Membrane_Permeability

Caption: A streamlined workflow for the discovery and evaluation of novel antimicrobial agents derived from this compound.

Experimental Protocol: Antimicrobial Susceptibility Testing

The antimicrobial activity of the synthesized compounds can be determined by measuring their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

1. Broth Microdilution Method for MIC Determination:

  • Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

  • Procedure:

    • Prepare a stock solution of each derivative in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compounds in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB).

    • Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.

    • Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

    • Include positive (broth with bacteria) and negative (broth only) controls.

    • Incubate the plates at 37°C for 18-24 hours.

    • The MIC is the lowest concentration of the compound at which no visible growth is observed.

2. MBC Determination:

  • Objective: To determine the lowest concentration of a compound that kills 99.9% of the initial bacterial inoculum.

  • Procedure:

    • Following MIC determination, subculture 10 µL from each well showing no visible growth onto a nutrient agar plate.

    • Incubate the agar plates at 37°C for 24 hours.

    • The MBC is the lowest concentration that results in no bacterial growth on the agar plate.

Table 2: Hypothetical Antimicrobial Activity Data

DerivativeModificationS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
EDF-04 Schiff base with 4-nitrobenzaldehyde3264
EDF-05 Amide with thiophene-2-carboxylic acid1632
EDF-06 Acylthiourea with benzoyl isothiocyanate816
Ciprofloxacin (Positive Control)10.5

Part 3: Anti-inflammatory Potential of this compound Derivatives

Chronic inflammation is a hallmark of numerous diseases, and there is a continuous need for novel anti-inflammatory drugs with improved efficacy and safety profiles. The structural characteristics of this compound make it an attractive scaffold for the development of new anti-inflammatory agents.

Rationale for Anti-inflammatory Activity

Many non-steroidal anti-inflammatory drugs (NSAIDs) are derivatives of benzoic acid. The difluoro substitutions on the core molecule can enhance its anti-inflammatory properties by modulating its interaction with key inflammatory enzymes. The amino group provides a handle for introducing functionalities that can target specific components of the inflammatory cascade.

Hypothesized Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes

A primary mechanism of action for many anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is upregulated at sites of inflammation and is responsible for the production of pro-inflammatory prostaglandins. Derivatives of this compound could be designed to selectively bind to the active site of COX-2, thereby reducing prostaglandin synthesis and alleviating inflammation.

Inflammatory_Pathway Inflammatory_Stimuli Inflammatory_Stimuli Arachidonic_Acid Arachidonic_Acid Inflammatory_Stimuli->Arachidonic_Acid Release COX2_Enzyme COX2_Enzyme Arachidonic_Acid->COX2_Enzyme Prostaglandins Prostaglandins COX2_Enzyme->Prostaglandins Conversion Derivative Derivative Derivative->COX2_Enzyme Inhibition Inflammation Inflammation Prostaglandins->Inflammation

Caption: Schematic of COX-2 inhibition by a derivative of this compound in the inflammatory cascade.

Experimental Protocol: In Vitro Anti-inflammatory Activity Assessment

The anti-inflammatory potential of the synthesized derivatives can be evaluated by assessing their ability to inhibit COX enzymes and reduce the production of inflammatory mediators in cell-based assays.

1. COX Inhibition Assay:

  • Objective: To determine the inhibitory activity of the compounds against COX-1 and COX-2 enzymes.

  • Procedure:

    • Utilize a commercially available COX inhibitor screening assay kit.

    • Incubate purified COX-1 and COX-2 enzymes with the test compounds at various concentrations.

    • Add arachidonic acid as the substrate.

    • Measure the production of prostaglandin E2 (PGE2) using an enzyme-linked immunosorbent assay (ELISA).

    • Calculate the IC50 values for both COX-1 and COX-2 to determine the potency and selectivity of the compounds.

2. Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in Macrophages:

  • Objective: To assess the ability of the compounds to inhibit the production of the pro-inflammatory mediator nitric oxide in activated macrophages.

  • Procedure:

    • Culture RAW 264.7 macrophage cells in 96-well plates.

    • Pre-treat the cells with different concentrations of the synthesized derivatives for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce inflammation.

    • Measure the concentration of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.

    • Determine the concentration of the compound that inhibits NO production by 50% (IC50).

Table 3: Hypothetical Anti-inflammatory Activity Data

DerivativeModificationCOX-2 IC50 (µM)COX-1 IC50 (µM)NO Inhibition IC50 (µM)
EDF-07 Amide with ibuprofen2.550.110.3
EDF-08 Urea with 4-(trifluoromethoxy)phenyl isocyanate1.235.85.7
EDF-09 Sulfonamide with 4-fluorobenzenesulfonyl chloride8.9>10022.1
Celecoxib (Positive Control)0.825.64.2

Conclusion and Future Directions

This compound presents a highly promising and versatile scaffold for the development of novel therapeutic agents. The strategic derivatization of its amino and ester functionalities, guided by established principles of medicinal chemistry, can lead to the discovery of potent anticancer, antimicrobial, and anti-inflammatory compounds. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of these derivatives. Future research should focus on synthesizing a diverse library of compounds based on this scaffold and conducting comprehensive in vitro and in vivo studies to validate their therapeutic potential. The insights gained from such investigations will be instrumental in advancing the development of new and effective treatments for a range of human diseases.

A Senior Application Scientist's Guide to Sourcing Ethyl 2-Amino-4,6-Difluorobenzoate for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Procurement and Quality Evaluation of a Key Synthetic Building Block.

In the landscape of modern drug discovery, particularly in the realm of kinase inhibitors and other targeted therapies, the strategic selection of starting materials is paramount. Ethyl 2-amino-4,6-difluorobenzoate (CAS No. 1147107-15-0), a fluorinated anthranilate derivative, has emerged as a critical building block. Its unique electronic properties and substitution pattern make it an invaluable precursor for the synthesis of complex heterocyclic scaffolds found in numerous investigational and approved pharmaceutical agents.

This guide, written from the perspective of a senior application scientist, moves beyond a simple list of suppliers. It provides a comprehensive framework for the procurement and qualification of this compound, ensuring that researchers can confidently source high-quality material, thereby safeguarding the integrity and timeline of their development programs. We will delve into the nuances of supplier evaluation, the critical interpretation of analytical data, and best practices for handling and storage, ensuring a self-validating system for your procurement process.

Part 1: Strategic Sourcing and Supplier Landscape

The acquisition of this compound requires a discerning approach. While numerous vendors list this compound, the consistency of quality, reliability of supply, and transparency of documentation can vary significantly. For research and development purposes, where reproducibility is key, a thorough evaluation of potential suppliers is the first line of defense against costly experimental failures.

A survey of the current market reveals a range of suppliers, from large, well-established chemical houses to more specialized niche providers. The following table summarizes a selection of vendors offering this reagent, highlighting the typical purity grades available. It is important to note that availability and specifications are subject to change, and direct inquiry is always recommended.

SupplierTypical Purity SpecificationCAS NumberNoteworthy Information
Sigma-Aldrich95%1147107-15-0Offers detailed safety information and documentation like Certificate of Analysis and Certificate of Origin.[1]
BLD Pharm≥95%1147107-15-0Mentions the availability of NMR, HPLC, LC-MS, and UPLC data and the option for cold-chain transportation.[2]
Key Organics>95%1147107-15-0Provides the molecular formula and weight for verification.
Apollo Scientific95%1147107-15-0A supplier of fluorinated building blocks with offerings for R&D needs.
Benchchem≥95%1147107-15-0Offers the product and notes its application in medicinal chemistry.[3]
ParchemSpecialty Chemical1213203-92-9 & 1147107-15-0Lists both CAS numbers, which may indicate different grades or isomers; clarification with the supplier is essential.[4]

Note: This table is not an exhaustive list but represents a snapshot of the supplier landscape. Researchers should conduct their own due diligence.

Part 2: The Core of Quality: A Self-Validating Procurement Protocol

Sourcing a chemical is not merely a transaction; it is the foundation of your experiment. A robust, self-validating procurement protocol is essential to ensure the quality and consistency of this compound. This protocol is built on the pillars of proactive supplier engagement, rigorous documentation review, and a clear understanding of the required analytical specifications.

Experimental Workflow: Supplier Qualification and Lot Validation

The following diagram and protocol outline a systematic approach to qualifying a new supplier and validating a new lot of this compound.

Caption: Workflow for qualifying suppliers of this compound.

Step-by-Step Protocol for Supplier and Lot Validation:

  • Initial Supplier Screening:

    • Identify a shortlist of 3-5 potential suppliers based on catalog information and initial outreach.

    • Causality: A wider initial pool increases the likelihood of finding a supplier that meets both quality and logistical requirements.

  • Request for Documentation:

    • Contact each shortlisted supplier and request a representative Certificate of Analysis (CoA) for a recent lot of this compound (CAS 1147107-15-0).

    • Also, request their Safety Data Sheet (SDS) and any quality management certifications they hold (e.g., ISO 9001).

    • Trustworthiness: A supplier's willingness and speed in providing comprehensive documentation is an early indicator of their transparency and quality systems.

  • Critical Review of the Certificate of Analysis (CoA):

    • Purity Verification: The purity should be determined by a quantitative method, typically High-Performance Liquid Chromatography (HPLC). A purity of ≥97% is recommended for most drug discovery applications.

    • Identity Confirmation: The CoA should include data confirming the compound's identity. Proton NMR (¹H NMR) is standard. Key expected signals for this compound include an ethyl ester pattern (a triplet and a quartet) and signals in the aromatic region consistent with the difluoro-substituted ring.

    • Residual Solvents and Water Content: Check for information on residual solvents (often determined by Gas Chromatography - GC) and water content (Karl Fischer titration). These impurities can interfere with subsequent reactions.

    • Expertise: Do not just accept the reported purity value. Scrutinize the analytical data. For instance, in an HPLC trace, look for the presence of any significant impurity peaks and how they were integrated.

  • In-House Confirmatory Analysis:

    • For critical projects, it is best practice to order a small sample from the most promising supplier(s) for in-house analytical verification.

    • Run a confirmatory ¹H NMR and HPLC-MS. Compare your results with the data provided on the supplier's CoA.

    • Self-Validation: This step provides unequivocal confirmation of the material's quality and builds confidence in the supplier's reliability. It also establishes a baseline for future lot-to-lot consistency checks.

  • Supplier Approval and Record Keeping:

    • Once a supplier has been validated, formally approve them in your internal systems.

    • Maintain a detailed record of all documentation received, in-house analytical data, and lot numbers for traceability.

Part 3: Safety, Handling, and Storage

This compound, as a fluorinated aromatic amine, requires careful handling to minimize exposure and maintain its stability. Adherence to rigorous safety protocols is non-negotiable.

Personal Protective Equipment (PPE) and Engineering Controls:

  • Engineering Controls: All handling of the solid compound and preparation of solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.

  • Eye Protection: Chemical safety goggles are mandatory. When there is a risk of splashing, a face shield should also be worn.

  • Hand Protection: Wear nitrile gloves. For tasks with a higher risk of spillage, consider double-gloving.

  • Body Protection: A flame-resistant lab coat should be worn at all times.

Safe Handling and Storage Procedures:

  • Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. The container should be tightly sealed to prevent moisture ingress. Some suppliers recommend refrigeration.

  • Static Discharge: As with many fine organic powders, there is a potential for static electricity buildup. Grounding of equipment may be necessary for large-scale transfers.

  • Spill Response: In the event of a spill, evacuate the immediate area. Wear appropriate PPE and contain the spill with an inert absorbent material. Collect the material into a sealed container for proper hazardous waste disposal.

The following flowchart illustrates the decision-making process for handling this compound in a laboratory setting.

Handling_Protocol Start Handling this compound FumeHood Work in a Certified Chemical Fume Hood Start->FumeHood PPE Wear Appropriate PPE: - Safety Goggles/Face Shield - Nitrile Gloves - Lab Coat FumeHood->PPE Dispensing Dispensing Solid or Preparing Solution PPE->Dispensing Storage Store in Tightly Sealed Container in a Cool, Dry, Well-Ventilated Area Spill Spill Occurs Dispensing->Spill NormalOps No Spill Dispensing->NormalOps Cleanup Follow Spill Cleanup Protocol: - Evacuate & Restrict Access - Wear Full PPE - Contain with Inert Absorbent - Collect for Hazardous Waste Disposal Spill->Cleanup Waste Dispose of Contaminated Materials as Hazardous Waste Cleanup->Waste NormalOps->Storage

Caption: Decision flowchart for the safe handling of this compound.

Conclusion

The successful integration of this compound into a drug discovery workflow is contingent upon a meticulous and scientifically rigorous procurement strategy. By moving beyond simple catalog shopping and implementing a self-validating system of supplier qualification, documentation review, and in-house analytical verification, researchers can ensure the quality and consistency of this critical building block. This proactive approach not only mitigates the risk of experimental variability but also upholds the principles of scientific integrity, ultimately accelerating the path toward novel therapeutic innovations.

References

The Untapped Potential of Ethyl 2-amino-4,6-difluorobenzoate: A Guide to Novel Synthetic Transformations

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl 2-amino-4,6-difluorobenzoate is a unique building block with significant potential in the synthesis of novel chemical entities for pharmaceutical and materials science applications. The strategic placement of fluorine atoms and the presence of both amino and ester functionalities create a rich and underexplored reactive landscape. This technical guide delves into the core chemical properties of this molecule and proposes a series of novel, high-impact synthetic transformations. We will explore advanced cycloaddition strategies and cutting-edge photoredox-catalyzed reactions, providing detailed mechanistic insights and actionable experimental protocols for researchers, scientists, and professionals in drug development. Our aim is to not only present synthetic methods but to foster a deeper understanding of the underlying principles that govern the reactivity of this versatile fluorinated compound.

Introduction: The Strategic Advantage of Fluorine in Drug Discovery and Materials Science

The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. In medicinal chemistry, fluorine substitution is a well-established strategy to enhance metabolic stability, improve binding affinity to target proteins, and increase bioavailability.[1] The electron-withdrawing nature of fluorine can also modulate the pKa of nearby functional groups and influence reaction pathways. This compound is a prime example of a scaffold where these effects can be harnessed for synthetic innovation. The ortho and para positioning of the fluorine atoms to the amino group, and meta to the ester, creates a unique electronic environment that can be exploited for selective transformations. This guide will illuminate novel reaction pathways that leverage these intrinsic properties.

Core Reactivity and Properties

This compound possesses two key reactive sites: the nucleophilic amino group and the electron-deficient aromatic ring. The amino group can readily participate in conventional reactions such as acylation, alkylation, and Schiff base formation.[2] However, the true potential for novelty lies in harnessing the interplay between the fluorine substituents and these functional groups.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₉H₉F₂NO₂--INVALID-LINK--[3]
Molecular Weight201.17 g/mol --INVALID-LINK--[3]
AppearanceOff-white to light yellow crystalline powderGeneral Knowledge
SolubilitySoluble in common organic solvents (e.g., DCM, EtOAc, THF)General Knowledge

Novel Reaction Pathways: A Gateway to Complex Molecules

This section explores uncharted territories of reactivity for this compound, focusing on cycloaddition and photoredox catalysis.

[4+2] Cycloaddition (Diels-Alder) Reactions for the Synthesis of Novel Heterocycles

The electron-deficient nature of the difluorinated aromatic ring, while generally resistant to addition reactions, can be activated for participation in inverse-electron-demand Diels-Alder reactions.[4] By transforming the amino group into a suitable diene-directing group, we can unlock novel pathways to complex heterocyclic scaffolds.

Proposed Reaction Scheme:

Diels-Alder Reaction A This compound B Activation of Amino Group (e.g., Diazotization) A->B NaNO₂, HCl C In situ generated Ortho-quinodimethane analogue B->C Elimination E [4+2] Cycloaddition C->E D Dienophile (e.g., N-Methylmaleimide) D->E F Novel Polycyclic Heterocycle E->F Aromatization (optional)

Caption: Proposed workflow for a novel Diels-Alder reaction.

Mechanistic Rationale: The amino group can be converted into a diazonium salt, which upon gentle heating or catalysis, can eliminate nitrogen gas to form a highly reactive ortho-quinodimethane-like intermediate. This species can then undergo a [4+2] cycloaddition with a variety of dienophiles to construct intricate polycyclic systems. The fluorine atoms are expected to influence the regioselectivity of the cycloaddition.

Experimental Protocol: Synthesis of a Novel Tetrahydroquinoline Derivative

  • Diazotization: Dissolve this compound (1.0 eq) in a mixture of ethanol and concentrated HCl at 0°C. Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5°C. Stir for 30 minutes.

  • Cycloaddition: To the cold diazonium salt solution, add N-methylmaleimide (1.5 eq) and a catalytic amount of copper(I) chloride. Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Photoredox-Catalyzed C-H Functionalization: Forging New Bonds with Light

Visible-light photoredox catalysis has emerged as a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions.[5][6] We propose that the electron-rich amino group of this compound can be leveraged to direct C-H functionalization at the C3 position via a photoredox-mediated pathway.

Proposed Reaction Scheme:

Photoredox Catalysis A This compound E Single Electron Transfer (SET) A->E B Photocatalyst (e.g., Ru(bpy)₃²⁺) B->E Excitation C Visible Light (Blue LEDs) C->B D Radical Precursor (e.g., Alkyl Halide) D->E Reductive Quenching F C3-Functionalized Product E->F

Caption: General workflow for photoredox-catalyzed C-H functionalization.

Mechanistic Rationale: Upon irradiation with visible light, a photocatalyst (e.g., Ru(bpy)₃(PF₆)₂) is excited to a long-lived triplet state. This excited state can be reductively quenched by the amino group of the substrate, generating a radical cation. Subsequent deprotonation at the C3 position, facilitated by a mild base, would generate a nucleophilic radical that can react with a radical species generated from a suitable precursor (e.g., an alkyl halide). This strategy allows for the introduction of a wide range of substituents at a previously unreactive position.

Experimental Protocol: C3-Alkylation via Photoredox Catalysis

  • Reaction Setup: In a Schlenk tube, combine this compound (1.0 eq), an alkyl bromide (1.5 eq), Ru(bpy)₃(PF₆)₂ (1-2 mol%), and a mild base such as sodium bicarbonate (2.0 eq) in a degassed solvent (e.g., acetonitrile).

  • Irradiation: Place the reaction vessel in front of a blue LED light source and stir vigorously at room temperature for 12-24 hours.

  • Work-up and Purification: Upon completion, remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate. Purify the crude product by flash column chromatography.

Future Directions and Applications

The novel reactions outlined in this guide open the door to a vast array of new molecular architectures. The resulting polycyclic heterocycles from Diels-Alder reactions could serve as scaffolds for novel kinase inhibitors or anti-cancer agents. The C-H functionalized products from photoredox catalysis could be valuable intermediates in the synthesis of agrochemicals or advanced materials. Further exploration into other catalytic systems, such as transition metal catalysis, could unveil even more diverse reactivity patterns.

Conclusion

This compound is far more than a simple building block. Its unique electronic and steric properties make it a platform for the discovery of novel and impactful chemical transformations. The cycloaddition and photoredox-catalyzed reactions presented herein are just the beginning of what is possible. By embracing creative and mechanistically driven approaches, the scientific community can unlock the full potential of this versatile molecule, paving the way for the next generation of pharmaceuticals and functional materials.

References

Methodological & Application

Synthesis of heterocyclic compounds using "Ethyl 2-amino-4,6-difluorobenzoate"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis of Fluorinated Heterocycles from Ethyl 2-Amino-4,6-difluorobenzoate

Introduction: The Strategic Value of Fluorine in Heterocyclic Chemistry

In modern medicinal chemistry, the selective incorporation of fluorine into drug candidates is a cornerstone strategy for enhancing pharmacological profiles.[1][2] The unique properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins.[1][2] When integrated into heterocyclic scaffolds, which are themselves prevalent in a vast number of pharmaceuticals, the synergistic effect can lead to compounds with superior therapeutic potential.

This compound is a highly valuable and versatile starting material for accessing this privileged chemical space. Its trifunctional nature, featuring a nucleophilic amine, an ester group for cyclization or modification, and two electron-withdrawing fluorine atoms on the aromatic ring, makes it an ideal precursor for a variety of complex heterocyclic systems. The fluorine atoms not only pre-install key pharmacophoric elements but also modulate the reactivity of the aniline core, influencing the course and efficiency of cyclization reactions. This guide provides detailed protocols and mechanistic insights for the synthesis of three critical classes of heterocycles from this key building block: Quinolines, Quinazolines, and Benzodiazepines.

Part 1: Synthesis of 5,7-Difluoro-4-hydroxyquinolines via the Gould-Jacobs Reaction

The quinoline core is fundamental to a wide range of pharmaceuticals, most notably the fluoroquinolone class of antibiotics, which function by inhibiting bacterial DNA gyrase.[1][3] The Gould-Jacobs reaction is a powerful and reliable method for constructing the 4-hydroxyquinoline scaffold from anilines and malonic ester derivatives.[4][5]

Mechanistic Rationale

The reaction proceeds through a well-defined sequence. Initially, the aniline nitrogen of this compound performs a nucleophilic attack on the ethoxymethylenemalonate, displacing an ethanol molecule to form an enamine intermediate. The key step is a thermally induced, 6-electron electrocyclization onto the ortho-position of the aniline ring. The presence of the fluorine atoms can influence the electron density of the ring, but the high temperatures employed provide sufficient energy to overcome any deactivation. Subsequent elimination of a second ethanol molecule yields the aromatic quinoline ring system.

Gould_Jacobs_Mechanism A This compound C Enamine Intermediate A->C + B - EtOH B Diethyl ethoxymethylenemalonate D Cyclized Intermediate (non-aromatic) C->D Heat (Δ) 6π Electrocyclization E Ethyl 5,7-difluoro-4-hydroxyquinoline-3-carboxylate D->E - EtOH Aromatization

Caption: Mechanism of the Gould-Jacobs reaction.

Experimental Protocol: Synthesis of Ethyl 5,7-difluoro-4-hydroxyquinoline-3-carboxylate

This protocol outlines the cyclization to form the core quinoline structure.

Materials & Reagents:

ReagentM.W. ( g/mol )EquivalentsAmount
This compound201.161.010.0 g (49.7 mmol)
Diethyl ethoxymethylenemalonate (DEEM)216.231.111.8 g (54.7 mmol)
Diphenyl ether170.21-100 mL
Hexanes--As needed for washing

Procedure:

  • Initial Condensation: In a 250 mL three-neck round-bottom flask equipped with a condenser and a thermometer, combine this compound and diethyl ethoxymethylenemalonate.

  • Heat the mixture with stirring to 110-120 °C for 2 hours. During this phase, ethanol is evolved as the initial condensation occurs. The progress can be monitored by observing the cessation of ethanol distillation.

  • Cyclization: Add 100 mL of diphenyl ether to the reaction mixture. This high-boiling solvent is essential for reaching the temperature required for efficient cyclization.

  • Increase the temperature of the oil bath to 250-260 °C and maintain this temperature for 30-45 minutes. The solution will turn darker.

  • Isolation and Purification:

    • Allow the reaction mixture to cool to below 100 °C.

    • Slowly add 100 mL of hexanes to the cooled mixture with vigorous stirring. This will precipitate the product while the diphenyl ether remains in solution.

    • Collect the precipitate by vacuum filtration.

    • Wash the solid thoroughly with fresh hexanes (3 x 50 mL) to remove any residual diphenyl ether.

    • Dry the resulting solid in a vacuum oven at 60 °C to yield the product as an off-white to light tan powder.

Workflow_Quinoline Start Combine Reactants: This compound + DEEM Step1 Heat to 120°C for 2h (Condensation) Start->Step1 Step2 Add Diphenyl Ether Step1->Step2 Step3 Heat to 250°C for 45 min (Cyclization) Step2->Step3 Step4 Cool and Precipitate with Hexanes Step3->Step4 Step5 Vacuum Filtration and Washing Step4->Step5 End Purified Product: Ethyl 5,7-difluoro-4-hydroxy- quinoline-3-carboxylate Step5->End

Caption: Experimental workflow for quinoline synthesis.

Part 2: Synthesis of 5,7-Difluoroquinazolin-4(3H)-ones via the Niementowski Reaction

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs, particularly in oncology (e.g., Gefitinib, Erlotinib).[6][7] The Niementowski quinazoline synthesis provides a direct route to 4-oxo-quinazolines by reacting anthranilic acids (or their esters) with amides.[8][9]

Mechanistic Rationale

When using this compound with formamide, the reaction is thought to initiate with an attack by the aniline nitrogen onto the formamide carbonyl, although a more likely pathway involves the initial formation of a formamidine intermediate. The crucial step is the intramolecular cyclization where the nitrogen of the newly formed amidine attacks the ester carbonyl. This is followed by the elimination of ethanol to furnish the final 5,7-difluoroquinazolin-4(3H)-one product. The reaction is typically performed at high temperatures to drive the condensation and cyclization steps.

Niementowski_Mechanism A This compound C N-Formyl Intermediate A->C + Formamide (B) Heat (Δ) B Formamide D Cyclized Tetrahedral Intermediate C->D Intramolecular Cyclization E 5,7-Difluoroquinazolin-4(3H)-one D->E - EtOH

Caption: Simplified mechanism of the Niementowski reaction.

Experimental Protocol: Synthesis of 5,7-Difluoroquinazolin-4(3H)-one

This protocol is adapted from general procedures for the Niementowski synthesis.[10]

Materials & Reagents:

ReagentM.W. ( g/mol )EquivalentsAmount
This compound201.161.05.0 g (24.9 mmol)
Formamide45.04~10 (excess)11.2 g (249 mmol) or ~10 mL
Water18.02-As needed for work-up
Ethanol46.07-As needed for washing

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, combine this compound and formamide. Using formamide in large excess serves as both the reagent and the solvent.

  • Heating: Heat the reaction mixture with stirring in an oil bath at 160-170 °C for 5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Precipitation and Isolation:

    • After the reaction is complete (as indicated by TLC), cool the mixture to approximately 80 °C.

    • Slowly pour the warm reaction mixture into 100 mL of cold water with vigorous stirring. A precipitate should form immediately.

    • Continue stirring in an ice bath for 30 minutes to ensure complete precipitation.

  • Purification:

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake with cold water (2 x 30 mL) followed by a small amount of cold ethanol (20 mL) to remove residual impurities.

    • Dry the product in a vacuum oven at 70 °C to yield 5,7-difluoroquinazolin-4(3H)-one.

Part 3: Synthesis of 6,8-Difluoro-1,4-Benzodiazepine Scaffolds

Benzodiazepines are a cornerstone of therapeutics for central nervous system (CNS) disorders, acting as positive allosteric modulators of the GABAA receptor.[11][12] The synthesis of fluorinated benzodiazepines has been an area of interest for developing novel CNS agents.[13][14][15] A common synthetic route involves the reaction of a 2-aminobenzophenone derivative with an amino acid ester.

Synthetic Strategy Overview

A direct synthesis from this compound requires a multi-step approach. The first critical transformation is the conversion of the starting aniline into a 2-aminobenzophenone derivative. This is often achieved via a Friedel-Crafts acylation of a protected aniline or related strategies. Once the (2-amino-4,6-difluorophenyl)(phenyl)methanone is obtained, it can be coupled with an amino acid ester (e.g., ethyl glycinate hydrochloride) followed by cyclization to form the seven-membered benzodiazepine ring.

Workflow_Benzodiazepine Start This compound Step1 Multi-step conversion to: (2-Amino-4,6-difluorophenyl)- (phenyl)methanone Start->Step1 Requires intermediate synthesis Step2 Couple with Ethyl Glycinate HCl (Pyridine, heat) Step1->Step2 Step3 Intramolecular Amide Formation (Cyclization) Step2->Step3 End 7,9-Difluoro-5-phenyl-1,3-dihydro- 2H-1,4-benzodiazepin-2-one Step3->End

Caption: General workflow for benzodiazepine synthesis.

Illustrative Protocol: Cyclization of (2-Amino-4,6-difluorophenyl)(phenyl)methanone

This protocol focuses on the key cyclization step, assuming the aminobenzophenone intermediate has been synthesized.

Materials & Reagents:

ReagentM.W. ( g/mol )EquivalentsAmount
(2-Amino-4,6-difluorophenyl)(phenyl)methanone233.221.05.0 g (21.4 mmol)
Ethyl glycinate hydrochloride139.581.54.48 g (32.1 mmol)
Pyridine79.10-50 mL
Acetic Acid (glacial)60.05-1 mL (catalytic)

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, suspend (2-amino-4,6-difluorophenyl)(phenyl)methanone and ethyl glycinate hydrochloride in 50 mL of pyridine.

  • Catalysis and Heating: Add a catalytic amount of glacial acetic acid (~1 mL). Heat the mixture to reflux (approx. 115 °C) for 12-18 hours. The reaction should be monitored by TLC for the disappearance of the starting benzophenone.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into 200 mL of an ice-water slurry.

    • Extract the aqueous mixture with ethyl acetate (3 x 75 mL).

    • Combine the organic layers and wash sequentially with 1M HCl (2 x 50 mL) to remove pyridine, followed by saturated sodium bicarbonate solution (50 mL), and finally brine (50 mL).

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel (using a hexanes/ethyl acetate gradient) to afford the desired 7,9-difluoro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one.

References

Application Notes & Protocols: Ethyl 2-amino-4,6-difluorobenzoate as a Versatile Building Block in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides researchers, chemists, and drug development professionals with a comprehensive overview of Ethyl 2-amino-4,6-difluorobenzoate, a fluorinated anthranilate ester poised for significant application in the synthesis of pharmaceutical intermediates. We will explore the unique chemical properties conferred by its trifunctional substitution pattern and provide detailed protocols for its application in constructing complex heterocyclic scaffolds. The causality behind experimental choices, safety protocols, and data interpretation are emphasized to ensure scientific integrity and reproducibility.

Introduction: The Strategic Value of Fluorinated Anthranilates

Fluorine-containing molecules are of paramount importance in modern drug discovery. The strategic incorporation of fluorine atoms can profoundly alter a molecule's physicochemical and biological properties, often leading to enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles.[1] this compound is a trifunctional building block featuring an ethyl ester, a nucleophilic amino group, and two deactivating/directing fluorine atoms on an aromatic ring.

This unique arrangement of functional groups makes it an exceptionally valuable starting material. The amino group serves as a versatile handle for constructing nitrogen-containing heterocycles, while the fluorine atoms modulate the reactivity of the benzene ring and the acidity of the amine. The ethyl ester provides a latent carboxylic acid, which can be unmasked in later synthetic steps or serve as an attachment point. While direct public literature on this specific ester in the synthesis of named commercial drugs is emerging, its structural motif is central to the development of novel therapeutics, particularly in oncology and anti-inflammatory research.

Physicochemical Properties & Safety Guidelines

A thorough understanding of the reagent's properties and handling requirements is critical for successful and safe experimentation.

Compound Properties
PropertyValueSource
IUPAC Name This compound-
Molecular Formula C₉H₉F₂NO₂PubChem
Molecular Weight 201.17 g/mol [2]
Appearance White to off-white solid/powder (predicted)General Knowledge
Solubility Soluble in common organic solvents (DCM, EtOAc, THF, DMSO)General Knowledge
CAS Number 1147107-15-0 (for parent acid)[3]

Note: The CAS number for the parent acid, 2-amino-4,6-difluorobenzoic acid, is provided for reference. The ethyl ester may have a different, less common CAS identifier.

Safety & Handling

As with all laboratory chemicals, this compound should be handled with appropriate care in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.[4][5]

  • Inhalation: Avoid breathing dust. May cause respiratory tract irritation.[5][6]

  • Skin Contact: May cause skin irritation. In case of contact, wash thoroughly with soap and water.[5][7]

  • Eye Contact: Causes serious eye irritation. In case of contact, rinse cautiously with water for several minutes.[5][6][7]

  • Storage: Store in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents, acids, and bases.[7]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[7]

The Mechanistic Significance of the Substitution Pattern

The utility of this compound stems from the interplay of its three functional groups. The fluorine atoms exert a powerful influence on the molecule's reactivity through both inductive and resonance effects.

  • Inductive Effect (-I): Being the most electronegative element, fluorine strongly withdraws electron density from the aromatic ring, deactivating it towards electrophilic aromatic substitution and increasing the acidity of the amino protons.

  • Resonance Effect (+R): The lone pairs on the fluorine atoms can be donated to the ring, directing incoming electrophiles to the ortho and para positions.

This dual nature makes the molecule a unique substrate for various transformations, enabling regioselective synthesis of complex pharmaceutical intermediates.

G cluster_molecule Reactivity Influences on this compound Mol Aromatic Ring (Core Scaffold) NH2 2-Amino Group (-NH2) NH2->Mol ortho, para director (activating) NH2_effect Nucleophilic Center Handle for Heterocycle Formation (+R Effect) NH2->NH2_effect F4 4-Fluoro Group (-F) F4->Mol ortho, para director (deactivating) F_effect Strong Inductive Withdrawal (-I) Modulates Ring Reactivity Enhances N-H Acidity F4->F_effect F6 6-Fluoro Group (-F) F6->Mol ortho, para director (deactivating) F6->F_effect COOEt 1-Ester Group (-COOEt) COOEt->Mol meta director (deactivating) COOEt_effect Electron Withdrawing (-I, -R) Protects Carboxylic Acid Deactivates Ring COOEt->COOEt_effect

Caption: Key functional groups and their electronic influence.

Core Synthetic Applications & Protocols

The primary application of this intermediate is in the construction of heterocyclic cores, which form the backbone of many pharmaceuticals. The following workflow illustrates potential synthetic pathways.

Synthetic_Workflow cluster_reactions Key Synthetic Transformations cluster_products Resulting Pharmaceutical Scaffolds start This compound acylation N-Acylation / Sulfonylation start->acylation cyclization Condensation / Cyclization (e.g., with β-dicarbonyls) start->cyclization diazotization Diazotization -> Sandmeyer Rxn start->diazotization amides Amides / Sulfonamides acylation->amides quinolones Fluorinated Quinolones / Acridones cyclization->quinolones sandmeyer_products Halogenated / Cyanated Benzoates diazotization->sandmeyer_products

Caption: Potential synthetic pathways from the title compound.

Protocol: Synthesis of a Fluorinated 4-Hydroxyquinolone-3-carboxylate Intermediate

This protocol details a representative Gould-Jacobs reaction, a classic method for synthesizing quinolone ring systems. This scaffold is a privileged structure in medicinal chemistry, found in numerous antibacterial and anticancer agents. The reaction involves the condensation of the aminobenzoate with diethyl 2-(ethoxymethylene)malonate, followed by thermal cyclization.

Rationale: The reaction leverages the nucleophilicity of the amino group to attack the electron-deficient double bond of the malonate derivative. The subsequent intramolecular cyclization is a thermally-driven aromatic substitution, where the newly formed amide nitrogen attacks the ester-activated ortho-carbon, displacing the ethoxy group. The fluorine atoms increase the electrophilicity of the ring, potentially facilitating the cyclization step.

Reaction Scheme: (Image of the chemical reaction: this compound + Diethyl 2-(ethoxymethylene)malonate -> Intermediate -> Ethyl 4-hydroxy-5,7-difluoroquinolone-3-carboxylate)

4.1. Materials and Reagents

ReagentCAS No.M.W. ( g/mol )AmountMoles
This compoundN/A201.172.01 g10.0 mmol
Diethyl 2-(ethoxymethylene)malonate87-13-8216.222.38 g11.0 mmol
Diphenyl ether101-84-8170.2120 mLSolvent
Hexanes110-54-386.18~100 mLFor washing

4.2. Step-by-Step Experimental Protocol

  • Initial Condensation:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (2.01 g, 10.0 mmol) and diethyl 2-(ethoxymethylene)malonate (2.38 g, 11.0 mmol).

    • Heat the mixture in an oil bath at 120-130 °C for 2 hours with gentle stirring. The reaction is expected to evolve ethanol.

    • Causality Note: This step forms the key enamine intermediate. Driving off the ethanol byproduct (e.g., with a short-path distillation head) helps push the equilibrium towards the product. Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) until the starting aminobenzoate spot has been consumed.

  • Thermal Cyclization:

    • Carefully add 20 mL of diphenyl ether to the reaction flask containing the crude intermediate.

    • Increase the oil bath temperature to 240-250 °C. The solution will reflux gently.

    • Maintain this temperature for 30 minutes. The product is expected to precipitate from the hot solvent as a pale solid.

    • Causality Note: The high temperature of the diphenyl ether provides the necessary activation energy for the intramolecular cyclization (aromatic nucleophilic substitution) to form the quinolone ring. This is a classic thermal cyclization method.

  • Work-up and Purification:

    • Allow the reaction mixture to cool to room temperature. As it cools, more product will precipitate.

    • Add 50 mL of hexanes to the flask to dilute the diphenyl ether and further precipitate the product.

    • Stir the resulting slurry for 15 minutes.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake thoroughly with hexanes (2 x 25 mL) to remove residual diphenyl ether.

    • Dry the collected solid under high vacuum to yield the crude product, Ethyl 4-hydroxy-5,7-difluoroquinolone-3-carboxylate.

4.3. Expected Results & Characterization

ParameterExpected Outcome
Yield 70-85%
Appearance Off-white to pale yellow solid
Purity (by ¹H NMR) >95%
¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 1.3 (t, 3H), 4.3 (q, 2H), 7.2-7.5 (m, 2H), 8.5 (s, 1H), 12.0 (br s, 1H)
Mass Spec (ESI+) [M+H]⁺ calculated for C₁₂H₁₀F₂NO₃: 254.06; found: 254.1

Note: NMR shifts are predictive and may vary. The broad singlet around 12.0 ppm corresponds to the enolic hydroxyl proton.

Conclusion

This compound is a high-potential building block for pharmaceutical synthesis. Its unique electronic properties, governed by the strategic placement of two fluorine atoms and an amino group, provide a robust platform for the regioselective construction of complex heterocyclic systems. The protocol provided for the synthesis of a fluorinated quinolone serves as a practical example of its utility, demonstrating a reliable pathway to a privileged pharmaceutical scaffold. As the demand for novel, metabolically stable drug candidates continues to grow, the application of such precisely functionalized intermediates will undoubtedly become more widespread in both academic and industrial research.

References

Application Notes and Protocols: Ethyl 2-amino-4,6-difluorobenzoate in Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Scaffolds in Modern Agrochemicals

In the relentless pursuit of novel agrochemicals with enhanced efficacy, improved safety profiles, and robust resistance management, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of modern synthetic chemistry. The unique electronic properties of fluorine—high electronegativity, a small van der Waals radius, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, binding affinity to target enzymes, and overall bioavailability. Ethyl 2-amino-4,6-difluorobenzoate is a prime exemplar of a fluorinated building block that offers a versatile entry point into a new generation of high-value agrochemicals. Its difluorinated phenyl ring, coupled with strategically placed amino and ester functionalities, provides a reactive and adaptable platform for the synthesis of complex active ingredients.

This guide provides an in-depth exploration of the application of this compound in the synthesis of potent fungicides, specifically focusing on the pyrazole carboxamide class, which are renowned for their efficacy as Succinate Dehydrogenase Inhibitors (SDHI). We will delve into the causality behind its use, provide detailed, field-proven protocols, and illuminate the structure-activity relationships that make this scaffold so valuable to agrochemical research.

Physicochemical & Spectral Data of the Core Scaffold

A thorough understanding of the starting material is paramount for successful synthesis and scale-up. While detailed experimental data for this compound is not extensively published in peer-reviewed literature, the properties of the parent acid, 2-Amino-4,6-difluorobenzoic acid, provide a strong foundation for its expected characteristics.

Table 1: Physicochemical Properties of 2-Amino-4,6-difluorobenzoic Acid (Parent Compound)

PropertyValueSource
Molecular FormulaC₇H₅F₂NO₂--INVALID-LINK--[1]
Molecular Weight173.12 g/mol --INVALID-LINK--[1]
Physical FormSolid--INVALID-LINK--[2]
Purity≥96%--INVALID-LINK--[1]
Storage2-8°C, Inert atmosphere--INVALID-LINK--[2]
InChI KeyTWSZCEBPTKBNBR-UHFFFAOYSA-N--INVALID-LINK--[2]

For this compound, one can infer that it is a solid at room temperature with a higher boiling point and lower melting point than the parent acid, due to the presence of the ethyl ester group. It will be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol.

Application in Fungicide Synthesis: A Gateway to Pyrazole Carboxamide SDHIs

This compound is a critical precursor for the synthesis of the aniline moiety in a significant class of fungicides: the pyrazole carboxamides. These fungicides are highly effective due to their mode of action as Succinate Dehydrogenase Inhibitors (SDHIs).

Mechanism of Action: Disrupting the Fungal Powerhouse

SDHI fungicides target and inhibit the function of the succinate dehydrogenase enzyme (also known as Complex II) in the mitochondrial electron transport chain of fungi. This enzyme is a crucial component of cellular respiration, responsible for the oxidation of succinate to fumarate. By blocking this step, SDHI fungicides effectively shut down the production of ATP, the primary energy currency of the cell, leading to the cessation of fungal growth and eventual cell death. The difluorinated phenyl ring, derived from our starting material, plays a vital role in the binding of the fungicide to the active site of the SDH enzyme.

SDHI Mode of Action cluster_0 Mitochondrial Electron Transport Chain Complex_I Complex I Complex_III Complex III Complex_I->Complex_III e- Complex_II Complex II (SDH) Complex_II->Complex_III e- Fumarate Fumarate Complex_II->Fumarate Oxidation ATP ATP Complex_IV Complex IV Complex_III->Complex_IV e- ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase Proton Gradient ATP_Synthase->ATP Generates SDHI_Fungicide SDHI Fungicide (e.g., Pyrazole Carboxamide) SDHI_Fungicide->Complex_II Inhibition Succinate Succinate Succinate->Complex_II

Caption: SDHI fungicides inhibit Complex II of the mitochondrial electron transport chain.

Experimental Protocols: Synthesis of a Representative Pyrazole Carboxamide Fungicide

The following is a representative, two-part protocol for the synthesis of a potent pyrazole carboxamide fungicide, starting from this compound. This protocol is based on established synthetic routes for this class of compounds.

Part 1: Synthesis of the Key Intermediate: 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride

This key intermediate is the "warhead" of the fungicide molecule. While there are multiple routes to its synthesis, a common pathway involves the cyclization of a diketone precursor with methylhydrazine.[3]

Synthesis_of_Acid_Chloride Start Difluoroacetoacetic Ester Step1 Reaction with Triethyl Orthoformate Start->Step1 Intermediate1 Alkoxymethylene Intermediate Step1->Intermediate1 Step2 Cyclization with Methylhydrazine Intermediate1->Step2 Intermediate2 Ethyl 3-(difluoromethyl)-1-methyl- 1H-pyrazole-4-carboxylate Step2->Intermediate2 Step3 Saponification (e.g., NaOH) Intermediate2->Step3 Intermediate3 3-(difluoromethyl)-1-methyl- 1H-pyrazole-4-carboxylic acid (DFPA) Step3->Intermediate3 Step4 Reaction with Thionyl Chloride (SOCl₂) Intermediate3->Step4 Product 3-(difluoromethyl)-1-methyl- 1H-pyrazole-4-carbonyl chloride Step4->Product

Caption: Synthetic pathway to the pyrazole acid chloride intermediate.

Part 2: Synthesis of the Final Product via Amide Coupling

This part of the protocol utilizes our starting material, this compound, to form the aniline component, which is then coupled with the acid chloride from Part 1.

Step 1: Hydrolysis of this compound to 2-amino-4,6-difluoroaniline

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve this compound (1.0 eq) in a suitable solvent such as a mixture of ethanol and water.

  • Hydrolysis: Add a strong base, such as sodium hydroxide (2.0-3.0 eq), to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and acidify with a mineral acid (e.g., HCl) to a pH of ~2.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-amino-4,6-difluoroaniline.

Step 2: Amide Coupling to Yield N-(2-amino-4,6-difluorophenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide

  • Reaction Setup: In a dry, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-4,6-difluoroaniline (1.0 eq) and a non-nucleophilic base, such as triethylamine or pyridine (1.2 eq), in a dry aprotic solvent like dichloromethane or tetrahydrofuran.

  • Cooling: Cool the reaction mixture to 0°C using an ice bath.

  • Addition of Acid Chloride: Slowly add a solution of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride (1.05 eq) in the same dry solvent to the cooled reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.

  • Quenching: Upon completion, quench the reaction by adding water.

  • Extraction: Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Washing: Combine the organic layers and wash sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield the final pyrazole carboxamide fungicide.

Amide_Coupling_Workflow Start This compound Step1 Hydrolysis (e.g., NaOH, EtOH/H₂O) Start->Step1 Intermediate1 2-amino-4,6-difluoroaniline Step1->Intermediate1 Step2 Amide Coupling (Base, DCM) Intermediate1->Step2 AcidChloride 3-(difluoromethyl)-1-methyl- 1H-pyrazole-4-carbonyl chloride AcidChloride->Step2 Product N-(2-amino-4,6-difluorophenyl)-3-(difluoromethyl)- 1-methyl-1H-pyrazole-4-carboxamide Step2->Product

Caption: Workflow for the synthesis of the final fungicide product.

Conclusion: A Versatile Building Block for Future Innovations

This compound is more than just a chemical intermediate; it is a strategic tool for the design and synthesis of next-generation agrochemicals. Its inherent structural features provide a robust foundation for creating molecules with enhanced biological activity and metabolic stability. The protocols and insights provided herein serve as a guide for researchers and scientists to unlock the potential of this valuable building block in the ongoing effort to secure a sustainable and productive future for global agriculture. The principles of fluorination chemistry, exemplified by the use of this compound, will undoubtedly continue to be a driving force in the innovation of new and effective crop protection solutions.

References

Application Note & Protocol: Strategic N-Alkylation of Ethyl 2-amino-4,6-difluorobenzoate for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive technical overview and detailed protocols for the N-alkylation of Ethyl 2-amino-4,6-difluorobenzoate, a critical building block in medicinal chemistry. The strategic introduction of alkyl groups onto the primary amine is a fundamental step in modulating the physicochemical and pharmacological properties of drug candidates. However, the electron-withdrawing nature of the two fluorine atoms on the aniline ring decreases its nucleophilicity, presenting a distinct synthetic challenge.[1] This document explores the underlying chemical principles and offers field-proven protocols for two primary N-alkylation strategies: Direct Alkylation via Nucleophilic Substitution and selective mono-alkylation via Reductive Amination.

Introduction: The Strategic Imperative for N-Alkylation

This compound is a highly valued scaffold in the synthesis of pharmaceuticals and agrochemicals. The presence of fluorine atoms can enhance metabolic stability and binding affinity, making it an attractive starting material.[2] The N-alkylation of the primary amine is a pivotal transformation that allows chemists to:

  • Modulate Lipophilicity: Fine-tune the molecule's solubility and membrane permeability.

  • Introduce Pharmacophoric Elements: Install functional groups that can interact with biological targets.

  • Block Metabolic Sites: Prevent unwanted enzymatic degradation at the nitrogen atom.

The primary challenge in the N-alkylation of this substrate is its reduced nucleophilicity due to the strong inductive effect of the ortho and para fluorine substituents. This necessitates carefully optimized reaction conditions to achieve efficient and selective transformations.

Mechanistic Considerations and Strategy Selection

Several methods exist for the N-alkylation of anilines, each with distinct advantages and limitations. The choice of strategy depends on the desired product (mono- vs. di-alkylation), the nature of the alkyl group to be introduced, and the functional group tolerance required.

Direct Alkylation with Alkyl Halides

This is a classical and straightforward approach based on a nucleophilic substitution (SN2) mechanism.[3] The aniline nitrogen attacks the electrophilic carbon of an alkyl halide. A base is required to neutralize the resulting ammonium salt and regenerate the nucleophilic amine.

  • Causality: The reaction rate is dependent on the reactivity of the alkyl halide (I > Br > Cl) and the strength of the base. Common inorganic bases like potassium carbonate (K₂CO₃) are often sufficient, but stronger bases may be needed for less reactive systems.[1][3]

  • Trustworthiness Issue: A primary drawback is the potential for over-alkylation, leading to the formation of tertiary amines or even quaternary ammonium salts as by-products.[4] This can be mitigated by using an excess of the aniline starting material or by slow, controlled addition of the alkylating agent.

Reductive Amination

Reductive amination is a highly selective method for preparing mono-N-alkylated amines.[4] The process involves the reaction of the aniline with an aldehyde or ketone to form an intermediate imine (or enamine), which is then reduced in situ to the corresponding secondary amine.

  • Causality: The reaction is driven by the formation of the C=N bond, followed by its irreversible reduction. Mild reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) are ideal because they are selective for the iminium ion over the carbonyl starting material and are tolerant of the mildly acidic conditions that favor imine formation.

  • Trustworthiness: This method offers excellent control over selectivity, virtually eliminating the problem of over-alkylation. It is a robust and reliable choice for synthesizing secondary amines.[4][5]

Advanced & Alternative Methods
  • Buchwald-Hartwig Amination: This powerful palladium-catalyzed cross-coupling reaction is a cornerstone of modern C-N bond formation.[6][7] It allows for the coupling of amines with a vast range of aryl halides and triflates under relatively mild conditions and is particularly useful for challenging substrates where traditional methods fail.[7][8][9]

  • Alkylation with Alcohols: Representing a greener approach, methods utilizing alcohols as alkylating agents have been developed, often employing transition metal catalysts (e.g., Ni, Zn, Ru).[10][11] These "borrowing hydrogen" methodologies generate water as the only byproduct.[12]

Experimental Protocols & Methodologies

Safety First: Always perform reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. This compound and alkylating agents can be harmful if inhaled or in contact with skin.[1]

Protocol 1: Direct N-Alkylation with Benzyl Bromide

This protocol details a standard procedure for mono-N-benzylation, a common transformation in medicinal chemistry.

ReagentMolar Mass ( g/mol )Molar Eq.Amount (mmol)Mass/Volume
This compound201.171.05.01.01 g
Benzyl Bromide171.041.15.50.65 mL
Potassium Carbonate (K₂CO₃), anhydrous138.212.010.01.38 g
N,N-Dimethylformamide (DMF), anhydrous---25 mL
Ethyl Acetate (EtOAc)---For workup/chrom.
Hexanes---For workup/chrom.
Brine Solution---For workup
Magnesium Sulfate (MgSO₄), anhydrous---For drying
  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add 25 mL of anhydrous DMF to the flask. Stir the suspension for 10 minutes at room temperature to ensure good mixing.

  • Addition of Alkylating Agent: Add benzyl bromide (1.1 eq) dropwise to the stirring suspension at room temperature.

  • Reaction Conditions: Heat the reaction mixture to 70 °C using an oil bath.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 hexanes:ethyl acetate eluent. The starting material should be consumed, and a new, less polar spot corresponding to the N-alkylated product should appear. The reaction is typically complete within 6-12 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing 100 mL of deionized water.

    • Extract the aqueous layer three times with 50 mL portions of ethyl acetate.

    • Combine the organic layers and wash twice with 50 mL of water, followed by one wash with 50 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to yield the pure product, Ethyl 2-(benzylamino)-4,6-difluorobenzoate.

Protocol 2: Selective Mono-N-Alkylation via Reductive Amination

This protocol describes the synthesis of an N-alkyl derivative using an aldehyde, ensuring high selectivity for the mono-alkylated product.

ReagentMolar Mass ( g/mol )Molar Eq.Amount (mmol)Mass/Volume
This compound201.171.05.01.01 g
Isobutyraldehyde72.111.26.00.55 mL
Sodium Triacetoxyborohydride (NaBH(OAc)₃)211.941.57.51.59 g
Dichloroethane (DCE), anhydrous---25 mL
Acetic Acid (glacial)---2-3 drops
Saturated Sodium Bicarbonate (NaHCO₃) soln.---For workup
Ethyl Acetate (EtOAc)---For workup/chrom.
  • Reaction Setup: In a dry 100 mL round-bottom flask with a magnetic stir bar, dissolve this compound (1.0 eq) in 25 mL of anhydrous dichloroethane.

  • Addition of Aldehyde: Add isobutyraldehyde (1.2 eq) to the solution, followed by 2-3 drops of glacial acetic acid to catalyze imine formation.

  • Imine Formation: Stir the mixture at room temperature for 1 hour.

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (1.5 eq) to the mixture in portions over 10 minutes. Note: The addition may cause some gas evolution.

  • Reaction Conditions: Stir the reaction at room temperature for 12-24 hours.

  • Monitoring: Monitor the reaction by TLC (e.g., 9:1 hexanes:ethyl acetate) until the starting aniline spot is no longer visible.

  • Workup:

    • Carefully quench the reaction by slowly adding 50 mL of saturated sodium bicarbonate solution.

    • Stir vigorously for 30 minutes until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer twice with 30 mL portions of ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purification: Purify the crude material using flash column chromatography on silica gel to afford the pure product, Ethyl 4,6-difluoro-2-(isobutylamino)benzoate.

Visualization of Workflows and Mechanisms

G cluster_start Starting Material cluster_methods N-Alkylation Strategies cluster_end Product Class A This compound B Protocol 1: Direct Alkylation (+ Alkyl Halide, Base) A->B C Protocol 2: Reductive Amination (+ Aldehyde/Ketone, Reducing Agent) A->C D Alternative: Buchwald-Hartwig (+ Aryl Halide, Pd-Catalyst) A->D E N-Alkyl-2-amino-4,6-difluorobenzoate B->E C->E D->E

Caption: General workflow for N-alkylation strategies.

G Aniline Ar-NH₂ Intermediate [Ar-NH₂-R]⁺ X⁻ Aniline->Intermediate Nucleophilic Attack Alkyl_Halide R-X Alkyl_Halide->Intermediate Base Base Base->Intermediate Product Ar-NH-R Intermediate->Product Deprotonation

Caption: Mechanism of Direct Alkylation with an Alkyl Halide.

G Aniline Ar-NH₂ Imine Ar-N=CHR Aniline->Imine Condensation (-H₂O) Aldehyde R-CHO Aldehyde->Imine Product Ar-NH-CH₂R Imine->Product Reduction Reducer [H⁻] Reducer->Imine

Caption: Mechanism of Reductive Amination.

Summary and Troubleshooting

ParameterDirect Alkylation (Protocol 1)Reductive Amination (Protocol 2)Buchwald-Hartwig Amination
Alkylating Agent Alkyl Halides (R-X)Aldehydes (RCHO) or Ketones (RCOR')Aryl/Vinyl Halides or Triflates
Key Advantage Simple setup, readily available reagents.Excellent selectivity for mono-alkylation, avoids over-alkylation.Broad substrate scope, mild conditions, high functional group tolerance.[7]
Potential Drawback Risk of over-alkylation (di- and tri-alkylation).[4]Requires a stoichiometric reducing agent.Requires expensive palladium catalyst and specialized ligands.[6]

Field-Proven Insights & Troubleshooting:

  • Issue: Low or No Reactivity in Direct Alkylation.

    • Cause: Reduced nucleophilicity of the difluoroaniline.[1]

    • Solution:

      • Switch to a more reactive alkylating agent (e.g., use an alkyl iodide instead of a bromide).

      • Increase the reaction temperature in 10 °C increments.

      • Consider a stronger, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent like THF, but exercise extreme caution.

  • Issue: Significant Di-alkylation Product Formation.

    • Cause: The mono-alkylated product is still nucleophilic and reacts further with the alkyl halide.

    • Solution:

      • Use a larger excess of the starting aniline (e.g., 2-3 equivalents).

      • Add the alkyl halide slowly via a syringe pump to keep its concentration low.

      • Switch to the reductive amination protocol, which is inherently selective for mono-alkylation.[4]

Conclusion

The N-alkylation of this compound is a crucial transformation for diversifying this important synthetic intermediate. While direct alkylation offers a straightforward route, its application must be carefully controlled to prevent side reactions. For the synthesis of well-defined, mono-N-alkylated products, reductive amination stands out as a superior and highly reliable method. The protocols and insights provided herein offer a robust framework for researchers to successfully modify this key building block for applications in drug discovery and materials science.

References

The Strategic deployment of Ethyl 2-amino-4,6-difluorobenzoate in Palladium-Catalyzed Cross-Coupling Reactions: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy for enhancing pharmacological properties. Ethyl 2-amino-4,6-difluorobenzoate, a fluorinated anthranilate ester, has emerged as a valuable building block in this context. Its unique electronic properties, stemming from the two fluorine substituents on the aniline ring, render it an intriguing substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are pivotal in the construction of complex molecular architectures, enabling the synthesis of novel compounds with potential therapeutic applications. This comprehensive guide provides detailed application notes and protocols for the use of this compound as a key reagent in Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and Sonogashira coupling reactions.

Introduction to this compound: A Versatile Fluorinated Building Block

The presence of two electron-withdrawing fluorine atoms at the 4- and 6-positions of the anthranilate ring significantly influences the reactivity of both the amino group and the aromatic ring itself. This substitution pattern can enhance the acidity of the N-H bond, potentially facilitating its participation in cross-coupling reactions. Furthermore, the fluorine atoms can modulate the pharmacokinetic properties of the final products, such as metabolic stability and binding affinity to biological targets.

The synthesis of this compound is typically achieved through the esterification of 2-amino-4,6-difluorobenzoic acid. While specific literature on the direct synthesis of the ethyl ester is not abundant, a general and reliable method involves the reaction of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst.

Synthesis of the Precursor: 2-Amino-4,6-difluorobenzoic Acid

A common route to 2-amino-4,6-difluorobenzoic acid involves a multi-step synthesis, which has been documented in the chemical literature. One such method proceeds via the nitration of a difluorinated precursor, followed by reduction of the nitro group to an amine and subsequent functional group manipulations.

Buchwald-Hartwig Amination: Forging C-N Bonds with Precision

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[1] In the context of this compound, this reaction can be envisioned in two primary ways: either by utilizing the amino group of the anthranilate to couple with an aryl halide, or by employing a halogenated derivative of the anthranilate to couple with an amine. The former approach allows for the synthesis of N-aryl derivatives of this compound, which are valuable precursors for various heterocyclic compounds and other complex molecules.

The success of the Buchwald-Hartwig amination is highly dependent on the choice of palladium catalyst, ligand, and base. For sterically hindered and electronically deactivated substrates, the use of bulky, electron-rich phosphine ligands is often crucial.[2]

General Catalytic Cycle for Buchwald-Hartwig Amination

Buchwald-Hartwig Amination Pd(0)L_n Pd(0)L_n Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Pd(0)L_n->Ar-Pd(II)-X(L_n) Oxidative Addition (Ar-X) Ar-Pd(II)-NHR'(L_n) Ar-Pd(II)-NHR'(L_n) Ar-Pd(II)-X(L_n)->Ar-Pd(II)-NHR'(L_n) Amine Coordination & Deprotonation (R'NH2, Base) Ar-NHR' Ar-NHR' Ar-Pd(II)-NHR'(L_n)->Ar-NHR' Reductive Elimination Ar-NHR'->Pd(0)L_n Catalyst Regeneration

Figure 1: General catalytic cycle of the Buchwald-Hartwig amination.

Protocol 1: Buchwald-Hartwig Amination of an Aryl Bromide with this compound

This protocol describes a general procedure for the N-arylation of this compound. The conditions are based on established methods for the amination of aryl halides with anilines.[2][3]

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromotoluene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Schlenk tube or microwave vial

  • Magnetic stirrer

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk tube or microwave vial under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), the aryl bromide (1.2 mmol, 1.2 equiv.), and sodium tert-butoxide (1.4 mmol, 1.4 equiv.).

  • In a separate vial, prepare the catalyst premix by dissolving Pd(OAc)₂ (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%) in anhydrous toluene (2 mL).

  • Add the catalyst premix to the reaction vessel containing the substrates and base.

  • Seal the vessel and heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure and purify the crude product by flash column chromatography on silica gel.

ParameterConditionNotes
Palladium Source Pd(OAc)₂Other Pd(0) or Pd(II) precursors can be used.
Ligand XPhosOther bulky, electron-rich phosphine ligands may also be effective.
Base NaOtBuOther strong, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ can be screened.
Solvent TolueneDioxane or THF can also be used.
Temperature 100-120 °COptimization may be required depending on the substrate.
Typical Yield 70-95%Highly dependent on the specific aryl halide used.

Suzuki-Miyaura Coupling: Constructing C-C Bonds with Fluorinated Scaffolds

General Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki-Miyaura Coupling Pd(0)L_n Pd(0)L_n Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Pd(0)L_n->Ar-Pd(II)-X(L_n) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-X(L_n)->Ar-Pd(II)-Ar'(L_n) Transmetalation (Ar'B(OR)2, Base) Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L_n)->Ar-Ar' Reductive Elimination Ar-Ar'->Pd(0)L_n Catalyst Regeneration

Figure 2: General catalytic cycle of the Suzuki-Miyaura coupling.

Protocol 2: Suzuki-Miyaura Coupling of a Halogenated this compound Derivative

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of a hypothetical bromo-substituted this compound with an arylboronic acid. The conditions are adapted from established methods for similar substrates.[5][6]

Materials:

  • Bromo-substituted this compound (e.g., Ethyl 2-amino-5-bromo-4,6-difluorobenzoate)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane/Water (4:1 v/v)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a round-bottom flask, add the bromo-substituted this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the 1,4-dioxane/water (4:1) solvent mixture (10 mL).

  • Degas the solution by bubbling the inert gas through it for 15-20 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (3-5 mol%) to the reaction mixture under a positive pressure of the inert gas.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the mixture with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

ParameterConditionNotes
Palladium Catalyst Pd(PPh₃)₄Other catalysts such as PdCl₂(dppf) can also be effective.
Base K₂CO₃K₃PO₄ or Cs₂CO₃ can also be used, often leading to higher yields.
Solvent 1,4-Dioxane/Water (4:1)Toluene/water or DMF/water systems are also common.
Temperature 80-100 °CHigher temperatures may be required for less reactive substrates.
Typical Yield 60-90%Dependent on the specific boronic acid and halide used.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a palladium- and copper-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, providing a powerful method for the synthesis of substituted alkynes.[7] Similar to the Suzuki coupling, this reaction would be applied to a halogenated derivative of this compound to introduce an alkynyl group. The resulting products are valuable intermediates for the synthesis of various heterocyclic systems and conjugated materials.

General Catalytic Cycle for Sonogashira Coupling

Sonogashira Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Pd(0)L_n->Ar-Pd(II)-X(L_n) Oxidative Addition (Ar-X) Ar-Pd(II)-C≡CR'(L_n) Ar-Pd(II)-C≡CR'(L_n) Ar-Pd(II)-X(L_n)->Ar-Pd(II)-C≡CR'(L_n) Transmetalation Ar-C≡CR' Ar-C≡CR' Ar-Pd(II)-C≡CR'(L_n)->Ar-C≡CR' Reductive Elimination Ar-C≡CR'->Pd(0)L_n Catalyst Regeneration R'C≡CH R'C≡CH Cu-C≡CR' Cu-C≡CR' R'C≡CH->Cu-C≡CR' Cu(I), Base Cu-C≡CR'->Ar-Pd(II)-X(L_n)

Figure 3: General catalytic cycles of the Sonogashira coupling.

Protocol 3: Sonogashira Coupling of a Halogenated this compound Derivative

This protocol outlines a general procedure for the Sonogashira coupling of a hypothetical bromo-substituted this compound with a terminal alkyne. The conditions are based on standard Sonogashira reaction protocols.[8]

Materials:

  • Bromo-substituted this compound (e.g., Ethyl 2-amino-5-bromo-4,6-difluorobenzoate)

  • Terminal alkyne (e.g., phenylacetylene)

  • Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous tetrahydrofuran (THF)

  • Schlenk flask

  • Magnetic stirrer

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the bromo-substituted this compound (1.0 mmol, 1.0 equiv.), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

  • Add anhydrous THF (10 mL) and triethylamine (2.0 mmol, 2.0 equiv.).

  • Add the terminal alkyne (1.2 mmol, 1.2 equiv.) dropwise to the stirred solution.

  • Stir the reaction mixture at room temperature or heat to 50-70 °C if necessary.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

ParameterConditionNotes
Palladium Catalyst PdCl₂(PPh₃)₂Other Pd(0) or Pd(II) catalysts can also be used.
Copper Co-catalyst CuIEssential for the classical Sonogashira reaction.
Base TriethylamineAlso acts as a solvent in some cases. Diisopropylamine can also be used.
Solvent THFToluene or DMF can be used as alternatives.
Temperature Room Temperature to 70 °CDependent on the reactivity of the substrates.
Typical Yield 65-90%Varies with the specific alkyne and halide used.

Conclusion

This compound stands as a valuable and versatile building block for the synthesis of complex organic molecules, particularly within the realm of medicinal chemistry. Its unique electronic and structural features make it an attractive substrate for a range of palladium-catalyzed cross-coupling reactions. The protocols outlined in this guide for Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and Sonogashira coupling provide a solid foundation for researchers to explore the synthetic utility of this fluorinated anthranilate. As with any chemical transformation, optimization of the reaction conditions for specific substrates is key to achieving high yields and purity. The continued exploration of the reactivity of this compound and its derivatives will undoubtedly lead to the discovery of novel compounds with significant biological and material science applications.

References

Experimental procedure for the synthesis of amides from "Ethyl 2-amino-4,6-difluorobenzoate"

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol: Synthesis of Amides from Ethyl 2-amino-4,6-difluorobenzoate

Abstract

This document provides a comprehensive guide for the synthesis of amide derivatives from this compound, a weakly nucleophilic aromatic amine. The electron-withdrawing effects of the two fluorine atoms and the ester group significantly reduce the amine's reactivity, necessitating carefully optimized coupling conditions. We present a robust protocol centered on the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxybenzotriazole (HOBt) as an activating agent. This guide explains the underlying chemical principles, provides a detailed step-by-step experimental procedure, and offers insights into reaction monitoring, purification, and troubleshooting, tailored for researchers in medicinal chemistry and drug development.

Introduction: The Challenge of Acylating Electron-Deficient Amines

Amide bond formation is one of the most critical and frequently performed reactions in pharmaceutical and chemical research.[1][2] While numerous methods exist, the coupling of electron-deficient anilines, such as this compound, presents a significant synthetic challenge. The nucleophilicity of the aniline nitrogen is substantially diminished by the strong inductive and mesomeric electron-withdrawing effects of the ortho and para fluorine substituents.

Standard coupling conditions often result in low yields or complete failure to react.[3][4] Therefore, a successful protocol requires a highly efficient activation of the carboxylic acid partner to overcome the low reactivity of the amine. The EDC/HOBt coupling system is a widely adopted and effective method for such transformations.[5][6][7] It proceeds under mild conditions and minimizes the risk of side reactions.

This application note will detail a reliable procedure using the EDC/HOBt methodology, explaining the rationale behind each step to ensure reproducible and high-yielding results.

Mechanistic Rationale: The Role of EDC and HOBt

The direct reaction between a carboxylic acid and an amine to form an amide is kinetically slow and requires high temperatures, which are incompatible with complex molecules. Coupling reagents are used to convert the carboxylic acid's hydroxyl group into a better leaving group.

The mechanism for the EDC/HOBt mediated coupling involves three key stages:

  • Activation of the Carboxylic Acid: The carboxylic acid first attacks the carbodiimide (EDC), forming a highly reactive O-acylisourea intermediate. This intermediate is unstable and susceptible to rearrangement into an unreactive N-acylurea byproduct.[8]

  • Formation of the HOBt Active Ester: To prevent this unproductive rearrangement and increase efficiency, an additive like HOBt is introduced. HOBt, being a better nucleophile than the target amine, rapidly intercepts the O-acylisourea intermediate to form an HOBt-active ester. This new intermediate is more stable than the O-acylisourea but significantly more reactive towards amines than the original carboxylic acid.[6][7]

  • Nucleophilic Acyl Substitution: The electron-deficient amine (this compound) then attacks the carbonyl carbon of the HOBt-active ester. This step, the nucleophilic acyl substitution, forms the desired amide bond and regenerates HOBt. The primary byproduct of the reaction is a water-soluble urea derivative from EDC, which can be easily removed during aqueous workup.[6][7]

G cluster_0 Step 1: Carboxylic Acid Activation cluster_1 Step 2: Active Ester Formation cluster_2 Step 3: Amide Formation RCOOH Carboxylic Acid (R-COOH) O_acyl O-Acylisourea Intermediate (Highly Reactive) RCOOH->O_acyl + EDC EDC HOBt_ester HOBt Active Ester (More Stable Intermediate) O_acyl->HOBt_ester Intercepted by HOBt Urea EDC Byproduct (Water-Soluble Urea) HOBt HOBt HOBt->HOBt_ester + HOBt_ester->HOBt Regenerated Amide Target Amide Product HOBt_ester->Amide Amine This compound Amine->Amide +

Figure 1: Mechanism of EDC/HOBt-mediated amide bond formation.

Experimental Protocol

This protocol describes a general procedure for the coupling of a generic carboxylic acid with this compound on a 1.0 mmol scale. Reagent quantities should be adjusted proportionally for different scales.

Materials and Reagents
ReagentMW ( g/mol )EquivalentsAmount (1.0 mmol scale)Purpose
Carboxylic Acid-1.01.0 mmolAcylating agent
This compound201.161.11.1 mmol / 221 mgNucleophilic amine
EDC·HCl (EDAC)191.701.21.2 mmol / 230 mgCarbodiimide coupling agent
HOBt (Anhydrous or Monohydrate)135.121.21.2 mmol / 162 mgActivating additive
Diisopropylethylamine (DIPEA)129.242.52.5 mmol / 436 µLNon-nucleophilic base
Anhydrous Dimethylformamide (DMF)--5 - 10 mLAprotic polar solvent

Step-by-Step Procedure

G start Start: Prepare Reaction Vessel (Inert Atmosphere, Magnetic Stirring) dissolve 1. Dissolve Reagents Add Carboxylic Acid (1.0 eq), This compound (1.1 eq), and HOBt (1.2 eq) to anhydrous DMF. start->dissolve cool 2. Cool to 0 °C Place flask in an ice-water bath. dissolve->cool add_edc 3. Add EDC·HCl Add EDC·HCl (1.2 eq) portion-wise over 2-3 minutes. cool->add_edc add_base 4. Add Base Add DIPEA (2.5 eq) dropwise to the stirring solution. add_edc->add_base react 5. Reaction Allow mixture to warm to room temperature. Stir for 12-24 hours. add_base->react monitor 6. Monitor Progress Check reaction completion using TLC or LC-MS. react->monitor workup 7. Aqueous Workup Quench, dilute, and perform sequential washes (1N HCl, sat. NaHCO₃, brine). monitor->workup purify 8. Isolate & Purify Dry organic layer, concentrate, and purify via flash chromatography or recrystallization. workup->purify end End: Pure Amide Product purify->end

Figure 2: General experimental workflow for amide synthesis.

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid (1.0 eq), this compound (1.1 eq), and HOBt (1.2 eq).

  • Dissolution: Add anhydrous DMF to dissolve the solids (a concentration of 0.1-0.2 M is typical). Stir the mixture under an inert atmosphere (e.g., Nitrogen or Argon).

  • Cooling: Cool the reaction flask to 0 °C using an ice-water bath. This is crucial to control the initial exothermic reaction and minimize potential side reactions.

  • EDC Addition: Once the solution is cold, add the EDC·HCl (1.2 eq) in small portions. Adding it slowly prevents a rapid temperature increase.

  • Base Addition: Add DIPEA (2.5 eq) dropwise to the stirring mixture. DIPEA acts as a non-nucleophilic base to neutralize the HCl salt of EDC and the acidic proton of HOBt, ensuring the amine remains deprotonated and nucleophilic.[6][9]

  • Reaction Progression: Remove the ice bath and allow the reaction to slowly warm to room temperature. Let the reaction stir for 12 to 24 hours.

  • Monitoring: Monitor the consumption of the limiting reagent (typically the carboxylic acid) by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Reaction Workup and Purification
  • Quenching: Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate or dichloromethane (DCM). The volume should be approximately 10-20 times the volume of DMF used.

  • Aqueous Washes:

    • Wash the organic layer with 1N aqueous HCl (2x). This removes unreacted amine, DIPEA, and other basic impurities.

    • Wash with saturated aqueous NaHCO₃ (2x). This removes unreacted carboxylic acid and HOBt.

    • Wash with saturated aqueous NaCl (brine) (1x). This removes residual water from the organic layer.

  • Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude amide can be purified by one of the following methods:

    • Flash Column Chromatography: This is the most common method. The crude material is loaded onto a silica gel column and eluted with a solvent system such as hexanes/ethyl acetate.[1][10] The polarity of the eluent can be gradually increased to isolate the product.

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol, acetonitrile, or ethyl acetate/hexanes) can be an effective and scalable purification technique.[10]

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Low or No Conversion 1. Inactive reagents (especially EDC, which can hydrolyze).2. Insufficient reaction time.3. Amine is too unreactive for conditions.1. Use fresh, high-purity EDC·HCl from a new bottle.2. Allow the reaction to run for a longer period (up to 48h).3. Consider a more potent coupling reagent like HATU.[1][6]
Formation of N-acylurea The O-acylisourea intermediate rearranged before reacting with HOBt or the amine.Ensure HOBt is added with the initial reagents before EDC. Check the purity of HOBt.
Difficult Purification Byproducts (urea, excess reagents) co-elute with the product.Ensure the aqueous workup is performed thoroughly to remove water-soluble impurities before chromatography.[6] Consider reversed-phase chromatography for polar compounds.[11]
Low Isolated Yield Product loss during workup or chromatography.Be careful during extractions to avoid emulsions. Use recrystallization if chromatography proves inefficient for your specific product to avoid losses on silica gel.[10]

Conclusion

The synthesis of amides from electron-deficient anilines like this compound is a challenging but achievable transformation. The protocol detailed here, utilizing the synergistic action of EDC and HOBt, provides a reliable and robust method for activating carboxylic acids to overcome the low nucleophilicity of the amine. By understanding the underlying mechanism and paying close attention to procedural details such as reagent quality, temperature control, and thorough purification, researchers can successfully synthesize these valuable chemical motifs for applications in drug discovery and materials science.

References

Application Notes & Protocols: Ethyl 2-amino-4,6-difluorobenzoate as a Key Building Block for the Synthesis of Quinazolinone-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Fluorinated Scaffolds in Kinase Inhibitor Design

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them one of the most important target families in modern drug discovery. Small molecule kinase inhibitors have revolutionized oncology, with drugs like Gefitinib and Lapatinib demonstrating the clinical success of targeting the ATP-binding site of kinases such as the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[1]

The quinazolinone scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous approved kinase inhibitors.[1] Its rigid, planar structure is ideal for presenting key pharmacophoric elements to the kinase hinge region, the anchor point for many ATP-competitive inhibitors. The strategic introduction of fluorine atoms onto this scaffold offers a powerful tool for medicinal chemists to fine-tune the physicochemical and pharmacological properties of the inhibitor. Fluorine substitution can enhance metabolic stability, increase binding affinity through favorable electrostatic interactions, and modulate the pKa of nearby functional groups, thereby improving oral bioavailability and overall drug-like properties.

This application note provides a detailed guide to the use of Ethyl 2-amino-4,6-difluorobenzoate , a versatile starting material for the synthesis of 5,7-difluorinated quinazolinone-based kinase inhibitors. We will provide detailed, field-proven protocols for the key synthetic transformations, explain the chemical principles behind the procedural choices, and illustrate the pathway to a prototypical 4-anilinoquinazoline kinase inhibitor.

Core Synthetic Workflow: From Anthranilate to Kinase Inhibitor

The overall synthetic strategy involves a three-stage process:

  • Cyclization: Construction of the core 5,7-difluoroquinazolin-4(3H)-one ring system from this compound.

  • Activation: Conversion of the 4-hydroxy group of the quinazolinone into a more reactive leaving group, typically a chloride, to prepare for substitution.

  • Functionalization: Introduction of the kinase hinge-binding moiety via a nucleophilic aromatic substitution (SNAr) reaction.

This workflow is a robust and widely adopted method for the synthesis of this class of compounds.

G A This compound B Stage 1: Cyclization (Formamidine Acetate) A->B Reagent: Formamidine Acetate C 5,7-Difluoroquinazolin-4(3H)-one B->C D Stage 2: Activation (Chlorination) C->D Reagent: Thionyl Chloride E 4-Chloro-5,7-difluoroquinazoline D->E F Stage 3: Functionalization (SNAr) (Substituted Aniline) E->F Reagent: Ar-NH2 G Final Kinase Inhibitor F->G

Figure 1: General Synthetic Workflow.

Experimental Protocols & Methodologies

Stage 1: Synthesis of 5,7-Difluoroquinazolin-4(3H)-one (The Core)

The foundational step is the cyclocondensation of the anthranilate ester with a one-carbon source to form the pyrimidinone ring. Formamidine acetate is an excellent reagent for this transformation, providing the necessary carbon and nitrogen atoms in a single step. This method is adapted from established procedures for analogous 2-aminobenzoic acids.[2]

Protocol 1: Cyclization to form 5,7-Difluoroquinazolin-4(3H)-one

ParameterValue/ReagentRationale
Starting Material This compoundProvides the difluorinated benzene ring and the ester/amino groups required for cyclization.
Reagent Formamidine acetate (3.0 eq.)Acts as the C2 and N3 source for the quinazolinone ring. An excess ensures the reaction goes to completion.
Solvent 2-Methoxyethanol (Ethylene glycol monomethyl ether)A high-boiling polar solvent is required to drive the reaction, which involves the elimination of ethanol and water.
Temperature Reflux (~125 °C)Provides the necessary thermal energy to overcome the activation barrier for the condensation and cyclization steps.
Reaction Time 4-6 hoursTypical duration for this type of condensation, monitored by TLC.
Work-up Cool to RT, pour into water, filter precipitateThe product is typically a solid that is insoluble in water, allowing for easy isolation by filtration.
Purification Wash with water, then ethanol. Dry under vacuum.Washing removes residual solvent and unreacted starting materials.

Step-by-Step Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq.) and formamidine acetate (3.0 eq.).

  • Add 2-Methoxyethanol (approx. 5-10 mL per gram of starting material).

  • Heat the mixture to reflux with stirring and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Pour the mixture slowly into a beaker of cold water with stirring. A precipitate should form.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake thoroughly with water, followed by a small amount of cold ethanol to remove impurities.

  • Dry the resulting white to off-white solid under high vacuum to yield 5,7-Difluoroquinazolin-4(3H)-one.

Stage 2: Synthesis of 4-Chloro-5,7-difluoroquinazoline (Activation)

To enable nucleophilic substitution at the 4-position, the hydroxyl group (in the tautomeric form of the quinazolinone) must be converted into a good leaving group. Chlorination with thionyl chloride is a standard and highly effective method. The addition of a catalytic amount of N,N-dimethylformamide (DMF) is crucial as it forms the Vilsmeier reagent in situ, which is the active chlorinating agent.[3]

Protocol 2: Chlorination of 5,7-Difluoroquinazolin-4(3H)-one

ParameterValue/ReagentRationale
Starting Material 5,7-Difluoroquinazolin-4(3H)-oneThe heterocyclic core to be activated.
Reagent Thionyl chloride (SOCl₂) (10-15 eq.)Acts as both the chlorinating agent and the solvent. A large excess ensures complete conversion.
Catalyst N,N-Dimethylformamide (DMF) (catalytic, ~0.1 eq.)Reacts with SOCl₂ to form the Vilsmeier-Haack reagent, which is a more potent chlorinating agent than SOCl₂ alone.
Temperature Reflux (~76 °C)Sufficient temperature to drive the reaction to completion in a reasonable timeframe.
Reaction Time 2-3 hoursThe reaction is typically complete when the solution becomes clear.
Work-up Remove excess SOCl₂ under vacuum, azeotrope with tolueneSafely removes the highly reactive and corrosive thionyl chloride. Toluene helps remove the last traces.
Purification Trituration with hexane or ether, or column chromatographyThe crude product is often a solid that can be purified by washing with a non-polar solvent to remove soluble impurities.

Step-by-Step Procedure:

  • In a flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl and SO₂ gases), add 5,7-Difluoroquinazolin-4(3H)-one (1.0 eq.).

  • Carefully add thionyl chloride (10-15 eq.) followed by a catalytic amount of DMF (e.g., 2-3 drops).

  • Heat the mixture to reflux. The solid starting material should gradually dissolve as the reaction proceeds.

  • Maintain reflux for 2-3 hours, or until the reaction mixture becomes a clear solution.

  • Cool the mixture to room temperature. Carefully remove the excess thionyl chloride under reduced pressure.

  • Add toluene to the residue and evaporate again under reduced pressure (azeotropic removal) to ensure all traces of SOCl₂ are gone.

  • The resulting crude solid can be triturated with a non-polar solvent like hexane or diethyl ether and filtered to yield 4-Chloro-5,7-difluoroquinazoline.

Stage 3: Synthesis of a Prototypical 4-Anilino-5,7-difluoroquinazoline Kinase Inhibitor (Functionalization)

This final step involves the nucleophilic aromatic substitution (SNAr) reaction. The electron-deficient quinazoline ring, activated by the chloro leaving group at C4, readily reacts with nucleophilic anilines. This reaction forms the crucial N-aryl bond that places the aniline moiety in the ATP-binding pocket of the target kinase.

Protocol 3: Nucleophilic Aromatic Substitution (SNAr)

ParameterValue/ReagentRationale
Starting Material 4-Chloro-5,7-difluoroquinazolineThe activated electrophilic core.
Reagent Substituted Aniline (e.g., 3-chloro-4-fluoroaniline) (1.1 eq.)The nucleophile that will become the hinge-binding region of the final inhibitor. A slight excess is used.
Solvent Isopropanol (IPA) or EthanolPolar protic solvents that facilitate the reaction and can often precipitate the product upon completion or cooling.
Temperature Reflux (~82 °C for IPA)Provides the energy for the substitution reaction.
Reaction Time 1-4 hoursThe reaction is typically rapid and can be monitored by TLC.
Work-up Cool to RT, filter the precipitated productThe hydrochloride salt of the product often precipitates from the reaction mixture upon cooling.
Purification Wash with solvent (IPA), neutralize with base if neededWashing removes unreacted aniline. If the free base is desired, the HCl salt is suspended in water and neutralized.

Step-by-Step Procedure:

  • Suspend 4-Chloro-5,7-difluoroquinazoline (1.0 eq.) in isopropanol (10-20 mL per gram).

  • Add the substituted aniline (e.g., 3-chloro-4-fluoroaniline, 1.1 eq.) to the suspension.

  • Heat the mixture to reflux with stirring for 1-4 hours. The formation of a precipitate (the hydrochloride salt of the product) is often observed.

  • Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the filter cake with fresh isopropanol and then with diethyl ether.

  • Dry the product under vacuum to yield the final 4-anilino-5,7-difluoroquinazoline derivative as its hydrochloride salt.

G cluster_0 Detailed Synthetic Scheme A B A->B Formamidine Acetate, 2-Methoxyethanol, Reflux C B->C SOCl₂, cat. DMF, Reflux D C->D 3-chloro-4-fluoroaniline, Isopropanol, Reflux

Figure 2: Detailed Reaction Scheme.

Conclusion and Future Perspectives

This compound serves as an exemplary starting material for accessing the 5,7-difluoro-4-anilinoquinazoline scaffold, a core component of potent kinase inhibitors. The protocols outlined provide a reliable and scalable pathway for synthesizing these valuable compounds. The presence of the fluorine atoms at the 5 and 7 positions provides medicinal chemists with a scaffold that has inherently enhanced drug-like properties. Further elaboration of the aniline moiety or substitution at other positions on the quinazoline ring can be explored to optimize potency, selectivity, and pharmacokinetic profiles against specific kinase targets.

References

The Strategic Application of Ethyl 2-amino-4,6-difluorobenzoate in the Synthesis of Advanced Fluorinated Dyes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the ever-evolving landscape of materials science and chromophore chemistry, the pursuit of novel dyes with enhanced photophysical and chemical properties is relentless. Fluorinated organic molecules have emerged as a cornerstone in this endeavor, offering unique attributes such as increased thermal stability, improved lightfastness, and tailored electronic characteristics. This technical guide delves into the pivotal role of Ethyl 2-amino-4,6-difluorobenzoate as a versatile precursor for the synthesis of a new generation of high-performance fluorinated azo dyes. The strategic placement of fluorine atoms on the aromatic ring of this building block significantly influences the resulting dye's color, stability, and overall performance, making it a subject of considerable interest for researchers, scientists, and professionals in drug development and materials science.

This document provides a comprehensive overview, including detailed application notes and step-by-step protocols, for the synthesis of fluorinated azo dyes utilizing this compound. We will explore the underlying chemical principles, from the critical diazotization reaction to the subsequent azo coupling with various aromatic systems, and discuss the characterization of the resulting chromophores.

The Significance of Fluorine in Dye Chemistry

The incorporation of fluorine atoms into dye molecules imparts several desirable properties. The high electronegativity of fluorine can modulate the electron density of the aromatic system, leading to predictable shifts in the absorption and emission spectra. This allows for the fine-tuning of the dye's color. Furthermore, the strength of the carbon-fluorine bond enhances the chemical and thermal stability of the dye, contributing to improved longevity and resistance to degradation.

Synthetic Pathway Overview

The synthesis of fluorinated azo dyes from this compound follows a classical two-step pathway:

  • Diazotization: The primary aromatic amine group of this compound is converted into a highly reactive diazonium salt using nitrous acid, typically generated in situ from sodium nitrite and a strong mineral acid. This reaction is performed at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.

  • Azo Coupling: The electrophilic diazonium salt is then reacted with an electron-rich aromatic coupling component, such as a phenol, aniline, or naphthol derivative. This electrophilic aromatic substitution reaction forms the characteristic azo bond (-N=N-), which is the primary chromophore of the dye.

Application Notes and Protocols for the Synthesis of Substituted Benzimidazoles Utilizing Ethyl 2-amino-4,6-difluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Benzimidazoles

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of pharmacologically active agents.[1][2] Derivatives of this heterocyclic system are known to interact with a wide array of biological targets, exhibiting activities that span antiviral, anticancer, anti-inflammatory, and antimicrobial applications.[3][4] In the continuous quest for novel therapeutics with improved efficacy and pharmacokinetic profiles, the strategic incorporation of fluorine atoms into drug candidates has become a paramount strategy.

Fluorine, being the most electronegative element, imparts unique properties to organic molecules.[5] Its introduction can significantly enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and modulate lipophilicity, thereby improving cell membrane permeability.[5][6][7][8]

This guide focuses on the synthetic utility of Ethyl 2-amino-4,6-difluorobenzoate , a versatile and strategic starting material for the construction of novel, doubly-fluorinated benzimidazole derivatives. The specific 4,6-difluoro substitution pattern on this o-phenylenediamine precursor offers a unique electronic environment, influencing not only the course of the cyclization reaction but also the physicochemical properties of the resulting benzimidazole products.[9] We will explore the underlying reaction mechanism, provide a robust experimental protocol, and discuss the rationale behind key procedural choices to empower researchers in their drug discovery efforts.

Reaction Rationale: The Phillips-Ladenburg Condensation

The synthesis of the benzimidazole core from an o-phenylenediamine and a carbonyl-containing compound is a classic and reliable transformation in organic chemistry. The most fundamental version, involving the condensation with a carboxylic acid, is known as the Phillips-Ladenburg synthesis.[10][11][12][13] A highly versatile and widely adopted modern variant employs aldehydes as the carbonyl source, which allows for the introduction of a vast array of substituents at the 2-position of the benzimidazole ring.[2][14][15]

The reaction proceeds via a two-stage mechanism:

  • Schiff Base Formation: The process begins with the nucleophilic attack of one of the amino groups of the o-phenylenediamine derivative (in this case, this compound) on the electrophilic carbonyl carbon of the aldehyde. This is followed by dehydration to form a Schiff base (imine) intermediate.

  • Cyclization and Aromatization: The second amino group then performs an intramolecular nucleophilic attack on the imine carbon. The subsequent elimination of a second molecule of water (or dehydrogenation in the case of the aldehyde reaction, which is often an oxidative cyclodehydrogenation) results in the formation of the stable, aromatic benzimidazole ring.[3][16]

The presence of the two electron-withdrawing fluorine atoms on the this compound precursor deactivates the aromatic ring but influences the nucleophilicity of the amino groups and the overall reaction kinetics.[9] Modern protocols often employ catalysts to facilitate this transformation under mild conditions, enhancing reaction rates and yields.[3][14][16][17][18]

Fig 1. General synthesis of fluorinated benzimidazoles.

Optimization and Data

The synthesis of 2-substituted benzimidazoles is amenable to a wide range of catalysts and conditions. A preliminary reaction screen is crucial for optimizing the yield of the desired product. Below is a representative table summarizing potential catalytic systems drawn from established literature for analogous transformations.

EntryCatalyst (mol%)SolventTemperatureTime (h)Yield (%)
1LaCl₃ (10)AcetonitrileRoom Temp.3-5Good
2Oxalic Acid (10)EthanolGrinding, RT1-2High
3Au/TiO₂ (1)CHCl₃:MeOH (3:1)Room Temp.2-4High
4NH₄Cl (cat.)Ethanol80-90 °C2-3Good
5Er(OTf)₃ (5)AcetonitrileReflux1-2Excellent
6ZnFe₂O₄ (nano)EthanolSonication0.5-1High

Detailed Experimental Protocol

This protocol describes a general, robust, and scalable method for the synthesis of an Ethyl 2-(aryl)-5,7-difluoro-1H-benzo[d]imidazole-4-carboxylate derivative using a common aromatic aldehyde.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Substituted Aromatic Aldehyde (e.g., Benzaldehyde) (1.1 mmol, 1.1 equiv)

  • Lanthanum(III) Chloride (LaCl₃) (0.1 mmol, 10 mol%)[17]

  • Acetonitrile (CH₃CN), HPLC Grade (5 mL)

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol) and the aromatic aldehyde (1.1 mmol).

  • Solvent and Catalyst Addition: Add acetonitrile (5 mL) to the flask, followed by the addition of lanthanum chloride (0.1 mmol).

  • Reaction Execution: Stir the reaction mixture vigorously at room temperature.

  • Monitoring (Self-Validation): The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexane). The disappearance of the starting materials and the appearance of a new, typically more polar, UV-active spot indicates product formation. The reaction is generally complete within 3-5 hours.

  • Work-up: Upon completion, remove the acetonitrile under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting residue in ethyl acetate (20 mL). Transfer the solution to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2 x 15 mL), water (15 mL), and finally with brine (15 mL). The aqueous washes help remove the catalyst and any acidic or water-soluble impurities.[17]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate gradient of ethyl acetate in hexane as the eluent.

  • Characterization: Combine the pure fractions and remove the solvent under reduced pressure to afford the final product. Characterize the product by ¹H NMR, ¹³C NMR, IR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Ethyl 2-amino-4,6-difluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 2-amino-4,6-difluorobenzoate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important fluorinated aromatic ester. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you improve your reaction yields and product purity.

Introduction

This compound is a valuable building block in medicinal chemistry, prized for the unique electronic properties conferred by its fluorine substituents.[1] The synthesis of this compound is most commonly achieved through the Fischer esterification of 2-amino-4,6-difluorobenzoic acid with ethanol, in the presence of a strong acid catalyst.[2][3] While this is a well-established reaction, several factors can influence its efficiency and outcome. This guide will address common challenges and provide practical solutions to help you achieve optimal results in your experiments.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound.

Issue 1: Low or No Product Yield

Potential Cause 1: Reversible Reaction Equilibrium

The Fischer esterification is a reversible process, meaning the reaction can proceed in both the forward (ester formation) and reverse (ester hydrolysis) directions.[4][5] If the reaction reaches equilibrium with significant amounts of starting material remaining, the product yield will be low.

Solution:

To drive the equilibrium towards the product, you can:

  • Use a large excess of ethanol: Employing a 5 to 10-fold or even greater excess of the alcohol reactant will shift the equilibrium to favor the formation of the ester, according to Le Chatelier's Principle.[4][6] In many protocols, ethanol is used as the solvent, ensuring a large excess.[3][7]

  • Remove water as it forms: Water is a byproduct of the esterification reaction. Its removal will also push the equilibrium towards the product side.[4][5] This can be achieved by using a Dean-Stark apparatus, although for small-scale reactions, using an excess of the alcohol is often more practical.

Potential Cause 2: Insufficient Acid Catalyst

The amino group in 2-amino-4,6-difluorobenzoic acid is basic and will react with the acid catalyst, neutralizing it.[4][6] If an insufficient amount of catalyst is used, there may not be enough free acid to effectively protonate the carbonyl oxygen of the carboxylic acid, which is a crucial step for the reaction to proceed.[4][7]

Solution:

Ensure that you use a sufficient amount of the acid catalyst to account for both the catalytic role and the protonation of the amino group. A stoichiometric amount of acid relative to the aminobenzoic acid is often necessary.[6][7]

Potential Cause 3: Incomplete Reaction

The reaction may not have been allowed to proceed for a sufficient amount of time to reach completion.

Solution:

Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC).[8] Continue the reaction until the starting material (2-amino-4,6-difluorobenzoic acid) is no longer visible on the TLC plate.

Issue 2: Formation of Impurities and Side Products

Potential Cause: Decomposition or Side Reactions at High Temperatures

Prolonged heating at high temperatures in the presence of a strong acid can lead to the decomposition of the starting material or product, or the formation of unwanted side products.[4] This can often be observed by a significant darkening of the reaction mixture.

Solution:

  • Avoid excessively high temperatures: Maintain a gentle reflux and do not overheat the reaction mixture.[4]

  • Monitor the reaction closely: Stop the reaction as soon as the starting material has been consumed to minimize the formation of degradation products.

  • Consider a milder catalyst: If decomposition is a persistent issue, you may consider using a milder acid catalyst, although this may require longer reaction times.

Issue 3: Difficulty in Product Isolation

Potential Cause: Incomplete Precipitation

The product, this compound, is typically isolated by precipitation from an aqueous solution after neutralization of the acid catalyst.[7][8] If the product does not precipitate completely, the isolated yield will be low.

Solution:

  • Ensure complete neutralization: After the reaction, the mixture is typically poured into ice water and then neutralized with a base such as sodium carbonate solution.[7][8] Ensure that the pH of the solution is basic (pH > 8) to fully deprotonate the amino group of the ester and reduce its solubility in water.

  • Cool the mixture thoroughly: Cooling the mixture in an ice bath after neutralization will further decrease the solubility of the product and promote its precipitation.[4]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and well-documented method is the Fischer esterification of 2-amino-4,6-difluorobenzoic acid with ethanol in the presence of a strong acid catalyst, such as concentrated sulfuric acid.[2][3][5]

Q2: Why is a strong acid catalyst necessary for this reaction?

A2: The acid catalyst is crucial because it protonates the carbonyl oxygen of the carboxylic acid. This protonation makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol.[4][9][10]

Q3: Can other alcohols be used instead of ethanol?

A3: Yes, other primary or secondary alcohols can be used to synthesize the corresponding esters. However, tertiary alcohols are generally not suitable as they are prone to elimination reactions under acidic conditions.[5]

Q4: What is a typical work-up and purification procedure?

A4: A common work-up procedure involves cooling the reaction mixture, pouring it into ice water, and then neutralizing the acid catalyst with a base like sodium carbonate until the solution is basic.[7][8] The precipitated crude product is then collected by vacuum filtration and washed with cold water.[7] Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.[8]

Q5: How can I confirm the identity and purity of my final product?

A5: The identity and purity of this compound can be confirmed using a combination of analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR will confirm the structure of the molecule.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the N-H stretches of the primary amine, the C=O stretch of the ester, and C-F stretches.[11]

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product.

  • Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.

Experimental Protocols

Detailed Protocol for the Synthesis of this compound

This protocol is based on established procedures for the Fischer esterification of similar aminobenzoic acids.[3][7][12]

Materials:

  • 2-amino-4,6-difluorobenzoic acid

  • Absolute ethanol

  • Concentrated sulfuric acid (H₂SO₄)

  • 10% Sodium carbonate (Na₂CO₃) solution

  • Ice

  • Deionized water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-4,6-difluorobenzoic acid (1.0 eq).

  • Add absolute ethanol (10-20 eq) to the flask. Stir the mixture to dissolve the solid.

  • Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (1.0-1.2 eq) to the stirred mixture. Caution: The addition of sulfuric acid is exothermic. A precipitate of the ammonium salt may form.

  • Reflux: Heat the reaction mixture to a gentle reflux using a heating mantle.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Pour the cooled mixture into a beaker containing ice water.

    • Slowly add 10% sodium carbonate solution with stirring until the evolution of CO₂ gas ceases and the pH of the solution is >8.

    • A precipitate of the crude ester should form. Cool the mixture in an ice bath to maximize precipitation.

  • Isolation:

    • Collect the crude product by vacuum filtration.

    • Wash the solid with several portions of cold deionized water.

  • Drying: Dry the product, for example, in a desiccator over a drying agent.

  • Purification (if necessary): Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the pure this compound.

Data Presentation

Table 1: Influence of Reaction Parameters on Yield
ParameterConditionExpected Outcome on YieldRationale
Ethanol Equivalents 5 eqModerateShifts equilibrium towards product.
10 eqGoodFurther shifts equilibrium.[4][6]
20 eq (as solvent)HighMaximizes the shift in equilibrium.[3][7]
H₂SO₄ Equivalents 0.1 eq (catalytic)LowInsufficient to protonate the amino group and catalyze the reaction.[6]
1.0 eqHighSufficient to both neutralize the amine and catalyze the reaction.[7]
Reaction Temperature Room TemperatureVery LowInsufficient energy to overcome the activation barrier.
RefluxHighProvides sufficient energy for the reaction to proceed at a reasonable rate.[5]
Reaction Time 1 hourLowReaction may not have reached completion.
Monitored by TLCOptimalEnsures the reaction goes to completion without significant side product formation.[8]
Expected Analytical Data

¹H NMR (predicted):

  • Ethyl group (CH₃): Triplet, ~1.3-1.4 ppm

  • Ethyl group (CH₂): Quartet, ~4.3-4.4 ppm

  • Amino group (NH₂): Broad singlet, ~4.5-5.5 ppm

  • Aromatic protons: Multiplets in the range of ~6.0-7.0 ppm

¹³C NMR (predicted):

  • Ethyl group (CH₃): ~14 ppm

  • Ethyl group (CH₂): ~61 ppm

  • Aromatic carbons: ~95-160 ppm (with characteristic C-F couplings)

  • Carbonyl carbon (C=O): ~165 ppm

Visualizations

Fischer Esterification Mechanism

Fischer_Esterification RCOOH Carboxylic Acid Protonation Protonation of Carbonyl RCOOH->Protonation + H+ Protonated_Acid Protonated Carboxylic Acid Protonation->Protonated_Acid Nucleophilic_Attack Nucleophilic Attack by Alcohol Protonated_Acid->Nucleophilic_Attack + ROH Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Protonated_Intermediate Protonated Intermediate Proton_Transfer->Protonated_Intermediate Elimination Elimination of Water Protonated_Intermediate->Elimination - H2O Protonated_Ester Protonated Ester Elimination->Protonated_Ester Deprotonation Deprotonation Protonated_Ester->Deprotonation - H+ Ester Ester Deprotonation->Ester H_plus H+ ROH Alcohol H2O H2O Experimental_Workflow Start Start: 2-Amino-4,6-difluorobenzoic Acid + Ethanol Add_Catalyst Add H₂SO₄ Catalyst Start->Add_Catalyst Reflux Reflux Reaction Mixture Add_Catalyst->Reflux Monitor Monitor by TLC Reflux->Monitor Workup Work-up: Quench with Ice Water & Neutralize with Na₂CO₃ Monitor->Workup Reaction Complete Isolate Isolate Crude Product by Filtration Workup->Isolate Purify Purify by Recrystallization Isolate->Purify Analyze Analyze Final Product (NMR, IR, MS, MP) Purify->Analyze

References

Purification of "Ethyl 2-amino-4,6-difluorobenzoate" by column chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the chromatographic purification of Ethyl 2-amino-4,6-difluorobenzoate. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving high-purity isolation of this key fluorinated aromatic intermediate.

Understanding the Molecule: Why Purification Can Be Tricky

This compound is a unique molecule. Its structure contains:

  • An aromatic amine (-NH₂) group, which is basic.

  • An ethyl ester (-COOEt) group, which is electron-withdrawing.

  • Two fluorine (-F) atoms, which are strongly electron-withdrawing.

The basicity of the amino group is the primary challenge during purification on standard silica gel. Silica surfaces are populated with acidic silanol groups (Si-OH), which can strongly and sometimes irreversibly bind to basic compounds like amines. This interaction is the root cause of many common chromatographic problems.[1][2] This guide will help you navigate these challenges.

Part 1: Method Development & Optimization FAQs

This section addresses the critical choices made before starting the purification process.

Q1: What is the best stationary phase for purifying this compound?

Standard silica gel (SiO₂) is the most common choice, but its acidic nature requires careful consideration.

  • Standard Silica Gel (230-400 mesh): This is the workhorse for flash chromatography and is often successful, provided the mobile phase is modified.[3] The primary issue is the potential for strong interaction between the basic amine and acidic silanol groups, which can lead to significant peak tailing.[1][4]

  • Deactivated Silica Gel: You can neutralize the acidic sites on silica by incorporating a basic additive into your eluent, which is the most common and cost-effective strategy.

  • Amine-Functionalized Silica: These columns have a bonded amine phase that provides a less acidic surface, reducing tailing and often improving peak shape for basic compounds without requiring mobile phase modifiers.[5]

  • Alumina (Neutral or Basic): Alumina is a good alternative if your compound proves to be unstable on silica. However, its chromatographic behavior can be less predictable.

Expert Recommendation: Start with standard silica gel and a modified mobile phase. It is the most common and well-understood system. If tailing or degradation persists, consider an amine-functionalized column.

Q2: How do I select the right mobile phase (eluent)?

The key is to find a solvent system that provides a target retention factor (Rf) of ~0.3 on a Thin Layer Chromatography (TLC) plate.[6] This Rf value typically ensures that the compound elutes from the column in a reasonable volume without being too close to the solvent front or sticking to the origin.

  • Start with a Standard Solvent System: For a compound of moderate polarity like this compound, a mixture of a non-polar solvent (like Hexane or Heptane) and a polar solvent (like Ethyl Acetate) is a good starting point.[7]

  • Incorporate a Basic Modifier: Due to the amine group, it is highly recommended to add a small amount of a basic modifier to your eluent system to prevent peak tailing.[4][8]

    • Triethylamine (TEA): Add 0.1% to 1% (v/v) TEA to your eluent mixture. TEA is a volatile base that competes with your amine for binding to the acidic silanol sites on the silica, resulting in a much sharper, more symmetrical peak.[8]

    • Ammonia: A solution of 1-2% ammonia in methanol can be used as the polar component of your eluent system (e.g., Dichloromethane / (1% NH₃ in MeOH)).

Solvent System (v/v)PolarityRecommended Use
Hexane / Ethyl AcetateLow to MediumGood starting point for initial TLC screening.
Dichloromethane / MethanolMedium to HighUse if the compound shows low mobility in Hex/EtOAc.
Recommended for Target - Hexane / Ethyl Acetate + 0.5% TEA
Alternative for Target - Dichloromethane / Methanol + 0.5% TEA

Q3: Should I use wet or dry loading to apply my sample to the column?

This depends on the solubility of your crude sample.

  • Wet Loading: If your compound is readily soluble in a small amount of the initial, low-polarity mobile phase, you can dissolve it and carefully pipette it directly onto the top of the column bed.[9] This is the fastest method.

  • Dry Loading: This is the preferred method if your compound has poor solubility in the starting eluent or if you used a strong solvent (like pure Dichloromethane or Methanol) to dissolve it.[9] To dry load, dissolve your crude product in a suitable solvent, add a small amount of silica gel (10-20 times the mass of your sample), and evaporate the solvent completely to get a free-flowing powder.[9] This powder is then carefully added to the top of the packed column. Dry loading prevents the strong solvent from disrupting the column packing and leads to better separation.

Part 2: Troubleshooting Guide

This section provides solutions to common problems encountered during the purification.

Q4: My compound is streaking and tailing severely, giving broad peaks and poor separation. What's wrong?

This is the most common issue for amines on silica gel.

  • Primary Cause: Strong acid-base interaction between the basic amine of your molecule and the acidic silanol groups on the silica surface. This creates a secondary, non-ideal retention mechanism that causes the peak to tail.[1][2]

  • Solution Workflow:

    • Add a Basic Modifier: The first and most effective solution is to add 0.5-1% triethylamine (TEA) to your eluent.[4] Run a new TLC with the modified eluent; you should see a significant improvement in spot shape. If so, use this modified eluent for your column.

    • Check for Column Overload: Injecting too much sample can saturate the stationary phase and cause tailing.[1][2] If all your peaks are tailing, try running the column with half the amount of crude material.

    • Consider an Alternative Stationary Phase: If adding a base does not resolve the issue, your compound may be too basic for standard silica. Switch to a more inert stationary phase like neutral alumina or an amine-functionalized silica column.[5]

G start Problem: Peak Tailing Observed q1 Is a basic modifier (e.g., 0.5% TEA) in the mobile phase? start->q1 s1 Action: Add 0.5-1% TEA to eluent. Re-run TLC. q1->s1 No q3 Is the column potentially overloaded? q1->q3 Yes a1_no No a1_yes Yes q2 Did spot shape improve on TLC? s1->q2 s2 Solution: Proceed with column using TEA-modified mobile phase. q2->s2 Yes q2->q3 No a2_yes Yes a2_no No s3 Action: Reduce sample load by 50%. Re-run column. q3->s3 Yes s4 Action: Switch to an alternative stationary phase (e.g., Amine-Silica or Alumina). q3->s4 No a3_yes Yes a3_no No

Troubleshooting workflow for amine peak tailing.

Q5: My compound won't move from the baseline (Rf = 0), even in 100% ethyl acetate.

This indicates your mobile phase is not polar enough to elute the compound.

  • Cause: The compound is strongly adsorbed to the silica gel.

  • Solution: Switch to a more polar solvent system. A common and effective choice is a mixture of Dichloromethane (DCM) and Methanol (MeOH).[6] Start with a low percentage of methanol (e.g., 1-2%) and gradually increase it until you achieve the desired Rf of ~0.3. Remember to include your basic modifier (e.g., 0.5% TEA) in the new system.

Q6: I can't separate my product from a close-running impurity.

This is a problem of low resolution.

  • Cause: The impurity and your product have very similar polarities in the chosen solvent system.

  • Solutions:

    • Change Solvent Selectivity: Try a different pair of solvents. For example, if you are using Hexane/Ethyl Acetate, try switching to Dichloromethane/Acetone. Different solvents interact with your compounds in unique ways and may reveal a separation.

    • Use a Longer Column: Increasing the length of the silica bed increases the number of theoretical plates, which can improve the separation of closely eluting compounds.

    • Run a Slower, Shallower Gradient: If using gradient elution, make the increase in polarity more gradual over a larger volume of solvent. This gives the compounds more time to resolve.

Q7: I think my compound decomposed on the column. My yield is very low and I see many new spots on my TLC.

This is a critical issue that can arise with sensitive compounds on acidic silica.

  • Cause: The acidic silanol groups on the silica surface can catalyze the degradation of certain molecules.

  • Validation & Prevention:

    • Perform a Silica Stability Test: Before running a column, spot your crude material on a TLC plate. Let the plate sit on the bench for 1-2 hours, then elute it. If you see new spots appear that were not in the original crude mixture, your compound is likely unstable on silica.[10]

    • Deactivate the Column: If there is minor instability, adding 1% TEA to the mobile phase can often be sufficient to protect the compound.[10]

    • Switch to an Inert Stationary Phase: For highly sensitive compounds, the best solution is to avoid silica gel altogether. Use neutral alumina or Florisil as your stationary phase.[10]

Part 3: Experimental Protocol

This protocol outlines a standard flash chromatography procedure for the purification of ~1 gram of crude this compound.

Materials:

  • Crude this compound

  • Silica Gel (230-400 mesh)

  • Solvents: Hexane, Ethyl Acetate (EtOAc)

  • Additive: Triethylamine (TEA)

  • Glass column (e.g., 40 mm diameter), sand, cotton wool

  • TLC plates, developing chamber, UV lamp

Step-by-Step Methodology:

  • TLC Analysis and Solvent System Selection:

    • Prepare a stock solution of eluent: 80:20 Hexane/EtOAc with 0.5% TEA.

    • Dissolve a small amount of your crude material in DCM or EtOAc.

    • Spot the crude material on a TLC plate and develop it in the prepared eluent.

    • Visualize the plate under a UV lamp.

    • Adjust the Hexane/EtOAc ratio until the desired product spot has an Rf of approximately 0.3. This will be your column eluent.

  • Column Packing (Wet Packing):

    • Insert a small cotton plug at the bottom of the column and add a ~1 cm layer of sand.

    • In a beaker, prepare a slurry of silica gel in your starting, low-polarity eluent (e.g., 95:5 Hexane/EtOAc + 0.5% TEA). Use approximately 50-100 g of silica per 1 g of crude product.

    • Pour the slurry into the column. Use gentle air pressure at the top to help pack the silica bed evenly and drain the excess solvent. Ensure no air bubbles or cracks form.[3]

    • Once packed, add a final ~1 cm layer of sand on top of the silica bed to prevent disturbance during solvent addition.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve ~1 g of crude product in a minimal amount of DCM in a round-bottom flask.

    • Add ~10 g of silica gel to the flask and swirl to mix.

    • Remove the solvent under reduced pressure (rotary evaporator) until you have a dry, free-flowing powder.

    • Drain the solvent in the packed column down to the level of the top sand layer.

    • Carefully add the silica-adsorbed sample onto the top of the column, forming an even layer.

  • Elution and Fraction Collection:

    • Carefully add your chosen eluent to the top of the column.

    • Apply gentle air pressure to begin eluting the compounds. Maintain a steady flow rate. A flow rate that is too fast can lead to poor separation, while one that is too slow can cause band broadening due to diffusion.[9]

    • Collect fractions in test tubes. Monitor the progress of the separation by TLC analysis of the collected fractions.

    • Once your product has fully eluted, you can increase the solvent polarity (e.g., switch to 50:50 Hexane/EtOAc + 0.5% TEA) to flush any remaining, more polar impurities from the column.

  • Product Isolation:

    • Combine the pure fractions (as determined by TLC).

    • Remove the solvent under reduced pressure to yield the purified this compound.

References

Common side reactions in the synthesis of "Ethyl 2-amino-4,6-difluorobenzoate"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 2-amino-4,6-difluorobenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this valuable fluorinated aromatic intermediate. As Senior Application Scientists, we provide not just protocols, but the rationale behind them to empower you to troubleshoot effectively.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis, providing explanations and actionable solutions.

Question 1: My Fischer esterification of 2-amino-4,6-difluorobenzoic acid has a very low yield. What are the likely causes and how can I improve it?

Answer: Low yields in the Fischer esterification of 2-amino-4,6-difluorobenzoic acid are a common issue stemming from several factors. The reaction involves heating the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst, typically sulfuric acid or hydrochloric acid.

  • Incomplete Reaction: The esterification is an equilibrium process. To drive it towards the product, a large excess of the alcohol (ethanol) is typically used. If the excess is insufficient, or the reaction time is too short, the equilibrium will not favor the ester, resulting in a low yield. It's also crucial to remove the water formed during the reaction, either by using a Dean-Stark apparatus or by using a dehydrating agent as the catalyst (e.g., concentrated sulfuric acid).

  • Side Reactions of the Amino Group: The amino group can be protonated by the strong acid catalyst. While this deactivates the ring towards unwanted electrophilic substitution, it also makes the starting material more polar and can affect its solubility in ethanol. More importantly, under harsh acidic conditions and high temperatures, there is a potential for dimerization or polymerization involving the amino group, leading to insoluble, often colored, byproducts.

  • Substrate Purity: The purity of the starting 2-amino-4,6-difluorobenzoic acid is critical. Impurities from its synthesis, such as residual inorganic salts, can interfere with the esterification.[1] It is advisable to use a high-purity starting material or to purify it before use.

Troubleshooting Steps:

  • Increase the Excess of Ethanol: Use ethanol as the solvent to ensure a large excess.

  • Optimize Catalyst Concentration: A typical catalytic amount of concentrated sulfuric acid is 3-5 mol%. Too much acid can lead to degradation.

  • Control Reaction Temperature and Time: Reflux the reaction mixture and monitor its progress by Thin Layer Chromatography (TLC). Prolonged heating can lead to the formation of byproducts.[1]

  • Ensure Anhydrous Conditions: Use dry glassware and anhydrous ethanol to minimize the presence of water at the start of the reaction.

Question 2: I am observing the formation of a dark, tar-like substance in my reaction flask. What is this and how can I prevent it?

Answer: The formation of dark, tar-like substances is a frequent observation in reactions involving anilines, especially under acidic conditions and elevated temperatures.[1] These byproducts are typically high molecular weight polymers formed through oxidative or acid-catalyzed polymerization of the aniline derivative.

Causality: The amino group in 2-amino-4,6-difluorobenzoic acid can be susceptible to oxidation, and the resulting species can polymerize. The presence of a strong acid catalyst and heat can accelerate these degradation pathways. Incomplete dissolution of the starting material can also lead to localized "hot spots" where these tar-like byproducts form.[1]

Preventative Measures:

  • Maintain an Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidative side reactions.

  • Ensure Complete Dissolution: Before heating to reflux, ensure that the 2-amino-4,6-difluorobenzoic acid is as dissolved as possible in the ethanol.[1]

  • Moderate Temperature: While reflux is necessary to drive the reaction, avoid excessive or prolonged heating. Once the reaction is complete (as determined by TLC), proceed with the workup promptly.

  • Use a Milder Catalyst: If tarring is severe, consider using a milder acid catalyst, although this may require longer reaction times.

Question 3: My final product is difficult to purify. What are the likely impurities and what are the best purification strategies?

Answer: Purification challenges often arise from the presence of unreacted starting material and various side products. The similar polarities of the desired ester and some of these impurities can complicate separation by standard column chromatography.

Likely Impurities:

ImpurityOriginIdentification
2-amino-4,6-difluorobenzoic acidUnreacted starting materialMore polar spot on TLC (lower Rf) than the product.
Dimerized/Polymerized byproductsAcid-catalyzed side reactionBaseline material on TLC; colored, insoluble material.
N-acylated byproductReaction of the amino groupLess likely under these conditions, but possible.

Purification Protocol:

  • Aqueous Workup: After the reaction is complete, cool the mixture and neutralize the acid catalyst carefully with a base such as a saturated aqueous solution of sodium bicarbonate. Be cautious as this can cause frothing. The product can then be extracted into an organic solvent like ethyl acetate.

  • Wash the Organic Layer: Wash the organic extract with water and then with brine to remove any remaining inorganic salts and water-soluble impurities.

  • Column Chromatography: If the product is still impure after the workup, column chromatography on silica gel is the most effective method for purification. A gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, will allow for the separation of the less polar product from the more polar starting material.

Frequently Asked Questions (FAQs)

Q: What is the role of the acid catalyst in this esterification? A: The acid catalyst, typically a strong acid like sulfuric acid, protonates the carbonyl oxygen of the carboxylic acid. This makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol (ethanol). This catalysis speeds up the rate at which the reaction reaches equilibrium.

Q: Are there alternative methods to synthesize this compound? A: Yes, other esterification methods can be employed, especially if the Fischer esterification proves problematic. One common alternative is to first convert the carboxylic acid to an acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with ethanol in the presence of a non-nucleophilic base like triethylamine. However, this two-step process can also have its own set of side reactions and requires careful handling of the reagents. Coupling reagents like DCC (N,N'-dicyclohexylcarbodiimide) with DMAP (4-dimethylaminopyridine) can also be used, but these can be expensive and may lead to other side products.[2]

Q: What are the key safety precautions when handling the reagents for this synthesis? A:

  • 2-amino-4,6-difluorobenzoic acid: May cause skin, eye, and respiratory irritation.[3]

  • Concentrated Sulfuric Acid: Highly corrosive and a strong oxidizing agent. It should be handled with extreme care in a fume hood, and personal protective equipment (gloves, goggles, lab coat) is essential. Always add acid to the alcohol slowly to dissipate the heat generated.

  • Ethanol: Flammable liquid. Ensure the reaction is performed in a well-ventilated area away from ignition sources.

Experimental Workflow & Diagrams

Recommended Protocol for Fischer Esterification
  • Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-4,6-difluorobenzoic acid (1.0 eq).

  • Reagents: Add anhydrous ethanol (a large excess, to act as the solvent).

  • Catalyst: Slowly and carefully add concentrated sulfuric acid (0.05 eq) to the stirred mixture.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC (e.g., using a 4:1 hexane:ethyl acetate mobile phase).

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Slowly pour the mixture into a beaker containing ice and a saturated solution of sodium bicarbonate to neutralize the acid.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with water, then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel if necessary.

Troubleshooting Workflow for Low Yield

G start Low Yield of Ethyl 2-amino-4,6-difluorobenzoate check_tlc Analyze TLC of crude reaction mixture start->check_tlc unreacted_sm Significant unreacted starting material present? check_tlc->unreacted_sm yes_sm Possible incomplete reaction. - Increase reaction time. - Ensure sufficient acid catalyst. - Check for adequate ethanol excess. unreacted_sm->yes_sm Yes no_sm Starting material consumed. unreacted_sm->no_sm No dark_byproducts Presence of dark, insoluble material? no_sm->dark_byproducts yes_dark Likely polymerization/degradation. - React under inert atmosphere. - Ensure complete dissolution before reflux. - Avoid prolonged heating. dark_byproducts->yes_dark Yes no_dark Product loss during workup or purification. dark_byproducts->no_dark No review_workup Review workup procedure. - Check pH during neutralization. - Ensure sufficient extractions. no_dark->review_workup

Caption: Troubleshooting decision tree for low yield.

References

Troubleshooting guide for reactions involving "Ethyl 2-amino-4,6-difluorobenzoate"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Ethyl 2-amino-4,6-difluorobenzoate

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for this compound. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) for researchers utilizing this versatile fluorinated aromatic building block. The unique electronic properties conferred by the two fluorine atoms and the amino group can present specific challenges during synthesis. This guide offers insights and practical solutions to overcome them.

I. Understanding the Reactivity of this compound

This compound is characterized by a complex interplay of electronic effects. The amino group is electron-donating, while the two fluorine atoms are strongly electron-withdrawing. This unique substitution pattern influences the reactivity of both the aromatic ring and the functional groups.[1]

  • Reduced Nucleophilicity of the Amino Group: The potent electron-withdrawing nature of the ortho and para fluorine atoms significantly decreases the electron density on the nitrogen atom. This makes the amino group less nucleophilic compared to non-fluorinated anilines.

  • Deactivated Aromatic Ring: The fluorine atoms also deactivate the benzene ring towards electrophilic aromatic substitution.

  • Steric Hindrance: The ethyl ester and the fluorine atom ortho to the amino group can create steric hindrance, potentially impeding the approach of bulky reagents.

Frequently Asked Questions (FAQs) & Troubleshooting

Category 1: Acylation and Amidation Reactions

Question 1: My acylation reaction with this compound is sluggish and gives low yields. What is causing this and how can I improve it?

Answer:

This is a common issue stemming from the reduced nucleophilicity of the aniline nitrogen due to the electron-withdrawing fluorine atoms.[2][3] Standard acylation conditions may not be sufficient to drive the reaction to completion.

Troubleshooting Workflow:

References

Technical Support Center: Optimization of Reaction Conditions for Ethyl 2-amino-4,6-difluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of Ethyl 2-amino-4,6-difluorobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common issues encountered during this synthesis. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to ensure you can achieve optimal results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common and straightforward method for synthesizing this compound?

A1: The most prevalent and well-documented method is the Fischer-Speier esterification.[1] This reaction involves heating the starting material, 2-amino-4,6-difluorobenzoic acid, with ethanol in the presence of a strong acid catalyst, typically concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).[2][3] The reaction is reversible, so specific conditions are employed to drive the equilibrium towards the formation of the desired ethyl ester.[2][4]

Q2: Why is a strong acid catalyst necessary for the Fischer esterification?

A2: The acid catalyst is crucial because it protonates the carbonyl oxygen of the carboxylic acid.[5][6] This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic oxygen of the ethanol.[3]

Q3: How does the amino group on the benzene ring affect the amount of acid catalyst required?

A3: The amino group is basic and will be protonated by the acid catalyst to form an ammonium salt.[5] This means that a portion of the acid catalyst is consumed in an acid-base reaction and is not available for the esterification catalysis. Therefore, a stoichiometric amount of the acid catalyst is often necessary to ensure there is sufficient acid to both neutralize the amino group and catalyze the reaction effectively.[2][3]

Q4: What is the role of using excess ethanol in this reaction?

A4: According to Le Chatelier's principle, using a large excess of one of the reactants, in this case, ethanol, shifts the reaction equilibrium towards the products.[2][7] This is a common strategy to maximize the yield of the ester. Often, ethanol can also serve as the solvent for the reaction, simplifying the experimental setup.[5]

Q5: How do the fluorine atoms on the aromatic ring influence the reaction?

A5: The two fluorine atoms are strongly electron-withdrawing groups due to their high electronegativity (inductive effect, -I).[8] This effect increases the electrophilicity of the carbonyl carbon, which can potentially accelerate the rate of the esterification reaction. However, the proximity of the fluorine atom at the 6-position to the carboxylic acid group might introduce some steric hindrance.[8]

Q6: What are some common side reactions or impurities to be aware of?

A6: Potential impurities include unreacted 2-amino-4,6-difluorobenzoic acid. If the reaction temperature is too high or the reaction time is excessively long in the presence of a strong acid, there is a risk of decomposition or polymerization, which can lead to the darkening of the reaction mixture.[2]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low or No Product Yield 1. Reversible Reaction Equilibrium: The Fischer esterification is a reversible process.[2][4] 2. Insufficient Catalyst: The basic amino group of the starting material neutralizes a portion of the acid catalyst.[2][5]1. Use a large excess of ethanol (5-10 fold or more) to shift the equilibrium towards the product.[2] If feasible for your setup, remove water as it is formed using a Dean-Stark trap.[4] 2. Ensure a sufficient amount of acid catalyst is used to account for both catalysis and protonation of the amino group.[2]
Reaction Mixture Darkens Significantly Decomposition or Side Reactions: Prolonged heating at high temperatures in the presence of a strong acid can lead to decomposition or polymerization.[2]1. Avoid excessively high temperatures. 2. Monitor the reaction progress using Thin Layer Chromatography (TLC) and stop the reaction once the starting material is consumed.[7] 3. Consider using a milder acid catalyst, such as p-toluenesulfonic acid (TsOH), or conducting the reaction at a lower temperature for a longer duration.[1]
Product Fails to Precipitate During Work-up 1. Incomplete Neutralization: The acidic solution may not have been sufficiently neutralized. 2. Product is Soluble in the Work-up Mixture: The product may have some solubility in the aqueous ethanol mixture.1. Check the pH of the solution after adding the sodium bicarbonate/carbonate solution. Continue adding the base until the pH is basic (pH > 8).[7] 2. If the product remains in solution, you may need to extract it with a suitable organic solvent like ethyl acetate.[9] Subsequent washing of the organic layer with brine, drying, and removal of the solvent under reduced pressure will yield the product.
Purified Product Contains Starting Material Incomplete Reaction or Inefficient Purification: The reaction may not have gone to completion, or the purification method may not have been effective.1. Ensure the reaction has gone to completion by TLC analysis before work-up. 2. During work-up, the basic wash should remove most of the unreacted acidic starting material. If starting material persists, recrystallization of the crude product is recommended. A suitable solvent system can be determined empirically, often a mixture of ethanol and water is a good starting point.[7]

Experimental Protocols

Optimized Synthesis of this compound

This protocol describes a standard lab-scale synthesis using Fischer esterification.

Materials and Reagents:

  • 2-amino-4,6-difluorobenzoic acid

  • Absolute Ethanol (Anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Deionized Water

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate (for extraction, if necessary)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-4,6-difluorobenzoic acid (1.0 eq). Add a 10-20 fold molar excess of absolute ethanol. The ethanol will act as both the reactant and the solvent.[2][3]

  • Catalyst Addition: While stirring the mixture at room temperature, slowly and carefully add concentrated sulfuric acid (1.0 - 1.2 eq) dropwise. Caution: The addition of sulfuric acid is exothermic. A precipitate of the aminobenzoic acid salt may form.[3]

  • Reflux: Heat the mixture to a gentle reflux (the boiling point of ethanol is ~78°C) using a heating mantle or an oil bath.[10]

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is no longer visible.[7]

  • Work-up and Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • Slowly pour the cooled mixture into a beaker containing ice-cold water.

    • Carefully neutralize the acidic mixture by adding a saturated sodium bicarbonate solution in small portions until the evolution of CO₂ gas ceases and the pH of the solution is approximately 8.[3][7]

    • A precipitate of the crude this compound should form. Cool the mixture in an ice bath to maximize precipitation.[2]

  • Filtration: Collect the crude product by vacuum filtration. Wash the solid with several portions of cold deionized water.[2]

  • Drying: Allow the product to air dry or dry it in a desiccator over a drying agent.

  • Purification (if necessary): The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.[7]

Visualizing the Workflow

G cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A 1. Dissolve 2-amino-4,6-difluorobenzoic acid in excess ethanol B 2. Slowly add concentrated H₂SO₄ A->B C 3. Heat to reflux B->C D 4. Monitor by TLC C->D E 5. Cool and pour into ice-water D->E Reaction Complete F 6. Neutralize with NaHCO₃ solution (pH > 8) E->F G 7. Precipitate formation F->G H 8. Vacuum filter and wash with cold water G->H I 9. Dry the product H->I J 10. Recrystallize (e.g., from ethanol/water) I->J If necessary

Caption: Experimental workflow for the Fischer esterification of 2-amino-4,6-difluorobenzoic acid.

Optimization of Reaction Conditions

To maximize the yield and purity of this compound, it is essential to optimize the reaction conditions. The following table provides a starting point for optimization experiments.

Parameter Condition A (Standard) Condition B (High Concentration) Condition C (Alternative Catalyst) Expected Outcome & Rationale
Ethanol (eq) 151015A large excess of ethanol is generally favored to push the equilibrium towards the product.[2] Condition B explores a more concentrated reaction.
Catalyst H₂SO₄H₂SO₄p-TsOHH₂SO₄ is a strong and common catalyst.[1] p-TsOH is a solid and sometimes considered a milder alternative, potentially reducing charring.[1]
Catalyst (eq) 1.11.11.1A stoichiometric amount is crucial to neutralize the basic amino group.[5]
Temperature (°C) 78 (Reflux)78 (Reflux)78 (Reflux)Refluxing at the boiling point of the alcohol is standard practice.[10]
Time (h) 4-64-66-8Reaction time should be determined by TLC monitoring. p-TsOH may require a longer reaction time.

Logical Relationship of Key Parameters

G cluster_reactants Reactants & Catalyst cluster_conditions Conditions cluster_outcomes Outcomes Ethanol [Ethanol] Yield Yield Ethanol->Yield Increases (Le Chatelier's Principle) Catalyst [Acid Catalyst] Catalyst->Yield Increases (Rate) Temp Temperature Temp->Yield Increases (Rate) Purity Purity Temp->Purity Decreases (if too high) Time Time Time->Yield Increases (to equilibrium)

Caption: Interplay of key parameters in the optimization of the Fischer esterification.

References

Technical Support Center: Purification of Ethyl 2-amino-4,6-difluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on the purification of Ethyl 2-amino-4,6-difluorobenzoate. This document offers troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification process, ensuring the attainment of high-purity material essential for downstream applications.

Introduction

This compound is a key building block in medicinal chemistry and materials science. The purity of this compound is critical for the success of subsequent synthetic steps and the biological activity of the final products. Impurities can arise from the synthesis, which is typically a Fischer esterification of 2-amino-4,6-difluorobenzoic acid with ethanol, catalyzed by a strong acid like sulfuric acid. This guide will focus on the removal of common impurities through standard laboratory techniques.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The most prevalent impurities are typically:

  • Unreacted 2-amino-4,6-difluorobenzoic acid: Due to the equilibrium nature of Fischer esterification, some starting carboxylic acid may remain.[1][2]

  • Residual Acid Catalyst: Strong acids like sulfuric acid (H₂SO₄) used to catalyze the reaction will be present in the crude product.[3]

  • Water: A byproduct of the esterification reaction.

  • Polymeric or colored byproducts: These can form under harsh reaction conditions (e.g., excessive heat).

Q2: How do I neutralize the residual acid catalyst after the reaction?

A2: The acidic reaction mixture should be carefully neutralized with a weak base. A saturated aqueous solution of sodium bicarbonate (NaHCO₃) is commonly used. Add the base portion-wise until the effervescence (CO₂ evolution) ceases and the pH of the aqueous layer is neutral to slightly basic (pH 7-8). This will also deprotonate the amino group of the product, making it less water-soluble and facilitating its extraction into an organic solvent.

Q3: My product is an oil and won't crystallize. What should I do?

A3: Oiling out during recrystallization is a common issue. Here are a few troubleshooting steps:

  • Reduce the rate of cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling often promotes oil formation.

  • Scratch the inside of the flask: Use a glass rod to scratch the flask below the solvent level. The imperfections on the glass surface can provide nucleation sites for crystal growth.

  • Add a seed crystal: If you have a small amount of pure, solid product, adding a tiny crystal to the supersaturated solution can induce crystallization.

  • Re-dissolve and add more of the "poor" solvent: If using a solvent pair, you may have too much of the "good" solvent. Gently heat the solution to re-dissolve the oil and add a small amount of the anti-solvent (the one in which your compound is less soluble) dropwise until the solution becomes slightly turbid. Then, allow it to cool slowly.

  • Consider chromatography: If recrystallization proves consistently difficult, column chromatography is an excellent alternative for purifying oils.

Q4: Can I use column chromatography to purify this compound?

A4: Yes, column chromatography is a very effective method for purifying this compound, especially for removing closely related impurities or when dealing with an oily product. Due to the polarity of the amino and ester groups, a silica gel stationary phase is typically effective. A gradient elution with a non-polar solvent (e.g., hexane or heptane) and a moderately polar solvent (e.g., ethyl acetate) is a good starting point.

Q5: How can I confirm the purity of my final product?

A5: A combination of analytical techniques is recommended:

  • Thin Layer Chromatography (TLC): A quick and easy way to assess purity. A single spot in multiple solvent systems is a good indication of high purity.

  • Melting Point Analysis: A sharp melting point range close to the literature value suggests high purity. Impurities tend to broaden and depress the melting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to confirm the structure and identify any residual impurities.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information about purity.

Troubleshooting Guides

Recrystallization Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Compound does not dissolve in the hot solvent. The solvent is too non-polar for your compound.Try a more polar solvent or a solvent pair. For this compound, ethanol or ethyl acetate are good starting points.
Compound "oils out" instead of crystallizing. The solution is too concentrated, or cooling is too rapid.Add a small amount of additional hot solvent to dissolve the oil, then allow it to cool more slowly. Scratching the flask or adding a seed crystal can also help.
No crystals form upon cooling. The solution is too dilute, or the compound is very soluble in the chosen solvent even when cold.Boil off some of the solvent to concentrate the solution. If crystals still do not form, try adding an anti-solvent (a solvent in which your compound is insoluble but is miscible with your recrystallization solvent) dropwise to the warm solution until it becomes slightly cloudy, then cool slowly. A common and effective solvent pair is ethanol and water.
Low recovery of the purified product. Too much solvent was used, or the crystals were washed with a solvent in which they are too soluble.Use the minimum amount of hot solvent necessary to dissolve the crude product. Wash the collected crystals with a small amount of ice-cold recrystallization solvent.
Colored impurities remain in the crystals. The impurities co-crystallize with the product.You can try adding a small amount of activated charcoal to the hot solution before filtering it hot (this should be done with caution as it can cause bumping). The charcoal can adsorb colored impurities. However, column chromatography is often more effective for removing colored impurities.
Column Chromatography Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
The compound does not move from the origin (Rf = 0). The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. For example, if you are using 10% ethyl acetate in hexane, try increasing to 20% or 30% ethyl acetate.
The compound runs with the solvent front (Rf = 1). The mobile phase is too polar.Decrease the polarity of the mobile phase. For instance, if you are using 50% ethyl acetate in hexane, try reducing it to 20% or 10%.
Poor separation of the product from an impurity. The chosen solvent system does not provide sufficient resolution.Try a different solvent system. For example, you could substitute ethyl acetate with dichloromethane or acetone in your mobile phase. Running a gradient elution (gradually increasing the polarity of the mobile phase during the chromatography) can also improve separation.
Streaking or "tailing" of the spot on the column. The sample was overloaded on the column, or the compound is interacting too strongly with the silica gel.Use a larger column or load less sample. If strong interaction is suspected, you can add a small amount (e.g., 0.5-1%) of a modifying agent like triethylamine to the mobile phase to deactivate the acidic sites on the silica gel.
The compound appears to be decomposing on the column. The compound is unstable on silica gel.You can try using a less acidic stationary phase like alumina (neutral or basic) or Florisil. Alternatively, work quickly and keep the column cold.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is a general guideline and may need optimization based on the impurity profile of your crude material.

Step-by-Step Methodology:

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of a suitable solvent (e.g., ethanol or a mixture of dichloromethane and hexane). Heat the mixture gently on a hot plate with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Recommended Solvents for Recrystallization:

  • Ethanol

  • Ethyl Acetate/Hexane

  • Dichloromethane/Hexane[4]

  • Ether[5]

Protocol 2: Purification by Column Chromatography

Step-by-Step Methodology:

  • Column Packing: Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and pack the chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent (e.g., dichloromethane) and load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with a low polarity mobile phase (e.g., 5% ethyl acetate in hexane).

  • Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., to 10%, 20%, and 30% ethyl acetate in hexane) to elute the product.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualized Workflows

Purification_Workflow cluster_Start Starting Point cluster_Decision Initial Assessment cluster_Recrystallization Recrystallization Pathway cluster_Chromatography Chromatography Pathway Crude Crude this compound Assess Assess Nature of Crude Product Crude->Assess Recrystallize Recrystallization Assess->Recrystallize If Solid Column Column Chromatography Assess->Column If Oily or Difficult to Crystallize Filter Vacuum Filtration Recrystallize->Filter Wash Wash with Cold Solvent Filter->Wash Dry Dry Under Vacuum Wash->Dry Pure_Solid Pure Crystalline Product Dry->Pure_Solid Collect Collect Fractions Column->Collect TLC Monitor by TLC Collect->TLC Combine Combine Pure Fractions TLC->Combine Evaporate Solvent Evaporation Combine->Evaporate Pure_Oil_Solid Pure Product (Oil or Solid) Evaporate->Pure_Oil_Solid Fischer_Esterification_Impurities cluster_Reactants Reactants cluster_Products Crude Product Mixture cluster_Impurities Common Impurities Acid 2-amino-4,6-difluorobenzoic acid Reaction Fischer Esterification Acid->Reaction Ethanol Ethanol Ethanol->Reaction Catalyst H₂SO₄ (catalyst) Catalyst->Reaction Product This compound Reaction->Product Water Water (byproduct) Reaction->Water Unreacted_Acid Unreacted Starting Acid Reaction->Unreacted_Acid Incomplete Reaction Residual_Catalyst Residual H₂SO₄ Reaction->Residual_Catalyst From Workup

References

Navigating the Chemistry of Ethyl 2-amino-4,6-difluorobenzoate: A Guide to Byproduct Prevention

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center

For researchers, scientists, and professionals in drug development, "Ethyl 2-amino-4,6-difluorobenzoate" is a valuable building block. However, its unique electronic and steric properties can present challenges in synthetic routes, often leading to the formation of unwanted byproducts. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate these challenges and optimize your reactions for cleaner products and higher yields.

Frequently Asked Questions (FAQs)

Q1: My amide coupling reaction with this compound is sluggish and gives a low yield. What are the likely side products and how can I avoid them?

The electron-withdrawing nature of the two fluorine atoms deactivates the amino group of this compound, making it less nucleophilic. This, combined with steric hindrance from the ortho-fluorine and the ethyl ester group, can significantly slow down the desired amide bond formation.

Common Byproducts and Their Prevention:

  • Unreacted Starting Material: Due to the reduced reactivity of the amine, incomplete conversion is a common issue.

  • Side reactions of the coupling agent: Some coupling reagents can react with the amine to form guanidinium byproducts, or with themselves, leading to impurities.

  • Epimerization: If coupling to a chiral carboxylic acid, the harsh conditions required for activating the acid can lead to loss of stereochemical integrity.

Troubleshooting Strategies:

Challenge Recommended Action Rationale
Low Reactivity Utilize a more potent coupling reagent such as HATU, HBTU, or COMU.These reagents are specifically designed to overcome the low nucleophilicity of deactivated amines and steric hindrance.
Side Product Formation Add the coupling reagent to the carboxylic acid first to form the active ester before introducing the this compound.This pre-activation strategy minimizes the contact time between the highly reactive coupling agent and the amine, reducing the likelihood of side reactions.
Epimerization Include an epimerization-suppressing additive like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).These additives help to maintain the stereochemical integrity of the carboxylic acid component during activation.

Experimental Protocol: Optimized Amide Coupling

  • Activation: In an inert atmosphere, dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in an anhydrous aprotic solvent (e.g., DMF, DCM). Stir for 15-30 minutes at room temperature.

  • Coupling: Add a solution of this compound (1.0 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq) to the activated carboxylic acid mixture.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Q2: I am observing the formation of a colored impurity in my reaction mixture, especially during oxidation or diazotization reactions. What could this be?

The amino group of anilines is susceptible to oxidation, which can lead to the formation of colored byproducts. In the case of difluoroanilines, this can be a significant issue.

Common Byproduct:

  • Azo Compounds: The oxidation of the amino group can lead to the formation of a diazo intermediate, which can then couple with another molecule of the starting material to form a colored azobenzene derivative. The synthesis of diethyl 4,4'-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) from a similar starting material has been reported, indicating the feasibility of this side reaction.[1]

Prevention Strategies:

  • Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.

  • Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen.

  • Controlled Temperature: Perform the reaction at the lowest effective temperature to minimize the rate of oxidation.

  • Antioxidants: In some cases, the addition of a small amount of an antioxidant may be beneficial, but compatibility with the desired reaction must be verified.

Q3: During attempts to perform electrophilic aromatic substitution on the benzene ring, I get a complex mixture of products. Why is this happening?

While the fluorine atoms are deactivating, the amino group is a strong activating group and is ortho-, para-directing. This can lead to a lack of selectivity and the formation of multiple substitution products.

Common Byproducts:

  • Polysubstituted Products: The high activation from the amino group can make it difficult to stop the reaction at a single substitution.

  • Complex Mixtures: The combination of directing effects from the amino, ester, and fluorine groups can lead to the formation of a mixture of constitutional isomers.

Mitigation Approaches:

  • Protecting the Amino Group: Convert the amino group to a less activating and more sterically hindering group, such as an amide (e.g., by reacting with acetic anhydride). This will moderate the reactivity and improve the selectivity of the substitution. The protecting group can be removed later in the synthetic sequence.

  • Careful Choice of Reaction Conditions: Use milder reaction conditions (lower temperature, less reactive electrophile) to favor monosubstitution.

Q4: Can this compound undergo self-condensation or polymerization?

While less common, under certain conditions, particularly at elevated temperatures or in the presence of certain catalysts, self-condensation reactions can occur.

Potential Byproducts:

  • Dimerization: Two molecules can react with each other. For instance, the amino group of one molecule could potentially displace the ethoxy group of the ester on another molecule, leading to an amide dimer, although this is less likely without activation of the ester.

  • Polymerization: In more extreme conditions, this could extend to the formation of oligomers or polymers.

Preventative Measures:

  • Strict Temperature Control: Avoid unnecessarily high reaction temperatures.

  • Controlled Stoichiometry: Use a precise stoichiometry of reactants to avoid having an excess of the starting material available for self-reaction.

  • Appropriate Catalyst Selection: Choose catalysts that are selective for the desired transformation and do not promote self-condensation.

Visualizing Reaction Pathways

To better understand the potential for byproduct formation, the following diagrams illustrate key reaction pathways.

Amide_Coupling A This compound D Desired Amide Product A->D E Guanidinium Byproduct A->E Side Reaction B Carboxylic Acid B->D C Coupling Reagent (e.g., HATU) C->D Desired Pathway C->E Side Reaction

Caption: Desired vs. Side Reaction in Amide Coupling.

Oxidation_Byproduct A This compound C Azo Dimer Byproduct A->C Oxidation & Dimerization B Oxidizing Agent / Air

References

Technical Support Center: Scaling Up the Synthesis of Ethyl 2-amino-4,6-difluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 2-amino-4,6-difluorobenzoate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to synthesize and scale up this valuable intermediate. Here, we provide in-depth technical guidance, troubleshooting advice, and frequently asked questions to address the specific challenges you may encounter during your experimental work. Our approach is rooted in established chemical principles and field-proven insights to ensure the reliability and success of your synthesis.

Overview of the Synthetic Strategy

The synthesis of this compound typically proceeds through a two-step process. The first step involves the synthesis of the precursor, 2-amino-4,6-difluorobenzoic acid, followed by a Fischer esterification to yield the final product. Careful control of reaction conditions in both steps is crucial for achieving high yield and purity, especially during scale-up.

Synthesis_Pathway cluster_side_reactions Potential Side Reactions A Fluorinated Aniline Precursor B 2-amino-4,6-difluorobenzoic acid A->B Oxidation/Hydrolysis S3 Over-oxidation A->S3 Harsh Oxidant C This compound B->C Fischer Esterification (Ethanol, Acid Catalyst) S1 Dimerization B->S1 High Temp S2 Ring Substitution B->S2 Strong Acid

Technical Support Center: Functionalization of Ethyl 2-amino-4,6-difluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the functionalization of Ethyl 2-amino-4,6-difluorobenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by this versatile but sterically hindered and electronically complex building block. Here, we provide troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you may encounter during your experiments.

The Unique Chemistry of this compound

This compound is a valuable starting material in medicinal chemistry due to the presence of fluorine atoms, which can enhance metabolic stability and binding affinity of drug candidates. However, the two fluorine atoms positioned ortho to the amino group present significant steric and electronic challenges. These fluorine atoms are strongly electron-withdrawing through their inductive effect, which reduces the nucleophilicity of the amino group. Furthermore, intramolecular hydrogen bonding between the amino protons and the adjacent fluorine atoms can influence the conformation and reactivity of the molecule.[1][2][3][4] The presence of the ethyl ester group also introduces the potential for hydrolysis under both acidic and basic conditions.

This guide will provide practical solutions to overcome these challenges in common functionalization reactions.

Troubleshooting Guides

N-Acylation and N-Alkylation Reactions

These are fundamental transformations for introducing diversity at the amino group. However, the reduced nucleophilicity of the aniline in this compound often leads to sluggish or incomplete reactions.

Q1: My N-acylation reaction with an acyl chloride/anhydride is very slow and gives a low yield. What can I do?

A1: The reduced nucleophilicity of the amino group, due to the electron-withdrawing fluorine atoms, is the likely culprit. Here’s a systematic approach to troubleshoot this issue:

  • Increase the reactivity of the acylating agent:

    • Switch to a more reactive acylating agent: If you are using an anhydride, consider switching to the corresponding acyl chloride.

    • Use a coupling agent: For carboxylic acids, use activating agents like HOBt/EDCI or HATU to form a highly reactive activated ester in situ.[5]

  • Optimize the reaction conditions:

    • Increase the temperature: Carefully increasing the reaction temperature can help overcome the activation energy barrier. Monitor for potential side reactions.

    • Use a more effective base: A non-nucleophilic, sterically hindered base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often used to scavenge the acid byproduct. In challenging cases, a stronger base like pyridine or DMAP (as a catalyst) can be employed.

  • Consider a two-step procedure: Prepare a more reactive intermediate, such as a benzotriazolyl or succinimidyl carboxylate, which can then be reacted with the aniline.[5]

Q2: I am observing significant hydrolysis of the ethyl ester during my N-acylation/N-alkylation reaction. How can I prevent this?

A2: Ester hydrolysis is a common side reaction, especially under basic or acidic conditions.[6][7]

  • Choice of Base: Avoid strong aqueous bases like NaOH or KOH. Use non-nucleophilic organic bases such as DIPEA or 2,6-lutidine. If a stronger base is needed, consider using a non-aqueous base like sodium hydride (NaH) at low temperatures, although this requires strictly anhydrous conditions.[8]

  • Reaction Time and Temperature: Minimize reaction time and use the lowest effective temperature to reduce the rate of hydrolysis.

  • Protecting Groups: If hydrolysis remains a significant issue, consider protecting the carboxylic acid. However, this adds extra steps to your synthesis. A more practical approach is to optimize the reaction conditions to favor N-functionalization over ester cleavage.

Q3: My N-alkylation with an alkyl halide is resulting in a mixture of mono- and di-alkylated products, along with unreacted starting material. How can I improve the selectivity for mono-alkylation?

A3: Over-alkylation is a common problem with primary amines.

  • Stoichiometry: Use a slight excess of the aniline relative to the alkylating agent to favor mono-alkylation.

  • Reaction Conditions:

    • Lower Temperature: Running the reaction at a lower temperature can improve selectivity.

    • Choice of Base: Use a bulky, non-nucleophilic base to deprotonate the aniline. A weaker base can also sometimes favor mono-alkylation.

  • Protecting Group Strategy: For valuable substrates, consider a protecting group strategy. Acylate the amine first, then perform the alkylation on the resulting amide, followed by deprotection. This ensures mono-alkylation.

Experimental Protocol: General Procedure for N-Acylation

  • Dissolve this compound (1.0 eq.) and a non-nucleophilic base (e.g., triethylamine, 1.5 eq.) in an anhydrous aprotic solvent (e.g., DCM or THF) under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the acylating agent (e.g., acyl chloride, 1.1 eq.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Sandmeyer Reaction

The Sandmeyer reaction is a powerful tool for converting the amino group into a variety of other functionalities via a diazonium salt intermediate.[2][9]

Q4: My Sandmeyer reaction is giving a low yield of the desired product and a significant amount of a phenol byproduct. What is causing this?

A4: The formation of a phenol is a common side reaction in Sandmeyer reactions, resulting from the reaction of the diazonium salt with water.[9]

  • Temperature Control: The diazotization step (formation of the diazonium salt with NaNO₂ and acid) must be carried out at low temperatures (typically 0-5 °C) to ensure the stability of the diazonium salt.

  • Anhydrous Conditions: While the diazotization is performed in an aqueous medium, the subsequent reaction with the copper(I) salt should be performed under conditions that minimize the presence of excess water.

  • Order of Addition: Add the cold diazonium salt solution slowly to the solution of the copper(I) salt.

Q5: The Sandmeyer cyanation of my substrate is not working well. Are there any specific considerations?

A5: Cyanation can be particularly sensitive.

  • Neutralization: Ensure the pH of the copper(I) cyanide solution is appropriate. The solution is often prepared by dissolving CuCN in a solution of NaCN or KCN.

  • Purity of Reagents: Use high-quality copper(I) cyanide.

Experimental Protocol: General Procedure for Sandmeyer Bromination

  • Dissolve this compound (1.0 eq.) in a mixture of HBr (48%) and water at 0 °C.

  • Slowly add a solution of sodium nitrite (1.1 eq.) in water dropwise, keeping the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

  • In a separate flask, dissolve copper(I) bromide (1.2 eq.) in HBr (48%) at room temperature.

  • Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for 1-2 hours, or until nitrogen evolution ceases.

  • Cool the reaction mixture, and extract the product with an organic solvent.

  • Wash the organic layer, dry, and purify as described previously.

Palladium-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds.[10][11] However, the C-F bonds in this compound are generally unreactive in standard Suzuki couplings, allowing for selective functionalization at other positions if a suitable leaving group (e.g., Br or I) is present. If the goal is to couple at the C-F bond, this is a significant challenge. The following advice assumes a leaving group other than fluorine is present on the ring.

Q6: I am attempting a Suzuki coupling on a bromo-derivative of this compound, but the reaction is sluggish and gives low yields.

A6: The electron-withdrawing nature of the fluorine atoms and the ester group can deactivate the aryl halide towards oxidative addition.

  • Catalyst and Ligand Selection:

    • Electron-Rich Ligands: Use bulky, electron-rich phosphine ligands such as SPhos or XPhos, which are known to facilitate the oxidative addition of electron-deficient aryl halides.[12]

    • Pre-catalysts: Consider using modern palladium pre-catalysts that are more active and stable.

  • Base Selection: A strong base is often required. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are commonly used. Ensure the base is anhydrous and finely powdered.

  • Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene) and water is typically used. The ratio can be optimized to improve solubility and reaction rate.

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[13][14] Similar to the Suzuki coupling, this reaction is typically performed on an aryl halide derivative of the target molecule.

Q7: My Buchwald-Hartwig amination is not proceeding to completion.

A7: The challenges are similar to those in Suzuki coupling.

  • Ligand Choice is Critical: The choice of ligand is paramount. For electron-deficient aryl halides, bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) are often the most effective.[15]

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is commonly used, but potassium phosphate or cesium carbonate can be effective and are more compatible with base-sensitive functional groups.[16]

  • Inert Atmosphere: The Pd(0) catalyst is oxygen-sensitive. Ensure the reaction is set up and run under a strictly inert atmosphere (N₂ or Ar).

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of a Bromo-Derivative

  • To a dry Schlenk tube, add the bromo-derivative of this compound (1.0 eq.), the amine coupling partner (1.2 eq.), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 eq.).

  • Evacuate and backfill the tube with an inert gas (repeat three times).

  • Add anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Heat the reaction mixture to 80-110 °C with stirring for 4-24 hours, monitoring by TLC or LC-MS.

  • Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Frequently Asked Questions (FAQs)

Q8: Is it possible to selectively functionalize one of the fluorine atoms?

A8: Selective functionalization of a C-F bond via nucleophilic aromatic substitution (SₙAr) is generally difficult due to the strength of the C-F bond. However, if the ring is sufficiently activated by other electron-withdrawing groups, SₙAr can be possible under harsh conditions (high temperature, strong nucleophile). For this compound, the amino group is activating, which disfavors SₙAr. Palladium-catalyzed C-F activation is an emerging field but is not yet a routine transformation.

Q9: Should I protect the amino group before attempting other transformations?

A9: Protecting the amino group can be a useful strategy in several scenarios:

  • To prevent side reactions: In reactions involving strong bases or electrophiles that could react with the N-H bonds.

  • To improve solubility.

  • To direct metallation: A directed metallation group can be installed on the nitrogen.

Common protecting groups for anilines include Boc, Cbz, and acetyl.[6][17][18][19] The choice of protecting group will depend on the subsequent reaction conditions and the deprotection strategy.

Q10: Can I perform reactions on the ester group without affecting the rest of the molecule?

A10: Yes, the ester group can be selectively transformed.

  • Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid using a base like LiOH or NaOH in a mixture of water and an organic solvent. Careful temperature control is necessary to avoid side reactions.

  • Amidation: The ester can be converted to an amide by direct reaction with an amine at elevated temperatures or by first hydrolyzing to the acid and then using standard amide coupling reagents.

  • Reduction: The ester can be reduced to the corresponding alcohol using a reducing agent like LiAlH₄. This will also reduce any other reducible functional groups present.

Data and Workflow Visualization

Troubleshooting Workflow for Low-Yielding N-Acylation

G start Low Yield in N-Acylation q1 Is the acylating agent reactive enough? start->q1 a1_yes Yes q1->a1_yes Sufficiently reactive a1_no No q1->a1_no Check reactivity q2 Are the reaction conditions optimal? a1_yes->q2 sol1 Switch to acyl chloride or use a coupling agent (HOBt/EDCI). a1_no->sol1 sol1->q2 a2_yes Yes q2->a2_yes Optimized a2_no No q2->a2_no Sub-optimal q3 Is ester hydrolysis a problem? a2_yes->q3 sol2 Increase temperature cautiously. Use a stronger base (e.g., pyridine). a2_no->sol2 sol2->q3 a3_yes Yes q3->a3_yes Significant hydrolysis a3_no No q3->a3_no No significant hydrolysis sol3 Use non-aqueous, non-nucleophilic bases. Minimize reaction time and temperature. a3_yes->sol3 end Improved Yield a3_no->end sol3->end

Caption: A logical workflow to diagnose and solve common issues in N-acylation reactions.

Ligand Selection Guide for Palladium-Catalyzed Cross-Coupling

G start Low Yield in Pd Cross-Coupling (Suzuki or Buchwald-Hartwig) q1 Is the aryl halide electron-deficient? start->q1 a1_yes Yes (e.g., contains F, CO₂Et) q1->a1_yes a1_no No q1->a1_no sol1 Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos). a1_yes->sol1 q2 Is the base strong enough? a1_no->q2 sol1->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is the catalyst active? a2_yes->q3 sol2 Use K₃PO₄, Cs₂CO₃, or NaO-t-Bu. Ensure it is anhydrous and finely powdered. a2_no->sol2 sol2->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no end Improved Yield a3_yes->end sol3 Use a pre-catalyst. Ensure a strictly inert atmosphere. a3_no->sol3 sol3->end

Caption: A decision-making guide for selecting appropriate ligands and conditions for Pd-catalyzed cross-coupling reactions.

References

Validation & Comparative

A Tale of Two Synthons: A Comparative Guide to Ethyl 2-amino-4,6-difluorobenzoate and Ethyl 2-aminobenzoate in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of synthetic chemistry, the choice of starting materials is paramount to the success of a multi-step synthesis, particularly in the realms of pharmaceutical and materials science. The judicious selection of a synthon can dramatically influence reaction pathways, yields, and the ultimate properties of the target molecule. This guide provides an in-depth comparison of two closely related yet functionally distinct building blocks: Ethyl 2-amino-4,6-difluorobenzoate and its non-fluorinated parent, Ethyl 2-aminobenzoate . We will explore how the strategic incorporation of fluorine atoms profoundly alters the physicochemical properties and synthetic utility of the anthranilate scaffold, supported by experimental data and detailed protocols.

At a Glance: Key Physicochemical and Synthetic Parameters

PropertyThis compoundEthyl 2-aminobenzoate (Ethyl Anthranilate)
Molecular Formula C₉H₉F₂NO₂C₉H₁₁NO₂
Molecular Weight 201.17 g/mol 165.19 g/mol
Appearance Pale yellow solid[1]Colorless to amber-colored liquid[2]
Melting Point Not widely reported13-15 °C[3]
Boiling Point Not widely reported267-269 °C[2]
pKa of Parent Acid ~3.95 (Predicted for 2-amino-4,6-difluorobenzoic acid)[4]2.17 (carboxyl), 4.85 (amino) (for 2-aminobenzoic acid)[5]
Amino Group Basicity Significantly ReducedModerate
Aromatic Ring Electron Density ReducedNormal
Reactivity towards Electrophiles DeactivatedActivated
Reactivity towards Nucleophiles Activated (for SNAr)Generally unreactive (for SNAr)

The Fluorine Effect: More Than Just an Electron-Withdrawing Group

The introduction of two fluorine atoms at the 4- and 6-positions of the anthranilate ring does more than simply increase the molecular weight. Fluorine's high electronegativity exerts a powerful inductive electron-withdrawing effect, which fundamentally alters the reactivity of the entire molecule.[6] This "fluorine effect" manifests in several key ways:

  • Reduced Basicity of the Amino Group: The strong electron-withdrawing nature of the two fluorine atoms significantly decreases the electron density on the aromatic ring and, consequently, on the nitrogen atom of the amino group. This makes the amino group of this compound considerably less basic and less nucleophilic compared to its non-fluorinated counterpart.

  • Increased Acidity of the Parent Carboxylic Acid: The predicted pKa of 2-amino-4,6-difluorobenzoic acid is approximately 3.95, which is more acidic than the carboxyl group of 2-aminobenzoic acid (pKa ~4.85).[4][5] This is a direct consequence of the fluorine atoms stabilizing the carboxylate anion through their inductive effect.

  • Altered Aromatic Ring Reactivity: The electron-poor nature of the difluorinated ring deactivates it towards electrophilic aromatic substitution. Conversely, it activates the ring for nucleophilic aromatic substitution (SNAr), a transformation not typically feasible with Ethyl 2-aminobenzoate under standard conditions.

These electronic perturbations dictate the divergent synthetic applications of these two molecules.

Caption: Divergent reactivity profiles of the two synthons.

Synthesis of the Starting Materials

A key consideration in choosing a synthon is its accessibility. While Ethyl 2-aminobenzoate is commercially available and can be readily synthesized, its difluorinated analog requires a more specialized synthetic route.

Protocol 1: Synthesis of Ethyl 2-aminobenzoate

Ethyl 2-aminobenzoate is typically prepared via Fischer-Speier esterification of 2-aminobenzoic acid (anthranilic acid).

Workflow for Ethyl 2-aminobenzoate Synthesis

start 2-Aminobenzoic Acid + Ethanol (excess) catalyst H₂SO₄ (catalytic) reflux Reflux start->reflux catalyst->reflux workup Neutralization (Na₂CO₃) + Extraction reflux->workup product Ethyl 2-aminobenzoate workup->product

Caption: Fischer-Speier esterification of 2-aminobenzoic acid.

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 2-aminobenzoic acid (1.0 eq) in absolute ethanol (10-20 eq).[7]

  • Acid Catalysis: Slowly add concentrated sulfuric acid (0.1-0.2 eq) to the stirred suspension.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.

  • Work-up: After cooling to room temperature, pour the reaction mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate until effervescence ceases.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by vacuum distillation or column chromatography.

Protocol 2: Synthesis of this compound

The synthesis of this compound is a two-step process starting from the corresponding carboxylic acid, which itself requires a multi-step synthesis.

Workflow for this compound Synthesis

cluster_0 Step 1: Acid Synthesis cluster_1 Step 2: Esterification start_acid 2-amino-4,6-difluorobenzonitrile hydrolysis NaOH, H₂O₂ then H⁺ workup start_acid->hydrolysis acid_product 2-Amino-4,6-difluorobenzoic Acid hydrolysis->acid_product start_ester 2-Amino-4,6-difluorobenzoic Acid esterification Ethanol, H₂SO₄ Reflux start_ester->esterification final_product This compound esterification->final_product

References

A Senior Application Scientist's Guide to Confirming the Structure of Ethyl 2-amino-4,6-difluorobenzoate via Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. This guide provides an in-depth, practical comparison of spectroscopic techniques to elucidate and confirm the structure of Ethyl 2-amino-4,6-difluorobenzoate. We will move beyond a simple recitation of data, focusing instead on the causal relationships between molecular structure and spectral output. This approach is designed to empower researchers to not only confirm the identity of the target compound but also to confidently distinguish it from potential isomers and impurities.

The Analytical Challenge: Distinguishing Isomers

The primary challenge in the structural confirmation of this compound lies in differentiating it from its various isomers, such as Ethyl 2-amino-4,5-difluorobenzoate or Ethyl 4-amino-2,6-difluorobenzoate. Each spectroscopic technique offers unique clues to the precise arrangement of the amino, ethyl ester, and fluorine substituents on the benzene ring. Our analysis will focus on how ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry collectively provide a self-validating system for structural elucidation.

The Spectroscopic Workflow: A Multi-faceted Approach

A robust structural confirmation relies on the convergence of data from multiple analytical techniques. Each method probes different aspects of the molecule's constitution, and together they provide a comprehensive and trustworthy characterization.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_nmr_detail NMR Elucidation cluster_confirmation Structural Confirmation Initial Compound Synthesized Product (Presumed this compound) MS Mass Spectrometry (Molecular Weight & Fragmentation) Initial Compound->MS IR Infrared (IR) Spectroscopy (Functional Groups) Initial Compound->IR NMR Nuclear Magnetic Resonance (NMR) (Connectivity & Environment) Initial Compound->NMR Confirmed Structure Confirmed Structure of This compound MS->Confirmed Structure IR->Confirmed Structure H_NMR ¹H NMR (Proton Environment) NMR->H_NMR C_NMR ¹³C NMR (Carbon Skeleton) NMR->C_NMR F_NMR ¹⁹F NMR (Fluorine Environment) NMR->F_NMR H_NMR->Confirmed Structure C_NMR->Confirmed Structure F_NMR->Confirmed Structure

Caption: Workflow for the spectroscopic confirmation of this compound.

Mass Spectrometry: The First Step in Identification

Experimental Protocol:

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurement.

  • Ionization Mode: Electron Ionization (EI) is typically used to induce fragmentation and provide structural information.

  • Sample Preparation: A dilute solution of the compound in a volatile organic solvent (e.g., methanol or acetonitrile) is introduced via direct infusion or GC/MS.

Data Interpretation and Comparison:

The mass spectrum provides the molecular weight and fragmentation pattern of the molecule. For this compound (C₉H₉F₂NO₂), the expected monoisotopic mass is approximately 201.06 g/mol .

TechniqueExpected Result for this compoundComparison with Isomers
High-Resolution Mass Spectrometry (HRMS) Molecular Ion (M⁺) peak at m/z ≈ 201.0601All isomers will have the same molecular weight.
Electron Ionization (EI) Fragmentation Key fragments from loss of: • -OCH₂CH₃ (m/z ≈ 156) • -COOCH₂CH₃ (m/z ≈ 128)Fragmentation patterns will differ based on the positions of the substituents, though some fragments may be common.

The "nitrogen rule" in mass spectrometry states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent with our target compound. While HRMS confirms the elemental composition, the fragmentation pattern offers the first clues to the arrangement of atoms. For instance, the relative stability of fragment ions can be influenced by the position of the electron-donating amino group and electron-withdrawing fluorine atoms.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Experimental Protocol:

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: The sample can be analyzed as a neat liquid (if applicable), a KBr pellet, or a thin film on a salt plate.

  • Data Acquisition: Spectra are typically collected over the range of 4000-400 cm⁻¹.

Data Interpretation and Comparison:

IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule.

Functional GroupExpected Absorption Range (cm⁻¹)Interpretation for this compoundComparison with Isomers
N-H Stretch (Amine) 3300-3500 (two bands for primary amine)Two distinct peaks in this region confirm the presence of a primary amine (-NH₂).[1]All primary amine isomers will show these two bands.
C=O Stretch (Ester) 1700-1750A strong absorption in this region indicates the presence of the ester carbonyl group.The exact position may shift slightly based on the electronic environment, but will be present in all isomers.
C-F Stretch (Aromatic) 1100-1400Strong absorptions in this region are indicative of the C-F bonds.The pattern and exact frequencies of these stretches can be complex and may differ subtly between isomers.
C-N Stretch (Aromatic) 1250-1360An absorption in this region further supports the presence of the aromatic amine.[2][3]Present in all isomers.
Aromatic C=C Bending 690-900The pattern of these "out-of-plane" bending vibrations can sometimes give clues about the substitution pattern on the benzene ring.This region can be diagnostic for distinguishing substitution patterns.

While IR spectroscopy confirms the presence of the key functional groups, it is often insufficient on its own to definitively establish the substitution pattern of the aromatic ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Key to Connectivity

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule. By analyzing the chemical shifts, coupling constants, and integration of the signals, we can piece together the connectivity of the atoms.

Experimental Protocol:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • Sample Preparation: The compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Experiments: ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra should be acquired. 2D NMR experiments like COSY and HSQC can provide further confirmation of assignments.

¹H NMR Spectroscopy

The proton NMR spectrum reveals the number of different types of protons and their neighboring atoms.

ProtonsExpected Chemical Shift (δ, ppm)Expected Multiplicity & CouplingInterpretation for this compound
-CH₃ (Ethyl) 1.2 - 1.4Triplet (t), J ≈ 7 HzCoupled to the -CH₂- group of the ethyl ester.
-CH₂- (Ethyl) 4.1 - 4.4Quartet (q), J ≈ 7 HzCoupled to the -CH₃ group of the ethyl ester.
-NH₂ (Amino) ~4.5 - 5.5Broad singlet (br s)The chemical shift can vary depending on solvent and concentration. The broadness is due to quadrupole broadening and exchange.
Ar-H (Aromatic) 6.0 - 7.5Two distinct signals, each a triplet of doublets (td) or similar complex patternThe two aromatic protons will be coupled to each other and to the two fluorine atoms. The specific splitting pattern is highly diagnostic of the 4,6-difluoro substitution.

Comparison with an Isomer (Ethyl 2-amino-4,5-difluorobenzoate): In this isomer, the two aromatic protons would be adjacent to each other and would likely appear as doublets, each further split by a fluorine atom. This would result in a significantly different splitting pattern compared to the meta-relationship of the protons in the 4,6-difluoro isomer.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information about the carbon skeleton of the molecule.

CarbonExpected Chemical Shift (δ, ppm)Interpretation for this compound
-CH₃ (Ethyl) ~14Typical for an ethyl ester methyl group.
-CH₂- (Ethyl) ~60Typical for an ethyl ester methylene group.
Aromatic C-NH₂ ~150The carbon attached to the amino group is significantly shielded.
Aromatic C-COOR ~110-120The carbon bearing the ester group.
Aromatic C-F ~160 (with large C-F coupling)Carbons directly bonded to fluorine show characteristic large one-bond carbon-fluorine coupling constants.
Aromatic C-H ~95-110 (with C-F coupling)These carbons will also show coupling to the fluorine atoms.
C=O (Ester) ~165The carbonyl carbon is deshielded.

The presence of two distinct signals for carbons attached to fluorine, each with a large coupling constant, is a strong indicator of the difluoro substitution.

¹⁹F NMR Spectroscopy

For fluorinated compounds, ¹⁹F NMR is a crucial and highly sensitive technique.

FluorineExpected Chemical Shift (δ, ppm)Expected Multiplicity & CouplingInterpretation for this compound
F-4 and F-6 -100 to -130 (relative to CFCl₃)Two distinct signals, each likely a triplet of doublets or a more complex multiplet.The chemical shifts and coupling patterns of the two non-equivalent fluorine atoms provide definitive information about their environment and neighboring protons.[4]

The observation of two distinct fluorine signals confirms the asymmetry of the substitution pattern relative to the fluorine atoms. The coupling constants between the fluorine atoms and the aromatic protons are also highly diagnostic.

NMR_Interpretation cluster_HNMR ¹H NMR cluster_CNMR ¹³C NMR cluster_FNMR ¹⁹F NMR Structure This compound H_Signals Aromatic Protons: Two signals, complex splitting Ethyl Group: Triplet and Quartet Amine Protons: Broad Singlet Structure->H_Signals Proton Environments C_Signals Aromatic Carbons: Signals with C-F coupling Ethyl Group Carbons Carbonyl Carbon Structure->C_Signals Carbon Skeleton F_Signals Two distinct fluorine signals with H-F coupling Structure->F_Signals Fluorine Environments

Caption: Logical relationships in the NMR analysis of the target molecule.

Conclusion: A Self-Validating Approach

By systematically applying this multi-spectroscopic approach, a researcher can confidently confirm the structure of this compound. The convergence of data—the correct molecular weight and elemental formula from mass spectrometry, the presence of key functional groups from IR spectroscopy, and the precise connectivity and substitution pattern from a combination of ¹H, ¹³C, and ¹⁹F NMR—creates a self-validating system that is essential for the integrity of any research or development endeavor. This guide provides the framework for not just identifying the target molecule, but for understanding the rich structural information encoded within its spectra.

References

A Comparative Guide to HPLC and GC-MS Analysis for Purity Determination of Ethyl 2-amino-4,6-difluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical synthesis, the purity of intermediates is not merely a quality metric; it is a critical determinant of the final product's safety and efficacy. Ethyl 2-amino-4,6-difluorobenzoate, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. Its molecular structure, featuring an aromatic amine and an ester functional group, alongside fluorine substituents, presents unique analytical challenges. This guide provides an in-depth comparison of two powerful chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the comprehensive purity analysis of this important intermediate. We will delve into the causality behind experimental choices, present self-validating protocols, and provide a comparative analysis to aid researchers, scientists, and drug development professionals in selecting the optimal method for their specific needs.

The Criticality of Purity Profiling

This compound is a fluorinated aromatic compound, a class of molecules known for their enhanced metabolic stability and binding affinity in drug candidates.[1] However, the synthetic routes to such compounds can often lead to a variety of impurities. These can include starting materials, reagents, by-products from side reactions such as positional isomers, and degradation products. The presence of these impurities, even in trace amounts, can have significant implications for the downstream processes and the final drug product's safety profile. Therefore, robust and reliable analytical methods are paramount for ensuring the quality of this compound.

High-Performance Liquid Chromatography (HPLC): A Versatile Workhorse

HPLC is a cornerstone of pharmaceutical analysis due to its wide applicability, high resolution, and sensitivity. For a polar and relatively non-volatile compound like this compound, reversed-phase HPLC is the method of choice.

The Rationale Behind the HPLC Method

The selection of the HPLC method parameters is a scientifically driven process aimed at achieving optimal separation and detection of the main component and its potential impurities.

  • Column Chemistry: A C18 column is a common starting point for reversed-phase chromatography, offering excellent hydrophobic retention for a wide range of analytes. However, for fluorinated compounds, a phenyl-hexyl or a pentafluorophenyl (PFP) stationary phase can offer alternative selectivity due to π-π and dipole-dipole interactions with the aromatic ring and fluorine atoms of the analyte. This can be particularly advantageous for separating positional isomers.

  • Mobile Phase: A mixture of an aqueous buffer and an organic modifier is a standard mobile phase for reversed-phase HPLC. The buffer, typically acetate or phosphate, controls the pH and influences the ionization state of the amine group, thereby affecting retention. Acetonitrile is a common organic modifier due to its low viscosity and UV transparency. A gradient elution, where the proportion of the organic modifier is increased over time, is often necessary to elute both polar and non-polar impurities within a reasonable timeframe.

  • Detection: A Diode Array Detector (DAD) or a UV-Vis detector is ideal for this chromophoric compound. A DAD provides the added advantage of acquiring the full UV spectrum of each peak, which aids in peak identification and purity assessment.

Detailed HPLC Protocol

This protocol is a self-validating system, incorporating system suitability tests to ensure the reliability of the results, in line with regulatory expectations.[2][3]

Instrumentation:

  • HPLC system with a binary or quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).

Chromatographic Conditions:

ParameterCondition
Column Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B; 30.1-35 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection DAD, 254 nm (with spectral scan from 200-400 nm)

System Suitability:

Before sample analysis, a system suitability solution (a solution of the analyte with a known impurity or a closely related compound) should be injected. The following parameters should be monitored:

  • Tailing Factor: ≤ 2.0 for the main peak.

  • Theoretical Plates: ≥ 2000 for the main peak.

  • Resolution: ≥ 1.5 between the main peak and the closest eluting impurity.

Sample Preparation:

Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and B.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Weigh & Dissolve Sample Inject Inject Sample Sample->Inject MobilePhase Prepare Mobile Phases A & B MobilePhase->Inject Separate Chromatographic Separation Inject->Separate Detect DAD Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Quantify Quantify Purity & Impurities Integrate->Quantify Report Generate Report Quantify->Report

Caption: A streamlined workflow for HPLC purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Alternative

GC-MS is a highly sensitive and specific technique that is well-suited for the analysis of volatile and thermally stable compounds. While this compound has a moderate boiling point, its analysis by GC-MS is feasible.

The Rationale Behind the GC-MS Method

The choice of GC-MS parameters is crucial for achieving good chromatographic separation and obtaining informative mass spectra for identification.

  • Derivatization: Aromatic amines can sometimes exhibit poor peak shape in GC due to their polarity and potential for interaction with active sites in the GC system. Derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can improve peak shape and volatility. However, direct injection is often attempted first to simplify the procedure.

  • Column Selection: A mid-polarity column, such as a 5% phenyl-polysiloxane, is a good choice for separating the analyte from potential impurities. The phenyl groups in the stationary phase can interact with the aromatic ring of the analyte, providing good selectivity.

  • Temperature Programming: A temperature program is essential to ensure that compounds with a range of boiling points are eluted with good peak shape. The program starts at a lower temperature to trap volatile components and then ramps up to elute the higher-boiling compounds.

  • Ionization and Detection: Electron Ionization (EI) is the most common ionization technique in GC-MS. It produces a characteristic fragmentation pattern that can be used for structural elucidation and library matching. The mass spectrometer acts as a highly specific detector, allowing for the identification of co-eluting peaks.

Detailed GC-MS Protocol

This protocol is designed to provide both quantitative purity data and qualitative identification of impurities.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an EI source.

Chromatographic Conditions:

ParameterCondition
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 250 °C
Injection Mode Split (20:1)
Injection Volume 1 µL
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
Transfer Line Temp 280 °C

Mass Spectrometer Conditions:

ParameterCondition
Ion Source Temp 230 °C
Ionization Energy 70 eV
Mass Range 40-450 amu
Scan Rate 2 scans/sec

Sample Preparation:

Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of high-purity ethyl acetate.

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Weigh & Dissolve Sample Inject Inject into GC Sample->Inject Separate GC Separation Inject->Separate Ionize EI Ionization Separate->Ionize Detect Mass Detection Ionize->Detect Chromatogram Analyze Chromatogram Detect->Chromatogram MassSpectra Interpret Mass Spectra Detect->MassSpectra Identify Identify Impurities Chromatogram->Identify MassSpectra->Identify Report Generate Report Identify->Report

Caption: A comprehensive workflow for GC-MS purity analysis and impurity identification.

Comparative Analysis: HPLC vs. GC-MS

The choice between HPLC and GC-MS for the purity analysis of this compound depends on the specific requirements of the analysis.

FeatureHPLCGC-MS
Applicability Ideal for polar, non-volatile, and thermally labile compounds.Suitable for volatile and thermally stable compounds. May require derivatization for polar analytes.
Selectivity High selectivity can be achieved by optimizing column chemistry and mobile phase.Excellent selectivity, especially with the mass spectrometer acting as a detector.
Sensitivity Good sensitivity with UV detection. Can be enhanced with more sensitive detectors like fluorescence or mass spectrometry.Very high sensitivity, especially in selected ion monitoring (SIM) mode.
Impurity Identification Limited to UV spectral information and retention time matching with standards. Coupling to MS provides definitive identification.Provides detailed structural information from mass spectral fragmentation patterns, enabling identification of unknown impurities.
Quantitation Excellent for accurate and precise quantification using external or internal standards.Can be used for quantification, but may be less precise than HPLC for routine analysis without careful validation.
Throughput Moderate to high throughput, depending on the run time.Typically has longer run times than modern UHPLC methods.

Conclusion: A Synergistic Approach

Both HPLC and GC-MS are powerful techniques that can be effectively employed for the purity analysis of this compound. HPLC, particularly with a DAD, stands out as a robust and versatile method for routine quality control, offering excellent quantitative performance and the ability to detect a wide range of impurities. GC-MS, on the other hand, provides unparalleled capability for the identification of unknown volatile impurities through its detailed mass spectral information.

For a comprehensive purity assessment, a synergistic approach is often the most effective. HPLC can be used for routine purity testing and quantification, while GC-MS can be employed for in-depth impurity profiling and structural elucidation, especially during process development and for out-of-specification investigations. The choice of the primary analytical technique will ultimately be guided by the specific goals of the analysis, the nature of the expected impurities, and the regulatory requirements. Adherence to rigorous method validation principles, as outlined by the ICH, is essential to ensure the generation of reliable and defensible data.[4]

References

A Comparative Guide to Catalysts for Reactions of Ethyl 2-amino-4,6-difluorobenzoate: A Researcher's Handbook for Method Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Ethyl 2-amino-4,6-difluorobenzoate in Modern Chemistry

This compound is a key building block in the synthesis of a wide array of high-value chemical entities, particularly in the realms of pharmaceuticals and materials science. The strategic placement of fluorine atoms on the aniline ring imparts unique electronic properties and can significantly enhance the metabolic stability and binding affinity of target molecules. The amino and ester functionalities serve as versatile handles for a variety of chemical transformations. This guide provides a comparative overview of common catalytic systems for two pivotal reaction classes involving this substrate: N-Arylation (Buchwald-Hartwig Amination) and the synthesis of quinazolinone scaffolds .

Part 1: N-Arylation via Buchwald-Hartwig Amination: A Head-to-Head Comparison of Palladium Catalysts

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. For a substrate like this compound, this reaction allows for the introduction of various aryl or heteroaryl groups at the nitrogen atom, leading to a diverse range of substituted aniline derivatives. The choice of the palladium catalyst, specifically the phosphine ligand, is critical for achieving high yields and broad substrate scope.

Catalyst Systems for Comparison

This section outlines a hypothetical comparative study of three generations of Buchwald-Hartwig catalysts for the N-arylation of this compound with 4-bromotoluene.

  • System 1: First-Generation Catalyst - Pd(OAc)₂ with P(t-Bu)₃

  • System 2: Second-Generation Catalyst - Pd₂(dba)₃ with a Biarylphosphine Ligand (e.g., XPhos)

  • System 3: Third-Generation (Pre-catalyst) - XPhos Pd G3

Hypothetical Experimental Data

The following table summarizes the expected outcomes of the comparative study.

Catalyst SystemCatalyst Loading (mol%)Ligand Loading (mol%)BaseSolventTemp (°C)Time (h)Expected Yield (%)
Pd(OAc)₂ / P(t-Bu)₃24NaOt-BuToluene1001865
Pd₂(dba)₃ / XPhos12K₃PO₄1,4-Dioxane901285
XPhos Pd G31-Cs₂CO₃t-BuOH808>95
Experimental Protocol: N-Arylation of this compound

Materials:

  • This compound

  • 4-Bromotoluene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tri-tert-butylphosphine (P(t-Bu)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • XPhos Pd G3 precatalyst

  • Sodium tert-butoxide (NaOt-Bu)

  • Potassium phosphate (K₃PO₄)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous Toluene, 1,4-Dioxane, and tert-Butanol

  • Schlenk tube or microwave vial

  • Inert gas supply (Argon or Nitrogen)

Procedure (General for all systems, with specific variations noted):

  • To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 mmol), 4-bromotoluene (1.2 mmol), and the appropriate base (2.0 mmol).

  • For Systems 1 and 2, add the palladium source and the phosphine ligand. For System 3, add the precatalyst.

  • Add the anhydrous solvent (5 mL).

  • Seal the tube and heat the reaction mixture at the specified temperature with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Discussion of Expected Results

The trend in expected yields highlights the evolution of Buchwald-Hartwig amination catalysts. The first-generation system with a simple phosphine ligand is expected to be less efficient. The second-generation system, employing a bulky and electron-rich biarylphosphine ligand like XPhos, should provide a significant improvement in yield by facilitating both the oxidative addition and reductive elimination steps of the catalytic cycle. The third-generation precatalyst offers the highest expected yield and shortest reaction time due to its high stability and the ease of formation of the active catalytic species.

graph TD; A[Start] --> B{Reaction Setup}; B --> C{Inert Atmosphere}; C --> D{Add Reactants & Base}; D --> E{Add Catalyst System}; E --> F{Add Solvent}; F --> G{Heating & Stirring}; G --> H{Reaction Monitoring}; H --> I{Workup}; I --> J{Purification}; J --> K[End]; Caption: Experimental workflow for the comparative N-arylation study.

Part 2: Synthesis of Quinazolinones: A Comparison of Palladium and Copper Catalysis

Quinazolinones are a class of heterocyclic compounds with a broad spectrum of biological activities.[1][2] They can be synthesized from this compound through a cyclocondensation reaction. This section compares a traditional copper-catalyzed approach with a modern palladium-catalyzed carbonylation/amination cascade.

Catalyst Systems for Comparison
  • System 1: Copper-Catalyzed Cyclocondensation with an aldehyde.

  • System 2: Palladium-Catalyzed Carbonylative Cyclization with an aryl halide and carbon monoxide.

Hypothetical Experimental Data
Catalyst SystemReactantsCatalystLigandBaseSolventTemp (°C)Time (h)Expected Yield (%)
Copper-CatalyzedBenzaldehydeCuI-K₂CO₃DMF1202470
Palladium-Catalyzed4-Iodotoluene, COPd(OAc)₂XantphosCs₂CO₃Toluene1101688
Experimental Protocol: Synthesis of 2-Phenyl-5,7-difluoroquinazolin-4(3H)-one

System 1: Copper-Catalyzed Cyclocondensation

Materials:

  • This compound

  • Benzaldehyde

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • In a round-bottom flask, combine this compound (1.0 mmol), benzaldehyde (1.2 mmol), CuI (10 mol%), and K₂CO₃ (2.0 mmol).

  • Add anhydrous DMF (5 mL).

  • Heat the mixture at 120 °C with stirring for 24 hours.

  • Cool the reaction and pour it into ice-water.

  • Collect the precipitate by filtration, wash with water, and dry.

  • Recrystallize the crude product from ethanol.

System 2: Palladium-Catalyzed Carbonylative Cyclization

Materials:

  • This compound

  • 4-Iodotoluene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous Toluene

  • Carbon monoxide (CO) gas balloon

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 mmol), 4-iodotoluene (1.1 mmol), Pd(OAc)₂ (2 mol%), Xantphos (4 mol%), and Cs₂CO₃ (2.5 mmol).

  • Add anhydrous toluene (5 mL).

  • Evacuate and backfill the tube with carbon monoxide from a balloon three times.

  • Heat the reaction at 110 °C with stirring for 16 hours.

  • Cool the reaction, filter through a pad of Celite®, and concentrate the filtrate.

  • Purify the residue by flash column chromatography.

Discussion of Expected Results

The copper-catalyzed method represents a more traditional approach and is expected to provide a moderate yield. The palladium-catalyzed carbonylative cyclization is a more modern and efficient one-pot process that is anticipated to give a higher yield. The palladium-catalyzed reaction benefits from the high efficiency of C-N and C-C bond formation within the catalytic cycle.

graph LR; subgraph "Copper-Catalyzed" A[this compound] --> B[Reaction with Benzaldehyde]; B -- "CuI, K₂CO₃" --> C[2-Phenyl-5,7-difluoroquinazolin-4(3H)-one]; end Caption: Comparison of synthetic pathways to quinazolinones.

Conclusion and Future Outlook

This guide provides a comparative framework for selecting and optimizing catalysts for key transformations of this compound. While the experimental data presented is hypothetical and based on analogous systems, it offers a strong starting point for researchers. For N-arylation reactions, modern palladium precatalysts with bulky biarylphosphine ligands are expected to provide the highest efficiency. For the synthesis of quinazolinones, palladium-catalyzed carbonylative cyclization offers a more efficient and higher-yielding alternative to traditional copper-catalyzed methods.

It is the author's hope that this guide will stimulate further research into the catalytic chemistry of this valuable building block and that future studies will provide direct comparative data to further refine our understanding of catalyst performance.

References

A Strategic Guide to Alternatives for Ethyl 2-amino-4,6-difluorobenzoate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of lead optimization. Fluorine's unique properties—high electronegativity, small size, and ability to form strong carbon-fluorine bonds—can profoundly influence a compound's metabolic stability, membrane permeability, and binding affinity.[1] Ethyl 2-amino-4,6-difluorobenzoate has emerged as a privileged building block, valued for its specific difluoro substitution pattern that powerfully modulates the electronics and lipophilicity of the aniline moiety.[2] It serves as a critical starting material for a range of therapeutics, particularly in oncology.[2]

However, reliance on a single building block can limit the exploration of chemical space and the fine-tuning of pharmacokinetic and pharmacodynamic properties. The rational selection of alternative reagents is not merely about finding a substitute but about making strategic, property-driven decisions to overcome specific challenges in drug development, such as improving solubility, altering target selectivity, or exploring new intellectual property. This guide provides an in-depth comparison of viable alternatives to this compound, supported by experimental context and synthetic protocols, to empower researchers in their quest for superior drug candidates.

Core Applications of this compound

The utility of this reagent is most evident in the synthesis of complex heterocyclic systems that form the core of many targeted therapies.

  • Kinase Inhibitors: The 2-amino-4,6-difluorophenyl motif is frequently used to construct the "hinge-binding" element of kinase inhibitors. The fluorine atoms can modulate the pKa of the aniline nitrogen and form critical hydrogen bonds or favorable electrostatic interactions within the ATP-binding pocket of kinases like EGFR and AURKB.[3]

  • Indazole Derivatives: This building block is a common precursor for synthesizing 1H-indazole-3-amine scaffolds, which are themselves important pharmacophores in a variety of antitumor agents.[4][5] The synthesis often involves a cyclization reaction with the aniline nitrogen and the ortho-ester group.

  • Targeted Protein Degraders: More recently, derivatives of this compound have been incorporated into Proteolysis-Targeting Chimeras (PROTACs) and molecular glues. For instance, it is a key component in the synthesis of ligands for SMARCA2/4, a chromatin remodeling complex, leading to potent degraders for cancer therapy.[6][7][8]

A Comparative Guide to Alternative Reagents

The decision to deviate from a standard building block should be guided by a clear hypothesis about how structural changes will translate to improved biological or chemical properties. The following section compares several classes of alternatives.

G cluster_props Desired Physicochemical Change cluster_reagents Recommended Alternative Class start Project Goal: Fine-tune lead compound properties lipophilicity Modulate Lipophilicity / Permeability electronics Alter pKa / H-Bonding Potential scaffold Introduce Novel Scaffold / IP reagent_lipo Vary Halogen Substitution (e.g., Ethyl 4-amino-3-chlorobenzoate) lipophilicity->reagent_lipo Rationale: Cl is more lipophilic than F, offers different halogen bonding vectors. reagent_elec Modify Fluoro Position / Number (e.g., Ethyl 2-amino-4-fluorobenzoate) electronics->reagent_elec Rationale: Removes one electron-withdrawing group, increases pKa of aniline. reagent_scaffold Bioisosteric Replacement (e.g., 2-Aminobenzo[d]thiazole) scaffold->reagent_scaffold Rationale: Replaces benzene core with heterocycle, alters geometry and H-bonding.

Caption: Decision workflow for selecting an alternative reagent.
Data Summary of Alternative Building Blocks

Alternative ReagentKey Structural DifferenceRationale for Use / Impact on PropertiesExample Application
Ethyl 2-amino-4-fluorobenzoate Mono-fluoro substitution at C4Reduces electron-withdrawing effect compared to difluoro, increases aniline pKa, slightly lowers lipophilicity. Useful for optimizing hinge-binding interactions.Kinase Inhibitors[9][10]
Ethyl 4-amino-3-chlorobenzoate Isomeric shift, Cl for F substitutionSignificantly alters electronic and steric profile. Chlorine increases lipophilicity and can act as a halogen bond donor.EGFR Inhibitors[11]
Ethyl 4-amino-3,5-difluorobenzoate Isomeric shift of amino groupChanges the vector of the amino group relative to the ester, potentially altering cyclization pathways or final compound conformation.Azobenzene Derivatives[12]
2-Amino-4,6-difluorobenzoic acid Free carboxylic acid instead of ethyl esterEliminates the need for a separate ester hydrolysis step. Allows direct amide coupling, providing synthetic flexibility.Pharmaceutical Intermediates[2][13]
2-Aminobenzo[d]thiazole-6-carboxylates Bioisosteric replacement of benzene ringIntroduces a rigid heterocyclic core with distinct electronic and hydrogen-bonding properties, offering a completely new scaffold.Drug Discovery Building Blocks[14]

Experimental Protocols: A Comparative Synthesis

To illustrate the practical implications of choosing an alternative reagent, we will compare the synthesis of a common intermediate—an N-acylated aminobenzoate—which is a precursor for many kinase inhibitors. We will compare the reaction using the parent compound, This compound , and a strategically chosen alternative, Ethyl 4-amino-3-chlorobenzoate .

G cluster_A Pathway A: Parent Reagent cluster_B Pathway B: Alternative Reagent A1 This compound A_reagent + Acyl Chloride Pyridine, DCM, 0°C to RT A1->A_reagent A2 N-Acylated Product A A_reagent->A2 Downstream Cyclization / Coupling Downstream Cyclization / Coupling A2->Downstream Cyclization / Coupling Different electronics influence next step B1 Ethyl 4-amino-3-chlorobenzoate B_reagent + Acyl Chloride Pyridine, DCM, 0°C to RT B1->B_reagent B2 N-Acylated Product B B_reagent->B2 B2->Downstream Cyclization / Coupling Different sterics/electronics influence next step

Caption: Parallel synthesis of N-acylated intermediates.
Protocol 1: Acylation of this compound

Rationale: This protocol outlines a standard acylation of the parent compound. The difluoro substitution significantly reduces the nucleophilicity of the aniline nitrogen, but the reaction proceeds efficiently under standard conditions. Pyridine is used as a mild base to neutralize the HCl byproduct.

Methodology:

  • Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and anhydrous dichloromethane (DCM, 0.1 M).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Base: Add anhydrous pyridine (1.2 eq) to the stirred solution.

  • Addition of Acylating Agent: Add the desired acyl chloride (1.1 eq) dropwise to the solution over 5 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with 1 M HCl, then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography (silica gel, ethyl acetate/hexane gradient) to yield the desired N-acylated product.

Protocol 2: Acylation of Ethyl 4-amino-3-chlorobenzoate

Rationale: This protocol uses an alternative with a different substitution pattern. The aniline in Ethyl 4-amino-3-chlorobenzoate is generally more nucleophilic than in the difluoro analog due to the reduced electron-withdrawing effect.[11] However, the chloro group adds steric bulk ortho to the reaction site. The reaction conditions remain similar, demonstrating the robustness of the method, but reaction times may be slightly faster.

Methodology:

  • Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add Ethyl 4-amino-3-chlorobenzoate (1.0 eq) and anhydrous dichloromethane (DCM, 0.1 M).[11]

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Base: Add anhydrous pyridine (1.2 eq) to the stirred solution.

  • Addition of Acylating Agent: Add the desired acyl chloride (1.1 eq) dropwise over 5 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 3-5 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Quench the reaction with saturated aqueous sodium bicarbonate solution. Extract with DCM. Combine the organic layers and wash sequentially with 1 M HCl and brine.

  • Purification: Dry the organic phase over Na₂SO₄, filter, and concentrate in vacuo. Purify the residue via flash column chromatography to yield the target product.

Conclusion

This compound is an undeniably powerful building block in medicinal chemistry. However, elevating drug discovery programs requires a broader palette of tools. The strategic selection of alternatives—whether by subtly altering halogenation patterns, shifting substituent positions, or employing entirely different bioisosteric cores—provides the nuanced control necessary to optimize modern therapeutics. By understanding the synthetic causality and potential downstream effects of these choices, researchers can more efficiently navigate the complex landscape of lead optimization and accelerate the development of innovative medicines.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Ethyl 2-amino-4,6-difluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the integrity of our work is intrinsically linked to the safety and responsibility with which we handle chemical compounds. Ethyl 2-amino-4,6-difluorobenzoate, a fluorinated aromatic amine, is a valuable building block in synthetic chemistry. However, its proper disposal is crucial to ensure the safety of laboratory personnel and to protect the environment. This guide provides a detailed, step-by-step protocol for the safe disposal of this compound, grounded in established safety principles and regulatory guidelines.

Understanding the Hazards: Why Proper Disposal is Critical

Therefore, the disposal procedures outlined below are designed to mitigate risks of exposure, prevent accidental reactions, and ensure compliance with environmental regulations.

Immediate Safety and Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE).

Table 1: Recommended Personal Protective Equipment (PPE)

PPE ItemSpecificationsRationale
Eye Protection Chemical safety goggles with side-shieldsProtects eyes from splashes of the compound or solvents used during the disposal process.
Hand Protection Nitrile glovesProvides a barrier against skin contact. Given that many aromatic amines can be absorbed through the skin, this is a critical protective measure.[3]
Body Protection Laboratory coatProtects against accidental spills on clothing and skin.
Respiratory Protection Use in a well-ventilated area or fume hoodMinimizes the inhalation of any dust or vapors.
Waste Segregation: The Cornerstone of Safe Disposal

Proper segregation of chemical waste is the most critical step in ensuring safe and compliant disposal.[5][6][7] Mixing incompatible waste streams can lead to dangerous chemical reactions, while improper segregation can result in costly disposal fees and regulatory violations.

This compound waste must be segregated as Halogenated Organic Waste .[8]

Do NOT mix this compound waste with:

  • Non-halogenated organic waste: This is a separate waste stream.

  • Aqueous waste: This includes acidic and basic solutions.

  • Oxidizing agents: Contact with strong oxidizers should be avoided.[2]

  • Incompatible chemicals: Avoid mixing with any other chemical waste unless their compatibility is certain.

Step-by-Step Disposal Protocol

This protocol outlines the procedure for disposing of pure this compound and contaminated materials.

4.1. Preparing the Waste Container

  • Select an Appropriate Container: Use a designated, leak-proof, and clearly labeled container for "Halogenated Organic Waste" .[9][10] The container should be made of a material compatible with the chemical; high-density polyethylene (HDPE) is generally suitable.[11]

  • Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound" .[12] All components of a mixture must be listed.

4.2. Disposal of Solid this compound

  • Transfer: Carefully transfer the solid waste into the designated "Halogenated Organic Waste" container.

  • Avoid Dust Generation: Perform this transfer in a fume hood to minimize the risk of inhaling any dust particles.

  • Seal the Container: Securely close the container lid after adding the waste.

4.3. Disposal of Contaminated Materials

  • Sharps: Any contaminated sharps (e.g., needles, broken glass) must be placed in a designated sharps container that is also labeled as containing halogenated organic waste.[6]

  • Labware: Disposable labware (e.g., pipette tips, gloves) that is contaminated with this compound should be placed in the solid "Halogenated Organic Waste" container.

  • Glassware: Reusable glassware should be decontaminated by rinsing with a suitable organic solvent (e.g., acetone or ethanol). The resulting solvent rinse must be collected as "Halogenated Organic Waste" .[13]

4.4. Disposal of Solutions

  • Collection: Solutions containing this compound should be collected in a designated "Halogenated Organic Liquid Waste" container.

  • pH Consideration: Do not neutralize acidic or basic solutions containing this compound directly in the waste container. Collect them as is and ensure the waste container is appropriately labeled with all components.

Storage of Hazardous Waste

All hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[10][14]

  • The SAA must be at or near the point of generation and under the control of the laboratory personnel.[7]

  • Containers must be kept closed at all times, except when adding waste.[9]

  • Do not accumulate more than 55 gallons of hazardous waste in the SAA.

  • Ensure secondary containment is in place to capture any potential leaks or spills.[7]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_waste_type Waste Characterization cluster_disposal_action Disposal Action cluster_final Final Steps start Identify Waste as This compound ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe container Select & Label 'Halogenated Organic Waste' Container ppe->container contaminated_disposal Dispose of contaminated materials in appropriate solid waste container ppe->contaminated_disposal is_solid Is the waste solid? container->is_solid solid_disposal Transfer to Solid Halogenated Waste Container is_solid->solid_disposal Yes liquid_disposal Transfer to Liquid Halogenated Waste Container is_solid->liquid_disposal No (Liquid/Solution) storage Store sealed container in Satellite Accumulation Area solid_disposal->storage liquid_disposal->storage contaminated_disposal->storage pickup Arrange for pickup by Environmental Health & Safety storage->pickup

Caption: Disposal workflow for this compound.

Emergency Procedures

In the event of a spill or exposure, follow these procedures:

  • Spill:

    • Alert personnel in the immediate area.

    • If the spill is large or you are unsure how to handle it, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office.

    • For small spills, wear appropriate PPE, absorb the material with an inert absorbent (e.g., vermiculite or sand), and collect it in the "Halogenated Organic Waste" container.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[2] Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[2]

Conclusion: A Commitment to Safety

The proper disposal of this compound is not merely a procedural task but a fundamental aspect of responsible scientific practice. By adhering to these guidelines, researchers can ensure a safe laboratory environment, protect our ecosystem, and maintain compliance with all relevant regulations. Always consult your institution's specific waste management plan and your local EHS office for any additional requirements.

References

Mastering the Safe Handling of Ethyl 2-amino-4,6-difluorobenzoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. Ethyl 2-amino-4,6-difluorobenzoate, a key building block in novel pharmaceutical synthesis, requires meticulous handling to ensure both experimental success and personal safety. This guide provides an in-depth, experience-driven framework for its safe use, from initial handling to final disposal, moving beyond a simple checklist to instill a culture of comprehensive laboratory safety.

Understanding the Hazard Profile: A Proactive Approach to Safety

While a complete toxicological profile for this compound is not extensively documented, its structure as a fluorinated aromatic amine warrants a cautious approach. Structurally similar compounds, such as 2-Amino-4,5-difluorobenzoic acid, are known to cause skin and eye irritation, and may lead to respiratory irritation.[1] Therefore, it is prudent to treat this compound as a hazardous substance with the potential for similar effects.

Core Tenets of Safe Handling:

  • Engineering Controls as the First Line of Defense: Always handle this compound within a properly functioning chemical fume hood.[2] This minimizes the risk of inhalation, which is a primary route of exposure for powdered or volatile substances.

  • Personal Protective Equipment (PPE) as a Necessary Barrier: PPE is not a substitute for robust engineering controls but serves as an essential final barrier between you and the chemical.[3][4] The specific PPE required for handling this compound is detailed in the following section.

  • A Culture of Preparedness: Familiarize yourself with the location and operation of all safety equipment, including eyewash stations and safety showers, before beginning any work.[5]

Personal Protective Equipment (PPE): Your Essential Safeguard

The selection of appropriate PPE is critical and should be based on a thorough risk assessment of the procedures being undertaken.[6] The following table outlines the recommended PPE for handling this compound.

Body PartRecommended PPERationale and Best Practices
Eyes and Face Chemical splash goggles and a face shieldGoggles provide a seal around the eyes to protect against splashes, while a face shield offers an additional layer of protection for the entire face, especially during procedures with a higher risk of splashing or vigorous reactions.[5]
Hands Nitrile glovesNitrile gloves offer good resistance to a range of chemicals, including many solvents and bases.[7] Always inspect gloves for any signs of damage before use and double-gloving is recommended for extended operations.
Body A flame-resistant lab coatA lab coat, fully buttoned, protects your skin and personal clothing from accidental spills.
Respiratory Use within a chemical fume hoodFor routine handling of small quantities, a fume hood provides adequate respiratory protection.[2] If there is a risk of generating significant dust or aerosols, or if working outside of a fume hood, a NIOSH-approved respirator with appropriate cartridges should be used after a formal respiratory protection program has been implemented.

Operational and Disposal Plans: A Step-by-Step Guide

A systematic approach to handling and disposal is crucial for minimizing risk and ensuring regulatory compliance.

Step 1: Preparation and Handling
  • Pre-use Inspection: Before handling, visually inspect the container for any signs of damage or leakage.

  • Controlled Dispensing: Weigh and dispense the compound within a chemical fume hood to contain any dust or vapors.

  • Avoid Inhalation and Contact: Handle the compound carefully to avoid generating dust. Do not breathe in dust or allow the compound to come into contact with your skin or eyes.

  • Immediate Clean-up: In the event of a small spill, carefully clean the area using appropriate absorbent materials while wearing full PPE.

Step 2: Storage

Proper storage is essential for maintaining the stability of the compound and preventing accidental exposure. Store this compound in a cool, dry, and dark place, away from incompatible materials such as strong oxidizing agents.[8][9] The recommended storage temperature is between 2-8°C.[8]

Step 3: Disposal

As a halogenated organic compound, this compound requires special disposal procedures to mitigate its environmental impact.[10][11]

  • Waste Segregation: Collect all waste containing this compound in a designated, clearly labeled "Halogenated Organic Waste" container.[11]

  • Professional Disposal: Arrange for the disposal of the waste through a licensed hazardous waste disposal company. High-temperature incineration is the preferred method for the complete destruction of fluorinated organic compounds.[10]

  • Container Decontamination: Triple-rinse the empty container with a suitable solvent (e.g., acetone or ethanol). Collect the rinsate as halogenated organic waste.

Workflow for Safe Handling of this compound

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal A Conduct Risk Assessment B Don Appropriate PPE A->B C Verify Fume Hood Function B->C D Weigh and Dispense in Fume Hood C->D Proceed with Caution E Perform Experiment D->E F Clean Up Spills Immediately E->F G Segregate Halogenated Waste F->G H Decontaminate Glassware G->H I Arrange for Professional Disposal H->I

Caption: A flowchart illustrating the key stages of safely handling this compound.

Conclusion: Fostering a Proactive Safety Culture

The principles outlined in this guide are designed to empower you with the knowledge and procedures necessary to handle this compound with confidence and safety. By integrating these practices into your daily laboratory workflow, you contribute to a robust safety culture that protects not only yourself but also your colleagues and the environment. Remember that safety is an ongoing commitment, and continuous vigilance is the hallmark of a truly professional scientific endeavor.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.